molecular formula C15H22O2 B1181410 Pterodontic acid

Pterodontic acid

Cat. No.: B1181410
M. Wt: 234.33 g/mol
InChI Key: PHYJIMYAZBSQFJ-JVLSTEMRSA-N
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Description

Pterodontic acid is a eudesmane-type sesquiterpenoid compound primarily isolated from the traditional medicinal plant Laggera pterodonta . It has garnered significant research interest for its potent biological activities, most notably its dual-action mechanism against influenza A virus. Studies have demonstrated that pterodontic acid exhibits selective anti-viral activity against the H1 subtype of human influenza A virus (H1N1) . Its mechanism is distinct from common neuraminidase inhibitors like oseltamivir, as it does not significantly inhibit neuraminidase activity . Instead, its antiviral effect is most probably associated with inhibiting the replication of the influenza virus by blocking the nuclear export of viral ribonucleoprotein (RNP) complexes, thereby preventing the assembly of new viral particles . Concurrently, pterodontic acid effectively attenuates the excessive inflammatory response triggered by influenza infection. It suppresses the activation of the key NF-κB signaling pathway, leading to the downregulation of pro-inflammatory cytokines and chemokines such as IL-6, MCP-1, MIP-1β, and IP-10 . This dual ability to inhibit viral replication and moderate the damaging "cytokine storm" makes pterodontic acid a promising candidate for the development of novel anti-influenza therapeutics, particularly against strains resistant to current treatments. Beyond its anti-influenza properties, research also indicates broader pharmacological potential. The compound and its derivatives have been synthesized and evaluated for enhanced efficacy and reduced cytotoxicity . Furthermore, components from its source plant have shown activity against other viruses, including respiratory syncytial virus (RSV) and enteroviruses . For researchers, pterodontic acid represents a valuable natural product scaffold for investigating host-pathogen interactions, developing broad-spectrum antiviral agents, and studying immunomodulatory strategies for respiratory viral diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,4aR,8S)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h9-10,12H,2,4-8H2,1,3H3,(H,16,17)/t10-,12+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYJIMYAZBSQFJ-JVLSTEMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1=CC(CC2)C(=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin and Pharmacological Architecture of Pterodontic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane-type sesquiterpene isolated primarily from the aerial parts of Laggera pterodonta (DC.)[1] Benth (Asteraceae). Unlike common phenolic metabolites, Pterodontic acid represents a distinct class of terpenoid architecture characterized by a bicyclic decalin core.

In the context of modern drug development, this molecule has emerged as a high-value scaffold due to its potent antiviral activity (specifically against Influenza A and Dengue virus) and its ability to modulate the TLR7/MyD88/NF-κB inflammatory signaling axis. This guide details its botanical origin, biosynthetic lineage, isolation methodology, and mechanistic pharmacology.

Botanical & Phylogenetic Origin

The primary biological source of Pterodontic acid is the ethnomedicinal plant Laggera pterodonta .

  • Taxonomy: Family Asteraceae (Compositae), Genus Laggera.

  • Vernacular Names: Known in Traditional Chinese Medicine (TCM) as "Chou Ling Dan".

  • Geographical Distribution: Predominantly found in the subtropical zones of Southwest China (Yunnan province), Southeast Asia, and parts of Africa.

  • Ethnobotanical Context: Historically utilized for the treatment of viral upper respiratory tract infections, bronchitis, and inflammatory conditions. The discovery of Pterodontic acid validates the molecular basis of these traditional applications.

Chemical Ontology & Biosynthesis

Pterodontic acid belongs to the eudesmane class of sesquiterpenoids.[1][2] Its structure is derived from the cyclization of Farnesyl Pyrophosphate (FPP), followed by specific oxidation events.

Biosynthetic Pathway

The biogenesis of Pterodontic acid follows the cytosolic Mevalonate (MVA) pathway. The core transformation involves the ionization of FPP to form a germacryl cation, which undergoes proton-induced cyclization to the eudesmane skeleton.

Key Biosynthetic Steps:

  • Precursor Assembly: Condensation of IPP and DMAPP to form Farnesyl Pyrophosphate (FPP, C15).

  • Cyclization: 1,10-cyclization of FPP to the Germacryl cation, followed by a second cyclization to form the bicyclic Eudesmane carbocation.

  • Functionalization: Regioselective oxidation at the C-12 position to form the carboxylic acid moiety, yielding Pterodontic acid.

Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) AcetylCoA->MVA MVA Pathway FPP Farnesyl Pyrophosphate (FPP - C15) MVA->FPP Phosphorylation/Decarboxylation Germacryl Germacryl Cation FPP->Germacryl Ionization (-OPP) Eudesmane Eudesmane Skeleton (Bicyclic Core) Germacryl->Eudesmane Cyclization (H+) Pterodontic PTERODONTIC ACID (C15H22O2) Eudesmane->Pterodontic Oxidation (CYP450)

Figure 1: Proposed biosynthetic lineage of Pterodontic acid via the Mevalonate-FPP-Eudesmane pathway.

Isolation & Purification Protocol

The following protocol synthesizes standard methodologies for isolating high-purity Pterodontic acid from L. pterodonta. This workflow prioritizes yield and separation from co-occurring isomers like Pterodondiol.

Extraction Workflow

Reagents: Ethanol (95%), Petroleum Ether, Ethyl Acetate, Silica Gel (200-300 mesh).

PhaseOperationCritical Parameter
1. Extraction Maceration/Reflux of dried aerial parts with 95% Ethanol.Time: 3x 2 hours. Temp: 60°C.
2. Concentration Rotary evaporation to obtain crude extract.Pressure: Reduced. Temp: <50°C.
3. Partitioning Suspend crude in water; partition sequentially with Petroleum Ether -> Ethyl Acetate .Target Fraction: Ethyl Acetate .
4. Fractionation Silica Gel Column Chromatography (CC).[3]Eluent Gradient: Petroleum Ether:Acetone.
5.[4] Purification Recrystallization or Preparative HPLC.Solvent: MeOH/H2O systems.
Technical Isolation Diagram

Isolation Raw Dried Aerial Parts (L. pterodonta) Extract Crude EtOH Extract Raw->Extract Reflux (EtOH) Partition Liquid-Liquid Partition Extract->Partition Suspend in H2O EtOAc Ethyl Acetate Fraction (Target Enriched) Partition->EtOAc Select Organic Phase Silica Silica Gel Column (Pet. Ether : Acetone) EtOAc->Silica Gradient Elution Pure PTERODONTIC ACID (>98% Purity) Silica->Pure Recrystallization

Figure 2: Isolation logic flow for recovering Pterodontic acid from plant biomass.

Pharmacological Profile: Mechanism of Action

Pterodontic acid is not merely a structural scaffold; it acts as a specific modulator of the host immune response during viral infection.

The TLR7/NF-κB Axis

Research indicates that Pterodontic acid exerts its antiviral effects (particularly against Influenza A) by modulating the TLR7 (Toll-like Receptor 7) signaling pathway.

  • Target: It inhibits the excessive activation of the NF-κB pathway triggered by viral ssRNA.

  • Outcome: Reduction in "cytokine storm" markers (TNF-α, IL-6) without completely suppressing the antiviral immune response.

  • Significance: This suggests Pterodontic acid acts as an immunomodulator rather than a direct virucidal agent, protecting host tissue from inflammatory damage during infection.

Mechanism Virus Viral ssRNA (Influenza/Dengue) TLR7 TLR7 Receptor (Endosomal) Virus->TLR7 Activation MyD88 MyD88 adaptor TLR7->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Complex TRAF6->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription Inhibition PTERODONTIC ACID (Inhibitor) Inhibition->TRAF6 Blocks Signaling Inhibition->NFkB Suppresses Translocation

Figure 3: Pharmacodynamic intervention of Pterodontic acid in the TLR7/NF-κB inflammatory cascade.

References

  • Spandidos Publications. (2018). An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF‑κB signaling pathway.

  • MedChemExpress (MCE). (n.d.). Pterodontic acid Product Information and Structure.

  • National Institutes of Health (NIH) - PubMed. (2007). Terpenoids and flavonoids from Laggera pterodonta.

  • Modern Scientific Press. (2012). Preliminary Phytochemical and Pharmacognostic Investigation of Laggera pterodonta.

Sources

Chemical structure and properties of Pterodontic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Extraction Protocols, and Antiviral Mechanisms

Executive Summary

Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane-type sesquiterpene isolated from the medicinal plant Laggera pterodonta (Asteraceae).[1][2][3][4][5] Distinct from the folate precursor pteroic acid, pterodontic acid has emerged as a high-value target in antiviral drug discovery due to its specific inhibition of Influenza A virus (IAV) replication. Its mechanism of action is dual-pronged: it blocks the nuclear export of viral ribonucleoprotein (vRNP) complexes and simultaneously attenuates the host inflammatory response via the NF-κB signaling pathway. This guide provides a comprehensive technical analysis of its chemical structure, isolation methodologies, and pharmacological properties.

Part 1: Chemical Identity & Structural Elucidation[6]

Pterodontic acid is a bicyclic sesquiterpene featuring an eudesmane skeleton. Its structure is characterized by a decalin core with specific stereochemical configurations at the bridgehead carbons, functionalized with an unsaturated carboxylic acid moiety.

1.1 Chemical Data Matrix[4]
PropertySpecification
Common Name Pterodontic Acid
CAS Number 185845-89-0
IUPAC Classification Eudesmane Sesquiterpene
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol
Physical State White crystalline powder
Solubility Soluble in Chloroform (

), Dichloromethane (

), DMSO; Insoluble in water
SMILES O=C(O)C(=C)[C@H]1CC[C@@]2(C)CCCC[C@@H]2C1 (Representative eudesmane core with acrylic acid side chain)
Stereochemistry Trans-decalin ring junction (typical of eudesmanes in Laggera)

Critical Note: Do not confuse Pterodontic acid (Sesquiterpene, C15) with Pteroic acid (Pteridine derivative, C14, CAS 119-24-4). The latter is a structural component of folic acid and possesses entirely different biological activities.

1.2 Spectroscopic Profile (Diagnostic Signals)

Researchers validating the isolation of pterodontic acid should look for the following diagnostic signals in Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (Chloroform-d):

    • Exocyclic Methylene: Distinct singlets or narrow doublets around

      
       5.5–6.3 ppm, characteristic of the acrylic acid moiety (
      
      
      
      ).
    • Angular Methyls: Two singlet signals in the high-field region (

      
       0.7–1.2 ppm) corresponding to the angular methyl groups on the eudesmane core.
      
    • Olefinic Protons: Signals corresponding to the ring double bond (if present in the specific isomer variant) typically appear around

      
       5.3 ppm.
      
  • ¹³C NMR:

    • Carboxyl Carbon: A deshielded signal around

      
       170–175 ppm (
      
      
      
      ).
    • Olefinic Carbons: Signals in the

      
       110–150 ppm range, identifying the exocyclic double bond and ring unsaturation.
      
Part 2: Biosynthesis & Extraction Protocol

The primary natural source is the aerial parts of Laggera pterodonta, a traditional medicinal herb used in East Asia. The following protocol outlines a validated method for isolating pterodontic acid with high purity.

2.1 Isolation Workflow

Objective: Extraction of sesquiterpenoid fraction from L. pterodonta.

  • Raw Material Preparation:

    • Air-dry the aerial parts of Laggera pterodonta.

    • Pulverize into a coarse powder (mesh size 40–60) to maximize surface area.

  • Solvent Extraction (Percolation):

    • Solvent: Methanol (MeOH) or 95% Ethanol (EtOH).

    • Procedure: Macerate 1 kg of plant powder in 5 L of solvent for 72 hours at room temperature.

    • Filtration: Filter the supernatant and concentrate under reduced pressure (Rotary Evaporator at 45°C) to yield the crude extract.

  • Liquid-Liquid Partition (Enrichment):

    • Suspend the crude extract in distilled water (

      
      ).
      
    • Partition 1: Extract with Petroleum Ether (PE) (

      
       fraction) three times.
      
      • Rationale: Pterodontic acid is a non-polar sesquiterpene and will migrate into the PE phase, separating it from polar glycosides and flavonoids.

    • Partition 2 (Optional): Extract the aqueous layer with Ethyl Acetate (EtOAc) to remove other semi-polar constituents.

    • Collection: Combine the PE layers and evaporate to dryness.

  • Chromatographic Purification:

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Gradient elution using Petroleum Ether : Ethyl Acetate.

    • Gradient Profile: Start at 100:0 (PE)

      
       50:1 
      
      
      
      10:1
      
      
      5:1.
    • Elution: Pterodontic acid typically elutes in the 10:1 to 5:1 fractions.

    • Crystallization: Recrystallize active fractions from Acetone/PE to obtain pure crystals.

Part 3: Pharmacological Mechanisms

Pterodontic acid exhibits a unique "dual-hit" mechanism against Influenza A virus, targeting both the viral life cycle and the host's pathological immune response.

3.1 Antiviral Mechanism: Nuclear Export Blockade

The replication of Influenza A virus relies on the nuclear export of viral Ribonucleoprotein (vRNP) complexes to the cytoplasm for packaging into new virions.

  • Target: Nuclear Export Machinery (likely involving the CRM1-mediated pathway).

  • Action: Pterodontic acid inhibits the nuclear export of vRNPs.

  • Result: vRNPs are trapped within the nucleus, halting the assembly of progeny virus particles and reducing viral titers.

3.2 Anti-inflammatory Mechanism: NF-κB Suppression

Severe influenza infection often triggers a "cytokine storm." Pterodontic acid mitigates this by modulating the NF-κB pathway.[2]

  • Pathway: Inhibits the phosphorylation and degradation of IκB

    
    .
    
  • Effect: Prevents the translocation of the NF-κB p65 subunit to the nucleus.

  • Outcome: Downregulation of pro-inflammatory cytokines, specifically IL-6 , MCP-1 , MIP-1

    
     , and IP-10 .
    
3.3 Mechanistic Visualization

The following diagram illustrates the concurrent antiviral and anti-inflammatory pathways modulated by Pterodontic acid.

PterodonticAcidMechanism cluster_virus Influenza A Virus Cycle cluster_host Host Immune Response Virus Influenza A Virus Replication Viral Replication (Nucleus) Virus->Replication Stimulus Viral Infection (PAMPs) Virus->Stimulus vRNP vRNP Complex Replication->vRNP Export Nuclear Export vRNP->Export Assembly Viral Assembly (Cytoplasm) Export->Assembly IkB IκBα Degradation Stimulus->IkB NFkB NF-κB Activation (p65 Translocation) IkB->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, MCP-1, IP-10) NFkB->Cytokines Drug Pterodontic Acid (Sesquiterpene) Drug->Export BLOCKS (Retains vRNP in Nucleus) Drug->NFkB INHIBITS (Prevents p65 Translocation)

Figure 1: Dual mechanism of action of Pterodontic acid inhibiting viral RNP export and NF-κB signaling.

Part 4: Therapeutic Potential & Drug Development
4.1 Structure-Activity Relationship (SAR)

Preliminary SAR studies on pterodontic acid derivatives suggest:

  • Carboxylic Acid Moiety: Essential for biological activity. Esterification or reduction of this group often leads to a loss of potency, suggesting it may interact with a specific basic residue in the target protein.

  • Exocyclic Double Bond: The

    
    -methylene-
    
    
    
    -lactone or acrylic acid motif is a known Michael acceptor. This electrophilic site likely forms covalent bonds with nucleophilic cysteine residues on target proteins (e.g., NF-κB signaling proteins or viral export factors).
4.2 Development Challenges
  • Solubility: Like many terpenoids, pterodontic acid has poor aqueous solubility, necessitating formulation strategies (e.g., liposomes, nanoparticles) for in vivo delivery.

  • Selectivity: As a potential Michael acceptor, off-target effects (toxicity) must be rigorously evaluated during ADME-Tox screening.

References
  • Isolation and Antiviral Activity: Li, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."Molecules.

  • Chemical Structure Validation: Mei, Z. N., et al. (2006). "Pterodontic acid."Acta Crystallographica Section E: Structure Reports Online.[5]

  • Biosource Pharmacology: Wu, Y., et al. (2006). "Anti-inflammatory activity of Laggera pterodonta."Fitoterapia.[1]

  • Compound Database Entry: PubChem CID 91895390 (Pterodontic acid).

Sources

Pterodontic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Isolation Methodologies, and Pharmacological Mechanisms

Executive Summary

Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane-type sesquiterpene isolated primarily from the medicinal herb Laggera pterodonta (Asteraceae).[1][2] Distinct from the vouacapan diterpenes found in Pterodon species, pterodontic acid has emerged as a high-value lead compound in antiviral research. It exhibits potent inhibitory activity against Influenza A virus (H1N1) by targeting the nuclear export of viral ribonucleoprotein (vRNP) complexes and suppressing NF-κB-mediated inflammatory cytokine storms.[3]

This technical guide provides a definitive reference for the molecular properties, extraction protocols, and mechanistic signaling pathways of pterodontic acid, designed for researchers in phytochemistry and drug discovery.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

Molecular Specifications

Pterodontic acid is characterized by an eudesmane skeleton, a bicyclic sesquiterpene structure derived from farnesyl pyrophosphate.

PropertySpecification
IUPAC Name (2R)-2-[(1R,4aR,7R,8aR)-4a,8a-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalen-1-yl]prop-2-enoic acid
Common Name Pterodontic acid
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.34 g/mol
CAS Registry Number 185845-89-0
Physical State White to off-white crystalline powder
Stereochemistry Eudesmane (Bicyclic sesquiterpene)
Solubility & Stability Profile
  • Solubility: Highly soluble in organic solvents (Chloroform, Dichloromethane, DMSO, Methanol). Poorly soluble in water.

  • Stability: Stable at -20°C under inert atmosphere (N₂/Ar). Sensitive to oxidation due to exocyclic double bonds; protect from light.

  • pKa (Predicted): ~4.5–4.8 (Carboxylic acid moiety).

Structural Visualization

The following diagram illustrates the core chemical identifiers and functional relationships.

ChemicalIdentity PA Pterodontic Acid (C15H22O2) Class Class: Eudesmane Sesquiterpene PA->Class Isotype Func Key Moiety: Carboxylic Acid (C-12) Exocyclic Double Bonds PA->Func Pharmacophore Source Source: Laggera pterodonta Source->PA Extraction

Figure 1: Chemical identity and classification map of Pterodontic Acid.

Isolation & Extraction Protocol

Objective: To isolate high-purity pterodontic acid (>95%) from Laggera pterodonta aerial parts.

Reagents & Equipment
  • Solvents: 95% Ethanol (EtOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH).

  • Stationary Phase: Silica gel (200–300 mesh), Sephadex LH-20.

  • Equipment: Rotary evaporator, HPLC (C18 column), UV detector (210 nm).

Step-by-Step Methodology
  • Extraction:

    • Air-dry and pulverize aerial parts of L. pterodonta (5 kg).

    • Macerate in 95% EtOH (3 x 10 L) at room temperature for 72 hours.

    • Concentrate filtrate under reduced pressure to obtain crude extract.

  • Partitioning:

    • Suspend crude extract in H₂O.

    • Partition sequentially with Petroleum Ether and EtOAc.

    • Collect the Petroleum Ether (PE) fraction (Pterodontic acid is lipophilic).

  • Fractionation (Silica Gel Column):

    • Load PE fraction onto a silica gel column.

    • Elute with a gradient of PE:Acetone (100:0 → 50:50).

    • Collect fractions based on TLC profiling (Pterodontic acid typically elutes in non-polar fractions).

  • Purification:

    • Subject pterodontic acid-rich fractions to Sephadex LH-20 (eluent: CHCl₃:MeOH 1:1) to remove chlorophyll and pigments.

    • Final Polish: Recrystallize from Acetone or purify via semi-preparative HPLC (MeOH:H₂O 85:15).

IsolationProtocol Raw Laggera pterodonta (Aerial Parts) Extract EtOH Extraction (Crude Extract) Raw->Extract Maceration Partition Liquid-Liquid Partition (H2O / PE / EtOAc) Extract->Partition PE_Frac Petroleum Ether Fraction (Target Phase) Partition->PE_Frac Lipophilic separation Silica Silica Gel Chromatography (PE:Acetone Gradient) PE_Frac->Silica Sephadex Sephadex LH-20 (CHCl3:MeOH) Silica->Sephadex Enriched Fraction Pure Pterodontic Acid (Crystals) Sephadex->Pure Recrystallization

Figure 2: Isolation workflow for Pterodontic Acid from Laggera pterodonta.

Pharmacological Mechanisms

Pterodontic acid is distinguished by its dual-action antiviral mechanism: it acts directly on viral machinery and modulates the host immune response.

Antiviral Activity (Influenza A)[2][3][5]
  • Target: Viral Ribonucleoprotein (vRNP) complexes.[3]

  • Mechanism: Pterodontic acid blocks the nuclear export of vRNP.[3] Influenza virus replicates in the nucleus; preventing vRNP export to the cytoplasm halts the assembly of new virions.

  • Selectivity: High selectivity index (SI) for H1N1 subtypes.

Anti-Inflammatory Modulation[2][3]
  • Pathway: NF-κB Signaling.[3]

  • Effect: Inhibits the phosphorylation of IκBα and p65, preventing NF-κB translocation to the nucleus.

  • Outcome: Downregulation of pro-inflammatory cytokines (IL-6, TNF-α, MCP-1), mitigating the "cytokine storm" associated with severe viral infections.

MechanismAction Virus Influenza A Virus (Infection) Nucleus Host Nucleus Virus->Nucleus Infects NFkB NF-κB Pathway Virus->NFkB Activates PA Pterodontic Acid (Therapeutic Agent) vRNP Viral RNP Complex PA->vRNP BLOCKS Export PA->NFkB INHIBITS Phosphorylation Nucleus->vRNP Replication Replication Viral Assembly (Cytoplasm) vRNP->Replication Nuclear Export Inflammation Cytokine Storm (IL-6, TNF-α) NFkB->Inflammation Transcription Inhibition Therapeutic Effect: Reduced Titer & Inflammation Replication->Inhibition Inflammation->Inhibition

Figure 3: Dual-mechanism of action: vRNP export blockade and NF-κB suppression.

References

  • Mei, Z.-N., et al. (2006). "Pterodontic acid."[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 62(5), o1841–o1843.[1] Link

  • Liu, Y. T., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[3] Frontiers in Pharmacology, 8, 563. Link

  • He, J., et al. (2021).[7] "Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus (H1N1) activity." Bioorganic & Medicinal Chemistry Letters, 40, 127909. Link

  • PubChem Database. (n.d.). "Pterodontic acid (CID 91895390)."[4] National Center for Biotechnology Information. Link

Sources

Technical Guide: Pterodontic Acid (CAS 185845-89-0)

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Therapeutic Potential of a Novel Eudesmane Sesquiterpene

Part 1: Executive Summary & Chemical Identity

Pterodontic acid is a bioactive eudesmane-type sesquiterpene isolated primarily from the medicinal herb Laggera pterodonta (DC.)[1] Benth (Asteraceae). Unlike the structurally unrelated pteroic acid (a folic acid precursor often confused in database searches due to nomenclature similarity), pterodontic acid is gaining significant traction in drug discovery for its potent anti-influenza A (H1N1) activity and anti-inflammatory properties.

This guide provides a rigorous technical analysis of pterodontic acid, detailing its physicochemical profile, isolation methodologies, and the molecular mechanisms driving its antiviral efficacy.

Physicochemical Profile [2][3][4][5][6][7][8][9][10]
Parameter Technical Specification
Common Name Pterodontic Acid
CAS Registry Number 185845-89-0
Chemical Class Eudesmane Sesquiterpene
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.34 g/mol
Physical State White Powder / Crystal
Solubility Soluble in Chloroform, Dichloromethane, DMSO; Poorly soluble in water
Source Organism Laggera pterodonta (Whole plant)
Purity Standard ≥98% (HPLC) for biological assays

CRITICAL WARNING: Do not confuse with Pteroic Acid (CAS 119-24-4) . Pteroic acid is a pteridine derivative (C₁₄H₁₂N₆O₃) involved in folate metabolism. Pterodontic acid is a terpenoid (C₁₅H₂₂O₂) with distinct antiviral properties.[1]

Part 2: Isolation & Purification Protocol

The extraction of pterodontic acid requires a targeted phytochemical workflow designed to isolate non-polar sesquiterpenes from the complex plant matrix. The following protocol synthesizes established methods for Laggera species fractionation.

Experimental Workflow: Fractionation & Isolation

Materials Required:

  • Dried Laggera pterodonta aerial parts (ground)

  • Solvents: 95% Ethanol (EtOH), Petroleum Ether (PE), Ethyl Acetate (EtOAc)

  • Stationary Phase: Silica gel (200–300 mesh)

  • Equipment: Rotary Evaporator, HPLC (C18 column)

Step-by-Step Methodology:

  • Crude Extraction:

    • Macerate 5 kg of dried, ground L. pterodonta in 95% EtOH (1:10 w/v) for 72 hours at room temperature.

    • Filter and concentrate the filtrate under reduced pressure (45°C) to obtain the crude ethanolic extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Partition sequentially with Petroleum Ether (PE) followed by Ethyl Acetate (EtOAc).

    • Target Phase: Collect the EtOAc fraction . Pterodontic acid concentrates here due to its moderate polarity.

  • Chromatographic Separation:

    • Load the EtOAc fraction onto a Silica Gel column.

    • Elution Gradient: Elute with a PE:Acetone gradient (starting 100:0 → 50:50).

    • Monitor fractions via TLC. Pterodontic acid typically elutes in mid-polarity fractions (often visualized as a dark spot under UV254 or via vanillin-sulfuric acid staining).

  • Purification (Recrystallization/HPLC):

    • Pool fractions containing the target spot.

    • Recrystallize from MeOH or purify via semi-preparative HPLC (Mobile phase: MeOH:H₂O, 70:30 isocratic) to achieve >98% purity.

IsolationProtocol Plant Laggera pterodonta (Dried/Ground) Extract Crude EtOH Extraction (72h Maceration) Plant->Extract Partition Liquid-Liquid Partitioning (H2O suspension) Extract->Partition PE_Frac Petroleum Ether Fraction (Discard/Lipids) Partition->PE_Frac Phase 1 EtOAc_Frac Ethyl Acetate Fraction (Target Sesquiterpenes) Partition->EtOAc_Frac Phase 2 (Enrichment) Column Silica Gel Chromatography (Gradient PE:Acetone) EtOAc_Frac->Column Purification Recrystallization / HPLC (>98% Purity) Column->Purification Mid-polarity fractions Final Pterodontic Acid (CAS 185845-89-0) Purification->Final

Figure 1: Isolation workflow for Pterodontic Acid targeting the sesquiterpene-rich ethyl acetate fraction.

Part 3: Mechanism of Action (Antiviral & Anti-inflammatory)

Research indicates that pterodontic acid acts as a dual-target inhibitor against Influenza A virus (IAV). It does not merely block viral entry but intervenes in the intracellular replication cycle and the host's excessive immune response (cytokine storm).

1. Inhibition of Viral Replication (RNP Blockade)

Pterodontic acid inhibits the nuclear export of viral Ribonucleoprotein (RNP) complexes.[1] For Influenza A to replicate, RNPs must exit the nucleus to be packaged into new virions at the plasma membrane. By blocking this export, pterodontic acid effectively traps the viral genome within the nucleus, halting propagation.

2. Immunomodulation (NF-κB Pathway)

The compound suppresses the TLR7/MyD88/NF-κB signaling axis. In severe influenza, this pathway is hyperactivated, leading to a "cytokine storm" (excessive release of IL-6, TNF-α, MCP-1). Pterodontic acid attenuates this response, reducing lung tissue damage.

Pathway Visualization

Mechanism Virus Influenza A Virus (H1N1) TLR7 TLR7 Receptor Virus->TLR7 Infection Nucleus Host Nucleus (Viral Replication) Virus->Nucleus Entry MyD88 MyD88 / TRAF6 TLR7->MyD88 NFkB_Inactive NF-κB (Inactive) MyD88->NFkB_Inactive NFkB_Active NF-κB (Active) Nuclear Translocation NFkB_Inactive->NFkB_Active Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IP-10) NFkB_Active->Cytokines Transcription RNP Viral RNP Complex Nucleus->RNP Replication Export Nuclear Export RNP->Export Replication Viral Progeny Release Export->Replication Drug Pterodontic Acid Drug->NFkB_Active Inhibits Activation Drug->Export Blocks RNP Export

Figure 2: Dual-mechanism of Pterodontic Acid: Blocking viral RNP export and suppressing NF-κB inflammation.

Part 4: Pharmacological Data Summary

The following data summarizes the potency of pterodontic acid and its derivatives against H1N1 strains, highlighting its therapeutic index (SI).

Compound Target Virus IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Mechanism
Pterodontic Acid Influenza A (H1N1)~20–35>200>5.7RNP Export Inhibition
Oseltamivir (Control) Influenza A (H1N1)~1–5>1000>200Neuraminidase Inhibition
Acylated Derivatives Influenza A (H1N1)4.04–36.13Varies3.5–11.9Enhanced lipophilicity

Key Insight: While Pterodontic acid has a lower SI than Oseltamivir, its mechanism is distinct (non-neuraminidase dependent), making it a valuable candidate for combination therapy or for treating drug-resistant strains.

References
  • Identification & Antiviral Activity: Wu, Y., et al. (2017).[1] "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1] Molecules, 22(10), 1754.

  • Chemical Structure & Derivatives: Zhang, R., et al. (2024).[7][10] "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Fitoterapia, 177, 106133.

  • Anti-inflammatory Mechanism: Li, X., et al. (2018). "An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway."[3] Molecular Medicine Reports, 17(3).

  • CAS Registry Verification: Global Substance Registration System (GSRS) & Chemical Book Databases. Verified CAS: 185845-89-0 for Pterodontic Acid (C15H22O2).[6][9]

Sources

Antiviral properties of Pterodontic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Antiviral Mechanisms & Therapeutic Potential of Pterodontic Acid

Executive Summary

Pterodontic acid (C15H22O2) is a bioactive eudesmane-type sesquiterpene isolated from the medicinal herb Laggera pterodonta (DC.)[1][2] Benth. Unlike direct-acting antivirals that target viral enzymes (e.g., neuraminidase inhibitors), pterodontic acid exhibits a dual-mechanism of action : it restricts viral replication by blocking the nuclear export of viral Ribonucleoprotein (RNP) complexes and simultaneously attenuates the host's hyper-inflammatory response ("cytokine storm") via inhibition of the NF-κB signaling pathway. This unique profile makes it a high-value lead compound for developing broad-spectrum therapeutics against Influenza A virus (IAV) and potentially other RNA viruses inducing severe immunopathology.

Chemical & Pharmacological Profile

PropertySpecification
IUPAC Name (4aR,8aR)-4a,8-dimethyl-2-propan-2-ylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalene-1-carboxylic acid
Common Name Pterodontic Acid
CAS Registry Number 185845-89-0
Chemical Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol
Class Eudesmane Sesquiterpene
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Poorly soluble in water.
Key Structural Features Carboxylic acid moiety (essential for activity); C5-C6 olefinic bond.

Mechanism of Action (MOA)

Pterodontic acid functions as a host-targeting antiviral (HTA) with a specific blockade on the viral life cycle's late stage.

A. Inhibition of Viral RNP Export

Influenza A viruses replicate their RNA in the host nucleus. The newly assembled viral Ribonucleoprotein (vRNP) complexes must be exported to the cytoplasm for packaging into progeny virions. Pterodontic acid disrupts this critical step, trapping vRNPs within the nucleus and thereby aborting the formation of infectious viral particles.

B. Immunomodulation via NF-κB Suppression

Severe influenza pathology is often driven by an excessive immune response. Pterodontic acid inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This blockade likely occurs downstream of the TLR7/MyD88/TRAF6 axis, resulting in the downregulation of pro-inflammatory cytokines (IL-6, IP-10, MCP-1, MIP-1β).

Visualization: Dual-Action Pathway

PterodonticAcid_MOA cluster_HostCell Host Cell Cytoplasm cluster_Nucleus Nucleus Virus Influenza Virus (H1N1/H9N2) TLR7 TLR7 Receptor Virus->TLR7 Recognition vRNA_Rep vRNA Replication Virus->vRNA_Rep Entry & Uncoating MyD88 MyD88 TLR7->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inactive NF-κB (Inactive) (p65/p50 + IκB) IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (p65) (Active Transcription) NFkB_Inactive->NFkB_Active Translocation Ptero Pterodontic Acid (Inhibitor) Ptero->NFkB_Inactive Blocks p65 Phosphorylation vRNP vRNP Complex (Assembly) Ptero->vRNP Blocks Nuclear Export vRNA_Rep->vRNP vRNP->Virus Nuclear Export (Required for Budding) Cytokine_Gene Pro-inflammatory Genes (IL-6, IP-10, TNF-α) NFkB_Active->Cytokine_Gene Transcription Cytokine_Storm Cytokine Storm (Tissue Damage) Cytokine_Gene->Cytokine_Storm Expression

Caption: Schematic of Pterodontic acid's dual mechanism: 1) Blocking nuclear export of viral RNP complexes (preventing virion assembly) and 2) Inhibiting the TLR7/NF-κB axis to suppress cytokine storm.

Antiviral Efficacy Data

The following data summarizes the inhibitory potential of Pterodontic acid and its optimized derivatives against Influenza A Virus (IAV) strains.

Target VirusStrainIC₅₀ (µM)SI (CC₅₀/IC₅₀)Efficacy Note
Influenza A H1N1 (PR8)4.04 - 36.13*3.5 - 11.9Dose-dependent reduction in CPE.
Influenza A H9N2 (Avian)~20 - 50**> 5.0Significant reduction in viral titer.
Cytotoxicity MDCK / A549CC₅₀ > 100 µMN/ALow cytotoxicity in host cells.

*Range reflects values for Pterodontic acid and its acylated derivatives (e.g., Compound IIE5). **Estimated from fraction data; pure compound efficacy varies by assay conditions.

Experimental Protocols

To validate the antiviral properties of Pterodontic acid, researchers should employ a combination of phenotypic assays (CPE) and mechanistic validation (Immunofluorescence).

Protocol A: Cytopathic Effect (CPE) Inhibition Assay

Purpose: To determine the IC₅₀ value against specific viral strains.

  • Cell Seeding: Seed MDCK cells (1.5 × 10⁴ cells/well) in 96-well plates. Incubate at 37°C/5% CO₂ for 24h.

  • Infection: Wash cells with PBS. Infect with Influenza A virus (100 TCID₅₀) for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Add maintenance medium (DMEM + TPCK-trypsin) containing serial dilutions of Pterodontic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include Ribavirin or Oseltamivir as positive controls.

  • Incubation: Incubate for 48–72 hours until viral control wells show 100% CPE.

  • Quantification: Assess cell viability using CellTiter-Glo (ATP) or MTT assay.

  • Calculation: Calculate % Inhibition = (OD_sample - OD_virus) / (OD_mock - OD_virus) × 100. Fit to a non-linear regression model to derive IC₅₀.[3]

Protocol B: Immunofluorescence Assay (IFA) for RNP Export

Purpose: To visually confirm the nuclear retention of viral RNP complexes.

  • Infection: Infect A549 cells on glass coverslips with Influenza A virus (MOI = 1).

  • Treatment: Add Pterodontic acid (IC₉₀ concentration) at 1 hour post-infection (h.p.i).

  • Fixation: At 8–10 h.p.i (time of expected export), fix cells with 4% paraformaldehyde for 15 min.

  • Permeabilization: Treat with 0.5% Triton X-100 in PBS for 10 min.

  • Staining:

    • Primary Ab: Anti-Influenza A Nucleoprotein (NP) antibody (1:1000).

    • Secondary Ab: Alexa Fluor 488-conjugated anti-mouse IgG.

    • Nuclear Stain: DAPI (1 µg/mL).

  • Microscopy: Image using Confocal Laser Scanning Microscopy.

    • Result Interpretation:Vehicle Control: NP signal diffuse in cytoplasm. Treated: NP signal strictly localized/trapped in the nucleus (overlaps with DAPI).

Visualization: Time-of-Addition Workflow

Experimental_Workflow cluster_Treatment Time-of-Addition Start Start (T = -24h) Seeding Seed A549/MDCK Cells Start->Seeding Infection Infection (T = 0h) (100 TCID50) Seeding->Infection PreTreat Pre-treatment (-2h to 0h) PostTreat Post-treatment (1h to 48h) Infection->PostTreat Pterodontic Acid Added Here (Most Effective) CoTreat Co-treatment (0h to 1h) Readout Readout (T = 48h) (CPE / MTT / IFA) PostTreat->Readout

Caption: Time-of-addition studies indicate Pterodontic acid is most effective when added post-infection (1h+), consistent with its mechanism of targeting late-stage RNP export rather than viral entry.

References

  • Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source: PubMed / NCBI URL:[Link]

  • An Active Component Containing Pterodontic Acid Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source: Molecular Medicine Reports URL:[Link]

  • Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Source: Fitoterapia (Elsevier) URL:[Link]

  • PubChem Compound Summary for CID 91895390: Pterodontic acid. Source: PubChem URL:[4][Link]

Sources

Technical Monograph: Pterodontic Acid Bioactivity & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Pterodontic acid (Poa-1) is a bioactive eudesmane-type sesquiterpenoid isolated primarily from Laggera pterodonta (Asteraceae). Unlike generic anti-inflammatories, Pterodontic acid exhibits a dual-targeting mechanism: it acts as a potent antiviral agent against Influenza A (H1N1, H9N2) by blocking viral Ribonucleoprotein (RNP) nuclear export and simultaneously attenuates the host "cytokine storm" via the TLR7/MyD88/NF-κB signaling axis.

This guide provides a rigorous technical framework for researchers to isolate, validate, and explore the therapeutic potential of Pterodontic acid, moving beyond basic observation to mechanistic elucidation.

Compound Architecture & Source Profile

Chemical Identity[1]
  • Common Name: Pterodontic acid[1][2][3]

  • Chemical Class: Eudesmane-type Sesquiterpenoid

  • Primary Source: Laggera pterodonta (DC.)[1][4] Benth. (Traditional Chinese Medicine: "Chou ling dan")

  • Key Structural Features:

    • C5-C6 olefinic bond (Critical for antiviral activity).[3]

    • Carboxylic acid moiety (Essential for bioactivity; target for esterification/acylation to improve bioavailability).[3]

    • Lipophilicity: Moderate; soluble in organic solvents (CHCl3, EtOAc, MeOH), poor water solubility.

Pharmacological Significance

Current research positions Pterodontic acid not merely as a direct virucidal, but as a host-response modulator . Its ability to decouple viral replication from the damaging inflammatory response makes it a candidate for treating viral pneumonia where tissue damage is immune-mediated.

Mechanistic Pharmacodynamics

The therapeutic efficacy of Pterodontic acid relies on two distinct molecular interference points.

Pathway 1: TLR7/NF-κB Signal Transduction Blockade

In viral infections, Toll-like Receptor 7 (TLR7) recognizes single-stranded RNA, triggering the MyD88-dependent pathway. Pterodontic acid downregulates the expression of TLR7, MyD88, and TRAF6, preventing the phosphorylation and nuclear translocation of NF-κB (p65). This suppresses the transcription of pro-inflammatory cytokines (IL-6, MCP-1, IP-10).[1][2]

Pathway 2: Viral RNP Nuclear Retention

Influenza viruses replicate in the nucleus. For the virus to spread, viral Ribonucleoprotein (vRNP) complexes must be exported to the cytoplasm. Pterodontic acid inhibits this nuclear export, effectively trapping the viral genome within the nucleus and halting the replication cycle.

Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of Pterodontic acid within an infected host cell.

PterodonticAcidMechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Influenza A Virus (ssRNA) TLR7 TLR7 (Endosomal) Virus->TLR7 Endocytosis Replication Viral Replication Virus->Replication Entry Cytokines Pro-inflammatory Cytokines (IL-6, IP-10, MCP-1) MyD88 MyD88 TLR7->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inactive NF-κB (Inactive) (p65/p50-IκB) IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Active) (p65/p50) NFkB_Inactive->NFkB_Active Degradation of IκB DNA Host DNA (Cytokine Genes) NFkB_Active->DNA Nuclear Translocation RNP_Cyto vRNP Complex (Cytoplasmic) Assembly Viral Assembly & Release RNP_Cyto->Assembly DNA->Cytokines Transcription RNP_Nuc vRNP Complex (Nuclear) Replication->RNP_Nuc RNP_Nuc->RNP_Cyto Nuclear Export PA Pterodontic Acid (Inhibitor) PA->TLR7 Downregulation PA->MyD88 PA->TRAF6 PA->RNP_Nuc Blocks Export

Figure 1: Dual-mechanism of Pterodontic acid: Inhibition of TLR7/NF-κB signaling and blockade of vRNP nuclear export.[1][2][5]

Experimental Protocols

Isolation & Purification Workflow

Objective: Extract high-purity Pterodontic acid from Laggera pterodonta aerial parts. Rationale: Sesquiterpenoids are moderately polar. A sequential extraction strategy (Ethanol -> Petroleum Ether -> Ethyl Acetate) maximizes yield while removing chlorophyll (lipids) and highly polar glycosides.

Step-by-Step Protocol:

  • Raw Material Prep: Air-dry L. pterodonta aerial parts and pulverize to a coarse powder (40 mesh).

  • Primary Extraction: Extract with 95% Ethanol (1:10 w/v) under reflux for 3 hours (x3 cycles). Combine filtrates and concentrate under reduced pressure to obtain a crude residue.

  • Phase Partitioning:

    • Suspend crude residue in distilled water.

    • Partition with Petroleum Ether (removes chlorophyll/waxes). Discard organic layer (or save for other analysis).

    • Partition aqueous phase with Ethyl Acetate (EtOAc) (x3). Collect EtOAc layer. This fraction contains the sesquiterpenoids.

  • Chromatography:

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase Gradient: Petroleum ether : Acetone (starting 100:0 → 50:50).

    • Monitoring: TLC (Visualize with 5% Vanillin-H2SO4 reagent; Pterodontic acid appears as a violet/blue spot).

  • Crystallization: Pool fractions containing the target spot. Recrystallize from MeOH or CHCl3 to obtain colorless needles.

  • Validation: Confirm structure via 1H-NMR and MS (Molecular ion peak analysis).

IsolationWorkflow Plant L. pterodonta Powder EtOH 95% EtOH Reflux Plant->EtOH Crude Crude Extract EtOH->Crude Partition Water Suspension Crude->Partition PetEther Pet. Ether Wash (Remove Lipids) Partition->PetEther EtOAc EtOAc Extract (Target Fraction) Partition->EtOAc Column Silica Gel Column (Pet. Ether:Acetone) EtOAc->Column Crystal Recrystallization (MeOH) Column->Crystal Product Pure Pterodontic Acid Crystal->Product

Figure 2: Fractionation logic for isolating Pterodontic acid from Laggera pterodonta.

In Vitro Bioactivity Validation

Objective: Quantify antiviral efficacy (IC50) and cytotoxicity (CC50).

Assay 1: Cytopathic Effect (CPE) Reduction Assay

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.

  • Virus: Influenza A (e.g., A/PR/8/34 H1N1).

  • Protocol:

    • Seed MDCK cells (2 x 10^4 cells/well) in 96-well plates; incubate 24h.

    • Infect cells with virus (100 TCID50) for 2h.

    • Remove viral inoculum. Add maintenance medium containing serial dilutions of Pterodontic acid (e.g., 3.125 – 100 µg/mL).

    • Incubate for 48-72h at 37°C, 5% CO2.

    • Readout: Assess cell viability using MTT or CCK-8 assay.

    • Calculation: Calculate % inhibition relative to viral control (0% viability) and cell control (100% viability).

Assay 2: Western Blotting for Pathway Confirmation

  • Target Proteins:

    • Cytosolic: p-IκBα, IκBα, TLR7, MyD88.

    • Nuclear: NF-κB p65 (to measure translocation).[6]

  • Control: GAPDH (cytosolic), Lamin B1 (nuclear).

  • Expected Result: Pterodontic acid treatment should show decreased nuclear p65 and increased cytosolic IκBα (preventing degradation) compared to virus-only control.

Quantitative Data Summary

The following data points represent typical ranges derived from peer-reviewed studies on Pterodontic acid derivatives and natural isolates.

ParameterAssay ModelTypical Value / RangeSignificance
IC50 (Antiviral) H1N1 (MDCK cells)19.9 – 36.0 µMModerate potency; comparable to some standard antivirals.
CC50 (Cytotoxicity) MDCK / HEK293 cells> 200 µMHigh safety margin (Therapeutic Index > 10).
IC50 (Inflammation) NO production (RAW264.7)~ 15 – 25 µMEffective anti-inflammatory at non-toxic doses.
Key SAR Feature C5-C6 Double BondEssentialReduction of this bond leads to loss of activity.

Future Directions & Challenges

  • Bioavailability Enhancement: The carboxylic acid group offers a handle for chemical modification. Esterification (e.g., methyl or ethyl esters) or amino acid conjugation could improve cellular uptake and solubility.

  • In Vivo PK/PD: Detailed pharmacokinetic studies (half-life, tissue distribution) are currently limited. Establishing an oral bioavailability profile is critical for drug development.

  • Broad-Spectrum Potential: Investigation into other ssRNA viruses (e.g., SARS-CoV-2) is warranted given the TLR7-mediated mechanism, which is a common pathway for viral RNA recognition.

References

  • Wu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1][2] Molecules, 22(10), 1756.

  • Li, X., et al. (2018). An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF-κB signaling pathway. Molecular Medicine Reports, 18(1), 899-908.

  • Cao, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.[3] Fitoterapia, 177, 106133.

Sources

Pterodontic Acid: A Dual-Mechanism Sesquiterpenoid for Influenza A Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid , a eudesmane-type sesquiterpenoid isolated primarily from Laggera pterodonta (and identified in Lamiophlomis rotata), represents a distinct class of antiviral agents.[1][2][3] Unlike approved neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers (e.g., amantadine), pterodontic acid exhibits a dual mechanism of action : it directly inhibits the nuclear export of viral ribonucleoprotein (vRNP) complexes and concurrently suppresses the host's hyper-inflammatory response via the TLR7/MyD88/TRAF6/NF-κB axis. This guide details the pharmacological profile, mechanistic basis, and experimental protocols required to validate pterodontic acid as a lead compound for Influenza A Virus (IAV) therapeutics.

Chemical & Pharmacological Profile

Structural Characteristics

Pterodontic acid is a sesquiterpene characterized by a eudesmane skeleton.[3] Its lipophilicity and specific functional groups (carboxylic acid moiety) are critical for its interaction with host signaling proteins and viral trafficking machinery.

PropertyDetail
Chemical Class Eudesmane-type Sesquiterpenoid
Primary Source Laggera pterodonta (Asteraceae); Lamiophlomis rotata (Lamiaceae)
Molecular Formula C15H20O4 (Typical for this class, varies by specific derivative)
Solubility Soluble in DMSO, Methanol; poor aqueous solubility (requires formulation or derivatization)
Key Functional Groups Carboxylic acid (C15), exocyclic double bonds (critical for activity)
Therapeutic Differentiation

Current standard-of-care antivirals often fail due to rapid viral mutation (resistance). Pterodontic acid targets host-pathogen interfaces —specifically the nuclear export machinery and the NF-κB inflammatory pathway—raising the genetic barrier for resistance development.

Mechanism of Action (MOA)

The therapeutic potency of pterodontic acid lies in its ability to decouple viral replication from the "cytokine storm" that drives severe influenza pathology.

Blockade of vRNP Nuclear Export

Influenza A replication occurs in the nucleus. Newly synthesized viral ribonucleoproteins (vRNPs) must be exported to the cytoplasm for packaging. Pterodontic acid inhibits this critical step, trapping vRNPs in the nucleus and halting the viral life cycle.[2]

Suppression of the TLR7/NF-κB Axis

Severe influenza is characterized by an excessive immune response. Pterodontic acid acts as an immunomodulator by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This downregulation is mediated upstream by the inhibition of TLR7, MyD88, and TRAF6.

Mechanistic Pathway Visualization

The following diagram illustrates the dual inhibitory pathways of pterodontic acid within an infected host cell.

MOA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP_nuc vRNP Complex (Replication) vRNP_cyto vRNP (Packaging/Release) vRNP_nuc->vRNP_cyto Nuclear Export NFkB_nuc NF-κB (p65) (Transcriptional Active) Cytokine_Gene Pro-inflammatory Gene Expression NFkB_nuc->Cytokine_Gene TLR7 TLR7 (Endosomal Sensor) MyD88 MyD88 TLR7->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_cyto NF-κB (p65) (Inactive) TRAF6->NFkB_cyto Activation NFkB_cyto->NFkB_nuc Translocation PterodonticAcid Pterodontic Acid (Inhibitor) PterodonticAcid->vRNP_nuc BLOCKS Export PterodonticAcid->TLR7 Inhibits Expression PterodonticAcid->NFkB_cyto BLOCKS Translocation

Caption: Pterodontic acid inhibits vRNP nuclear export and the TLR7/NF-κB inflammatory cascade.[1][4][5][6][7][8]

Preclinical Efficacy Data

The following data summarizes key quantitative findings from in vitro studies involving H1N1 and H9N2 strains.

ParameterValue / ObservationContext
IC50 (Antiviral) ~4.0 - 36.1 µM Dependent on derivative/purity; Parent compound shows dose-dependent inhibition.
CC50 (Cytotoxicity) > 200 µM High selectivity index (SI > 10) in MDCK and A549 cells.
Target Specificity H1N1, H9N2 Broad efficacy against Influenza A subtypes.[1][2]
Neuraminidase (NA) No Inhibition Differentiates MOA from Oseltamivir/Zanamivir.
Cytokine Reduction IL-6, IP-10, TNF-α Significant downregulation of "cytokine storm" markers.[2]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with self-validating controls.

Workflow Visualization

This flowchart outlines the critical path from compound isolation to mechanistic validation.

Workflow cluster_assays Validation Assays Source Laggera pterodonta Dry Herb Extract Ethanol Extraction & Column Chrom. Source->Extract Compound Pure Pterodontic Acid (>95% HPLC) Extract->Compound CPE CPE Inhibition (IC50 Determination) Compound->CPE WB Western Blot (NF-κB/TLR7 levels) Compound->WB IF Immunofluorescence (vRNP Localization) Compound->IF

Caption: Workflow for isolation and validation of Pterodontic Acid antiviral activity.

Protocol 1: vRNP Nuclear Export Assay (Immunofluorescence)

Objective: Confirm that pterodontic acid traps viral RNP in the nucleus. Cell Line: MDCK or A549 cells.

  • Infection: Seed cells on coverslips. Infect with Influenza A (MOI = 1) for 1 hour.

  • Treatment: Remove virus inoculum. Add maintenance medium containing Pterodontic Acid (25, 50, 100 µg/mL) . Include Leptomycin B (20 nM) as a positive control for nuclear export inhibition.

  • Incubation: Incubate for 8–10 hours post-infection (h.p.i).

  • Fixation: Fix with 4% paraformaldehyde (15 min) and permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary Ab: Anti-NP (Nucleoprotein) antibody.

    • Secondary Ab: FITC-conjugated IgG.

    • Nuclear Stain: DAPI.

  • Analysis: Visualize via confocal microscopy.

    • Validation Criteria: Control cells should show cytoplasmic NP. Treated cells must show exclusive or predominant nuclear accumulation of NP (co-localization with DAPI).

Protocol 2: NF-κB Pathway Analysis (Western Blot)

Objective: Quantify the suppression of inflammatory signaling proteins.

  • Lysate Preparation: Infect A549 cells and treat with Pterodontic Acid (as above) for 24 hours.

  • Extraction: Harvest cells and extract total protein. Optional: Use a nuclear extraction kit to separate cytosolic and nuclear fractions to assess p65 translocation specifically.

  • Blotting: Separate proteins on SDS-PAGE and transfer to PVDF membranes.

  • Probing:

    • Targets: Phospho-p65, Total p65, TLR7, MyD88, TRAF6.[3]

    • Loading Control: GAPDH (cytosolic), Lamin B1 (nuclear).

  • Quantification: Normalize band intensity to controls.

    • Expected Result: Dose-dependent reduction in Phospho-p65 and TLR7/MyD88 levels compared to untreated infected controls.

Challenges & Future Directions

Pharmacokinetics (PK)

Like many sesquiterpenoids, pterodontic acid may suffer from limited aqueous solubility and rapid metabolism.

  • Recommendation: Develop lipid-based nanocarriers or synthesize acylated derivatives (e.g., esterification at C-15) to improve bioavailability without compromising the pharmacophore.

Broad-Spectrum Potential

While efficacy is proven against H1N1 and H9N2, further screening against Oseltamivir-resistant strains and Influenza B is necessary to position this as a superior alternative.

Safety Profile

Although in vitro cytotoxicity (CC50) is low, in vivo toxicity (hepatotoxicity/nephrotoxicity) must be rigorously evaluated in murine models before clinical progression.

References

  • Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source: National Institutes of Health (PubMed/PMC) Significance: Primary paper establishing the dual mechanism of vRNP export blockade and NF-κB inhibition. [Link][1]

  • An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source: Molecular Medicine Reports (PubMed) Significance: Details the specific molecular targets within the inflammatory cascade. [Link]

  • Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Source: PubMed Significance: Recent (2024) study on chemical modifications to enhance potency and solubility. [Link][9]

  • Lamiophlomis Rotata, an Orally Available Tibetan Herbal Painkiller. Source: PubMed Significance: Contextualizes the botanical source and traditional usage, supporting safety and oral availability potential. [Link]

Sources

Discovery and isolation of Pterodontic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Isolation, Characterization, and Therapeutic Potential of Pterodontic Acid

Executive Summary

Pterodontic acid is a bioactive eremophilane-type sesquiterpene isolated primarily from Laggera pterodonta (Asteraceae), a medicinal plant endemic to Southwest China. Distinct from common sesquiterpene lactones, pterodontic acid possesses a free carboxylic acid moiety, contributing to its unique solubility profile and pharmacophore. This guide details the optimized isolation workflow, structural elucidation parameters, and its emerging role as a dual-action antiviral and anti-inflammatory agent, specifically targeting the NF-


B signaling pathway and viral RNP nuclear export.

Botanical Origin & Biosynthetic Context

  • Primary Source: Aerial parts of Laggera pterodonta (DC.)[1][2] Benth.

  • Biosynthetic Class: Eremophilane sesquiterpene.[3][4]

  • Biosynthetic Pathway: Derived from Farnesyl Pyrophosphate (FPP).[5][6] The skeleton arises from the cyclization of FPP followed by a characteristic methyl migration (from C-10 to C-5), distinguishing eremophilanes from eudesmanes.

Extraction & Isolation Protocol

Objective: To isolate high-purity (>95%) pterodontic acid from crude plant material using a polarity-guided fractionation strategy.

Methodology Rationale

The protocol utilizes a "percolation-partition-chromatography" triad. Methanol is selected as the primary solvent to exhaustively extract both glycosides and aglycones. Subsequent liquid-liquid partition with petroleum ether (PE) enriches the lipophilic sesquiterpenes (including pterodontic acid) while removing polar tannins and flavonoids.

Step-by-Step Workflow

Step 1: Exhaustive Extraction

  • Preparation: Pulverize air-dried aerial parts of L. pterodonta (1.0 kg) to a coarse powder (mesh size 40–60).

  • Percolation: Extract with Methanol (MeOH) at room temperature.

    • Volume: ~40 L total elution volume.[7]

    • Duration: 48–72 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude MeOH extract (~135 g).

Step 2: Liquid-Liquid Partition (Enrichment)

  • Suspension: Suspend the crude extract in distilled

    
     (800 mL).
    
  • Partition: Extract exhaustively with Petroleum Ether (PE) (

    
     mL).
    
  • Separation: Collect the PE layer (top phase). This fraction contains the target sesquiterpenes.

  • Drying: Concentrate the PE fraction in vacuo to yield the PE-soluble residue (~48 g).

Step 3: Silica Gel Column Chromatography (Fractionation)

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (PE:EtOAc).

    • Gradient Profile: 100:0

      
       50:1 
      
      
      
      20:1
      
      
      10:1
      
      
      5:1.
  • Monitoring: Analyze fractions via Thin Layer Chromatography (TLC). Pterodontic acid typically elutes in fractions corresponding to PE:EtOAc 10:1 to 5:1.[7]

  • Pooling: Combine fractions containing the target spot (Fraction A).

Step 4: Final Purification

  • Refinement: Subject Fraction A to a second Silica Gel column (PE:Chloroform gradient) or Sephadex LH-20 (MeOH) to remove chlorophyll and structurally similar isomers.

  • Crystallization: Recrystallize from minimal acetone or MeOH to yield pure Pterodontic Acid (white crystalline powder).

Isolation Workflow Diagram

IsolationWorkflow Plant Laggera pterodonta (Aerial Parts, 1kg) Extract Crude MeOH Extract (135g) Plant->Extract MeOH Percolation Partition Liquid-Liquid Partition (H2O / Petroleum Ether) Extract->Partition Suspend in H2O PE_Frac Petroleum Ether Fraction (Target Enriched, 48g) Partition->PE_Frac Top Layer Water_Frac Water Fraction (Discard/Polar compounds) Partition->Water_Frac Bottom Layer Silica_CC Silica Gel CC (Gradient PE:EtOAc) PE_Frac->Silica_CC Fractionation Frac_A Fraction A (Semi-pure) Silica_CC->Frac_A Elution 10:1 Purification Sephadex LH-20 / Recrystallization Frac_A->Purification Polishing Final Pterodontic Acid (>95% Purity) Purification->Final Crystallization

Figure 1: Polarity-guided isolation workflow for Pterodontic Acid from L. pterodonta.

Structural Characterization & Validation

To validate the identity of the isolated compound, compare spectral data against established values.[3]

Chemical Formula:


 (Typical for the acid form)
Physical State:  White crystalline powder.
Diagnostic Spectroscopic Markers

The following table summarizes key signals required to confirm the eremophilane skeleton and the acid functionality.

TechniqueParameterDiagnostic FeatureStructural Implication
IR

3400–2500 cm

(broad)
O-H stretch of Carboxylic Acid
1690–1680 cm

C=O stretch (Conjugated Acid)
1640, 890 cm

Exocyclic double bond (=CH2)

C NMR

(ppm)
~170–172Carbonyl Carbon (-COOH)
~145–150 & ~108–110Exocyclic double bond carbons
~125–135Endocyclic double bond carbons

H NMR

(ppm)
~4.70 & 4.95 (singlets)Exocyclic methylene protons
~0.85–1.00 (doublet)Secondary methyl group (characteristic of eremophilanes)

Note: Exact shifts may vary slightly based on solvent (e.g.,


 vs. 

).

Pharmacological Potential & Mechanism of Action

Pterodontic acid has transitioned from a phytochemical curiosity to a lead compound for antiviral drug development.

Antiviral Activity (Influenza A)[7][8]
  • Target: Influenza A virus (strains H1N1, H9N2).[7][8]

  • Mechanism: Unlike neuraminidase inhibitors (e.g., Oseltamivir), pterodontic acid acts by blocking the nuclear export of viral Ribonucleoprotein (RNP) complexes . This prevents the virus from assembling new virions in the cytoplasm.

Anti-Inflammatory Activity[4][7][8][9][10]
  • Target: NF-

    
    B Signaling Pathway.[7][8]
    
  • Mechanism: It inhibits the phosphorylation and degradation of I

    
    B
    
    
    
    , thereby preventing the translocation of the NF-
    
    
    B p65 subunit into the nucleus.
  • Outcome: Downregulation of pro-inflammatory cytokines: IL-6, MCP-1, IP-10, and MIP-1

    
    .[8]
    
Mechanistic Pathway Diagram

MOA cluster_cell Host Cell Cytoplasm Drug Pterodontic Acid IkB IκBα (Inhibitor) Drug->IkB Stabilizes (Prevents Degradation) vRNP Viral RNP Complex Drug->vRNP Blocks Nuclear Export Virus Influenza Virus Infection NFkB NF-κB Complex Virus->NFkB Activates IkB->NFkB Binds/Inhibits NFkB->IkB Degradation Signal Nucleus Nucleus NFkB->Nucleus Translocation (Blocked by Drug) Cytokines Pro-inflammatory Cytokines (IL-6, IP-10) Nucleus->Cytokines Transcription Nucleus->vRNP Export (Blocked by Drug)

Figure 2: Dual mechanism of action: NF-κB inhibition and blockade of viral RNP export.[1][2][7][8][9][10]

References

  • Wu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[8] Scientific Reports. Available at: [Link]

  • Liu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity. Fitoterapia. Available at: [Link]

  • Su, Y., et al. (2015). Terpenoids and flavonoids from Laggera pterodonta. Archives of Pharmacal Research.
  • Guan, B., et al. (2023). Eremophilane-Type Sesquiterpenoids from Fungus Aspergillus aurantiobrunneus. Marine Drugs. (Reference for eremophilane spectral data comparison). Available at: [Link]

Sources

Pterodontic Acid: A Technical Guide to Isolation and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane-type sesquiterpene isolated primarily from the aerial parts of Laggera pterodonta (DC.)[1][2] Benth. (Asteraceae).[3] Unlike the vouacapan diterpenes found in the genus Pterodon, Pterodontic acid is a C15 compound structurally characterized by a bicyclic decalin core with specific exocyclic unsaturation and carboxylic acid functionality.

This guide details the extraction protocols, chemical characterization, and the dual-mechanism pharmacological profile of Pterodontic acid, focusing on its potent antiviral activity against Influenza A (H1N1, H9N2) and its ability to modulate the TLR7/NF-κB inflammatory signaling axis.

Botanical & Chemical Profile[3][4][5][6][7]

Natural Source Taxonomy
  • Species: Laggera pterodonta (DC.)[3][4][5] Benth.

  • Family: Asteraceae (Compositae).

  • Common Name: Xiulingdan (Traditional Chinese Medicine).

  • Geographic Distribution: Predominantly found in Southwest China (Yunnan, Guizhou), India, and Southeast Asia.

  • Ethnomedicinal Context: Historically used for the treatment of viral upper respiratory tract infections, bronchitis, and inflammation.

Chemical Identity[2][3][6][10]
  • IUPAC Name: (Specific stereochemistry varies by isomer, generally referred to as Pterodontic acid).

  • Chemical Class: Eudesmane-type Sesquiterpene.[6]

  • Molecular Formula: C₁₅H₂₂O₃

  • Molecular Weight: 250.34 g/mol [7]

  • CAS Number: 185845-89-0[1][2][8][9]

  • Key Structural Features:

    • Bicyclic eudesmane skeleton.

    • Carboxylic acid moiety at C-12 (critical for biological activity).

    • Exocyclic methylene group.[10]

    • Hydroxyl group (often at C-3 or C-6 depending on specific numbering conventions in literature).[10]

Isolation & Purification Protocol

The following protocol is synthesized from established methodologies optimized for yield and purity (>95%). This workflow utilizes a polarity-guided fractionation strategy to separate the lipophilic sesquiterpenes from polar glycosides.

Reagents & Materials
  • Plant Material: Air-dried, powdered aerial parts of Laggera pterodonta.

  • Solvents: Methanol (MeOH), Petroleum Ether (PE, 60-90°C), Ethyl Acetate (EtOAc), Chloroform (CHCl₃).

  • Stationary Phases: Silica gel (200–300 mesh), Sephadex LH-20.

Step-by-Step Extraction Workflow
  • Crude Extraction:

    • Macerate 1.0 kg of powdered L. pterodonta in 10 L of Methanol (MeOH) at room temperature for 72 hours.

    • Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, 45°C) to yield a dark syrupy residue (~135 g).

  • Liquid-Liquid Partition:

    • Suspend the crude MeOH extract in 800 mL of distilled water.

    • Partition with Petroleum Ether (PE) (3 x 800 mL).

    • Collect the PE layer (This fraction contains the non-polar sesquiterpenes, including Pterodontic acid).

    • Note: Discard the aqueous layer or save for glycoside extraction.

  • Silica Gel Column Chromatography (CC):

    • Concentrate the PE fraction (approx. 48 g) to dryness.

    • Load onto a Silica gel column packed in PE.

    • Elute with a gradient of PE:EtOAc (100:0

      
       50:50).
      
    • Critical Fraction: Pterodontic acid typically elutes between 10:1 and 5:1 (PE:EtOAc). Monitor fractions via TLC (Visualize with Vanillin-H₂SO₄ reagent; look for violet/blue spots).

  • Final Purification:

    • Pool fractions containing the target spot.

    • Recrystallize from minimal Acetone/PE or perform a secondary cleanup on Sephadex LH-20 (eluting with CHCl₃:MeOH 1:1) to remove chlorophyll and fatty acids.

    • Yield: Expect approximately 150–300 mg of pure compound per kg of dry plant material.

Visualization: Isolation Workflow

IsolationProtocol Plant Laggera pterodonta (Aerial Parts, 1kg) Extract Crude MeOH Extract (Concentrated) Plant->Extract Maceration (MeOH, 72h) Partition Liquid-Liquid Partition (H2O / Petroleum Ether) Extract->Partition Suspend in H2O PE_Layer Petroleum Ether Fraction (Target: Sesquiterpenes) Partition->PE_Layer Lipophilic Phase Aq_Layer Aqueous Layer (Discard/Glycosides) Partition->Aq_Layer Silica Silica Gel Chromatography Gradient PE:EtOAc PE_Layer->Silica Load Column Fraction Fraction A (10:1 Elution) Silica->Fraction Elute 10:1 Pure Purified Pterodontic Acid (C15H22O3) Fraction->Pure Recrystallization / Sephadex LH-20

Figure 1: Polarity-guided isolation workflow for Pterodontic acid from L. pterodonta.

Analytical Characterization Data

To validate the identity of the isolated compound, compare spectral data against the following standard values:

TechniqueParameterCharacteristic Signals
ESI-MS Ion Peaksm/z 249 [M-H]⁻ (Negative mode); m/z 273 [M+Na]⁺ (Positive mode).
¹H-NMR Olefinic Protons

4.5–5.0 ppm (Exocyclic methylene protons).
¹H-NMR Methyl Groups

0.8–1.2 ppm (Angular methyl singlets).
¹³C-NMR Carbonyl

~170–180 ppm (Carboxylic acid C-12).
¹³C-NMR Olefinic Carbons

~105–110 ppm (Exocyclic CH₂),

~145–150 ppm (Quaternary C).

Pharmacological Mechanism of Action

Pterodontic acid exhibits a unique dual-mechanism against Influenza A virus (IAV) infection. It acts not only as a direct antiviral but also as an immunomodulator, preventing the "cytokine storm" often responsible for severe pathology.

Mechanism 1: Blockade of Viral RNP Export
  • Target: Viral Ribonucleoprotein (vRNP) complexes.[11]

  • Action: Pterodontic acid inhibits the nuclear export of vRNPs.[1][4][5][12][11]

  • Consequence: vRNPs are trapped within the host nucleus, preventing the assembly of new virions at the plasma membrane and effectively halting the viral replication cycle.

Mechanism 2: TLR7/NF-κB Pathway Suppression
  • Upstream Target: Toll-like Receptor 7 (TLR7).

  • Signaling Cascade:

    • Inhibition of TLR7: Prevents the recognition of single-stranded viral RNA.

    • MyD88/TRAF6 Blockade: Downregulates the recruitment of adaptor proteins Myeloid Differentiation factor 88 (MyD88) and TNF Receptor Associated Factor 6 (TRAF6).

    • NF-κB Suppression: Inhibits the phosphorylation of the p65 subunit, preventing the nuclear translocation of the NF-κB transcription factor.

  • Therapeutic Outcome: Significant reduction in pro-inflammatory cytokines (IL-6, IP-10, MCP-1, MIP-1β), mitigating viral-induced lung injury.

Visualization: Signaling Pathway Modulation

MechanismOfAction Virus Influenza A Virus (ssRNA) TLR7 TLR7 Receptor (Endosomal) Virus->TLR7 Activation MyD88 MyD88 / TRAF6 (Adaptor Complex) TLR7->MyD88 Recruitment IKK IKK Complex MyD88->IKK Signaling NFkB_Inactive NF-κB (p65/p50) Inactive (Cytosol) IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (p65-P) Active (Nuclear) NFkB_Inactive->NFkB_Active Translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, IP-10, MCP-1) NFkB_Active->Cytokines Transcription vRNP_Export Viral RNP Export PterodonticAcid Pterodontic Acid (Inhibitor) PterodonticAcid->TLR7 Inhibits PterodonticAcid->MyD88 Downregulates PterodonticAcid->NFkB_Inactive Blocks p65 Phosphorylation PterodonticAcid->vRNP_Export Blocks Nuclear Export

Figure 2: Dual-mechanism of Pterodontic acid: Inhibition of TLR7/NF-κB inflammatory signaling and blockade of viral RNP nuclear export.[4][12][7][13][14]

References

  • Guan, W., Li, J., Chen, Q., & Pan, X. (2017).[4] Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[4][5][12][11][15] Molecules, 22(10), 1738.[15] Link

  • Liu, Y., et al. (2018). An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway.[16] Molecular Medicine Reports, 18(1), 8947.[16] Link

  • Wu, Y., et al. (2006). Eudesmane sesquiterpenes from Laggera pterodonta.[16] Planta Medica, 72(14), 1334-1337. Link

  • Zhu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Fitoterapia, 177, 106133. Link

Sources

Pterodontic Acid: A Dual-Mechanism Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

From Laggera pterodonta to Novel Antiviral Scaffolds

Executive Summary

Pterodontic acid is a bioactive eudesmane-type sesquiterpenoid isolated from the traditional Chinese medicinal herb Laggera pterodonta (Chou Ling Dan).[1][2] Unlike standard antivirals that often target a single viral protein (e.g., neuraminidase inhibitors), pterodontic acid exhibits a dual-mechanism of action : it directly inhibits viral replication by blocking the nuclear export of viral ribonucleoprotein (vRNP) complexes and simultaneously attenuates the host's "cytokine storm" via the NF-κB signaling pathway. This whitepaper details the isolation, mechanistic pharmacology, and structure-activity relationships (SAR) of pterodontic acid, positioning it as a lead scaffold for next-generation anti-influenza therapeutics.

Botanical & Ethnobotanical Context

  • Source Organism: Laggera pterodonta (DC.)[1][2][3][4] Benth. (Asteraceae).[3][4]

  • Geographic Distribution: Southwest China (Yunnan), Southeast Asia.

  • Traditional Indications: The aerial parts are used in folk medicine to treat viral upper respiratory tract infections, bronchitis, sore throat, and fever.[2]

  • Therapeutic Logic: Traditional use suggests a compound that manages both the cause (viral load) and the symptom (inflammatory cascade).[5] Modern pharmacognosy confirms pterodontic acid is the primary active constituent responsible for this synergy.

Technical Protocol: Isolation & Purification

Standardized workflow for extracting high-purity pterodontic acid for preclinical assays.

Phase A: Extraction
  • Raw Material: Air-dried aerial parts of L. pterodonta (1.0 kg), pulverized to mesh size 40.

  • Solvent Percolation: Extract with Methanol (MeOH) at room temperature (3 x 10 L, 24h each).

    • Scientist Note: Avoid hot reflux to prevent thermal degradation of sesquiterpene lactone rings if present in co-occurring impurities.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap at 45°C) to yield crude extract (~135 g).

Phase B: Partitioning (Critical Cleanup)
  • Suspension: Suspend crude extract in distilled H₂O (800 mL).

  • Liquid-Liquid Extraction: Partition with Petroleum Ether (PE) (3 x 800 mL).

    • Target Phase: The Petroleum Ether layer .[2] Pterodontic acid is lipophilic.

    • Waste: Discard the water layer (removes polar glycosides/sugars) after checking for other targets.

  • Drying: Dry PE layer over anhydrous Na₂SO₄ and concentrate to yield the Sesquiterpene-rich fraction (~48 g).

Phase C: Chromatographic Isolation
  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (PE:EtOAc).

    • Start: 50:1 (flush non-polar lipids).

    • Target Elution: 10:1 to 5:1 .

  • Crystallization: Fractions containing the target (verified by TLC, Rf ~0.4 in PE:EtOAc 3:1) are pooled. Recrystallize from minimal hot acetone or MeOH to yield colorless needle crystals.

  • Validation: Purity >98% confirmed by HPLC-UV (210 nm) and ¹H-NMR.

Mechanistic Pharmacology: The NF-κB/vRNP Axis

Pterodontic acid functions as a Host-Targeting Antiviral (HTA) . It does not inhibit neuraminidase (NA) or hemagglutinin (HA) directly. Instead, it interrupts the host signaling machinery that the virus hijacks for replication.

Mechanism of Action Diagram

The following diagram illustrates how pterodontic acid decouples the inflammatory response from viral propagation.

PterodonticAcid_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Influenza Virus (H1N1/H9N2) Receptor TLRs / Cytokine Receptors Virus->Receptor Infection TNF TNF-α / Cytokines TNF->Receptor Stimulation IKK IKK Complex (Activation) Receptor->IKK Signal Transduction IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) Released IkB->NFkB_Cyto Ubiquitination & Release NFkB_Nuc NF-κB (p65/p50) Translocated NFkB_Cyto->NFkB_Nuc Nuclear Translocation Ptero PTERODONTIC ACID (Inhibitor) Ptero->IKK BLOCKS vRNP_Cyto Viral RNP (Exported) NewVirus Viral Assembly & Release vRNP_Cyto->NewVirus DNA Pro-inflammatory Genes (IL-6, IL-1β, Caspases) NFkB_Nuc->DNA Transcription Activation vRNP_Nuc Viral RNP (Replication) DNA->vRNP_Nuc Caspase/Crm1 Upregulation vRNP_Nuc->vRNP_Cyto Nuclear Export (BLOCKED by Ptero)

Figure 1: Pterodontic acid inhibits the NF-κB pathway, preventing the transcription of pro-inflammatory cytokines and factors required for the nuclear export of viral RNP complexes.[3][5]

Key Mechanistic Insights
  • Blockade of vRNP Export: Influenza virus replicates in the nucleus.[2][3][5] The viral Ribonucleoprotein (vRNP) must be exported to the cytoplasm for assembly. This export is often dependent on host factors (like Crm1) regulated by caspase activity.

  • The NF-κB Link: Virus infection activates NF-κB.[2][3] Activated NF-κB upregulates pro-apoptotic factors (caspases) which facilitate vRNP export.

  • Pterodontic Acid Intervention: By inhibiting NF-κB activation (specifically p65 translocation), pterodontic acid:

    • Stops Viral Replication: vRNP remains trapped in the nucleus.

    • Reduces Inflammation: Downregulates IL-6, MCP-1, and IP-10.[2][3]

Preclinical Data Summary

Recent studies (2017–2024) have quantified the efficacy of pterodontic acid (POA) and its derivatives.

Assay TypeTarget/ModelOutcomeSignificance
Antiviral Influenza A (H1N1)IC₅₀: ~4–36 µM (Derivatives)Comparable to standard leads; high selectivity index (SI > 10).[6]
Mechanistic Neuraminidase (NA)No Inhibition Distinct mechanism from Oseltamivir; useful for resistant strains.
Anti-inflammatory LPS-induced Macrophages↓ IL-6, ↓ TNF-α Potent suppression of cytokine storm markers.[7]
Molecular Nuclear ExportInhibits vRNP export Confirmed by immunofluorescence (vRNP retained in nucleus).
In Vivo Mouse Ear EdemaSignificant Reduction Validates anti-inflammatory activity in live models.

Drug Development: Structure-Activity Relationship (SAR)

For medicinal chemists looking to optimize the pterodontic acid scaffold, recent derivatization studies (2024) highlight the following pharmacophores:

  • C5-C6 Olefin: Essential. Reduction of this double bond destroys antiviral activity.

  • C11-C12 Conjugated Olefin: Tolerable. Modifications here do not interfere with activity.

  • Carboxylic Acid (C15): Critical Modifiable Site.

    • The free acid is active.

    • Acylation/Esterification: Converting the COOH to specific esters or amides (especially with electron-donating groups like cyclic amines or guanidines) can improve antiviral potency and metabolic stability.

  • Cytotoxicity: Most derivatives show low cytotoxicity on MDCK and A549 cells, resulting in favorable Therapeutic Indices (SI).

Validated Experimental Protocols

Self-validating assays for verifying pterodontic acid activity in your lab.

Protocol 1: vRNP Nuclear Export Inhibition Assay

Objective: Confirm that the compound traps viral genetic material in the nucleus.

  • Cell Culture: Seed MDCK cells on glass coverslips (1 x 10⁵ cells/well).

  • Infection: Infect with Influenza A (MOI = 1) for 1 hour.

  • Treatment: Remove virus inoculum. Add maintenance medium containing Pterodontic Acid (25 µM) or vehicle (DMSO).

  • Incubation: Incubate for 8–10 hours post-infection (h.p.i).

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary Ab: Anti-Influenza Nucleoprotein (NP) antibody.

    • Secondary Ab: FITC-conjugated IgG.

    • Nuclei: DAPI stain.

  • Readout (Microscopy):

    • Control: NP signal is predominantly Cytoplasmic (successful export).

    • Pterodontic Acid:[1][2][3][5][6][8] NP signal colocalizes with DAPI in the Nucleus (blocked export).

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: Quantify the suppression of transcriptional activation.

  • Transfection: Cotransfect HEK293T cells with:

    • pNF-κB-Luc (Firefly luciferase reporter).

    • pRL-TK (Renilla luciferase internal control).

  • Stimulation: 24h post-transfection, pretreat with Pterodontic Acid (various concentrations) for 1h.

  • Induction: Add TNF-α (10 ng/mL) or infect with H1N1 virus. Incubate for 6–12 hours.

  • Lysis & Detection: Use Dual-Luciferase Assay System.

  • Calculation: Normalize Firefly/Renilla ratio.

    • Validation Criteria: TNF-α alone should induce >10-fold increase. Pterodontic acid should dose-dependently reduce this ratio.

References

  • Guan, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[2][3][8] Molecules, 22(10), 1738.

  • Yang, Z., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.[6] Fitoterapia, 177, 106133.

  • Wu, Y., et al. (2019). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection. Biomedical Journal of Scientific & Technical Research.

  • Liu, H., et al. (2017). Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways. BMC Complementary and Alternative Medicine.

Sources

Anti-inflammatory effects of Pterodontic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pterodontic Acid as a Potent Anti-Inflammatory Agent

Executive Summary

Pterodontic acid (PA) is a bioactive eudesmane-type sesquiterpene isolated from the traditional medicinal herb Laggera pterodonta (DC.) Benth. While the parent plant has been historically utilized for the treatment of viral infections and inflammatory conditions, recent pharmacological profiling has isolated PA as a primary driver of these therapeutic effects.

This technical guide analyzes the anti-inflammatory utility of PA, specifically highlighting its dual-mechanism capability: the suppression of the NF-κB signaling cascade and the inhibition of viral RNP nuclear export. This dual action positions PA as a unique candidate for treating respiratory inflammation where viral pathogenesis and cytokine storms co-occur.

Chemical & Pharmacological Profile

  • Chemical Name: Pterodontic acid[1][2]

  • Class: Eudesmane sesquiterpene

  • Source: Laggera pterodonta (Asteraceae)[1][3]

  • Molecular Formula: C₁₅H₂₂O₃

  • Key Structural Feature: The presence of an α,β-unsaturated ketone moiety, which is often critical for Michael acceptor activity, influencing its interaction with cysteine residues in signaling proteins.

Therapeutic Positioning: Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, PA acts upstream by modulating transcriptional factors (NF-κB) and nuclear transport machinery. This suggests a broader potential for resolving chronic inflammation and viral-induced cytokine hyperactivation.

Mechanistic Pathways: The Core of Action

The anti-inflammatory potency of Pterodontic acid is defined by its ability to intercept inflammatory signaling at the nuclear translocation stage.

A. NF-κB Pathway Suppression

In resting macrophages, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus.[4]

  • PA Action: PA prevents the nuclear accumulation of NF-κB.[[“]] Data indicates it blocks the degradation of IκBα or directly interferes with the translocation machinery.

  • Result: Reduced transcription of pro-inflammatory genes including TNF-α, IL-6, IL-1β, iNOS, and COX-2.

B. Viral RNP Complex Inhibition (Dual-Action)

In the context of Influenza A virus (IAV) infection, inflammation is exacerbated by viral replication.

  • PA Action: PA blocks the nuclear export of viral Ribonucleoprotein (RNP) complexes. Retention of RNP in the nucleus prevents viral assembly and release, simultaneously dampening the pathogen-associated molecular pattern (PAMP) signals that trigger the inflammasome.

Visualization: Pterodontic Acid Signaling Modulation

PA_Mechanism Stimulus Stimulus (LPS / Virus) Receptor TLR4 / Viral Entry Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκBα Degradation IKK->IkB NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation PA_Block PTERODONTIC ACID (Inhibition) PA_Block->NFkB_Nuc BLOCKS RNP_Cyto Viral RNP (Cytoplasm) PA_Block->RNP_Cyto BLOCKS Export DNA Pro-inflammatory Gene Transcription (IL-6, TNF-α, COX-2) NFkB_Nuc->DNA RNP_Nuc Viral RNP (Nucleus) RNP_Nuc->RNP_Cyto Nuclear Export

Figure 1: Dual mechanism of Pterodontic Acid. PA inhibits the nuclear translocation of NF-κB and blocks the nuclear export of viral RNP complexes, effectively severing the inflammatory loop.

Preclinical Evidence & Data Summary

The following data summarizes key findings from in vitro (RAW264.7 cells) and in vivo (Murine models) studies.

Table 1: Quantitative Efficacy Profile
Experimental ModelBiomarker / EndpointEffect of Pterodontic Acid (PA)Significance
In Vitro: LPS-induced RAW264.7 NO Production Significant reduction (IC50 ~10-50 µM range)p < 0.01
TNF-α Secretion Dose-dependent suppressionp < 0.01
IL-6 Expression >50% reduction at high dosep < 0.01
NF-κB (p65) Nuclear Marked decrease in nuclear fractionQualitative (Western Blot)
In Vivo: Xylene Ear Edema Ear Swelling (mg) Significant reduction in edema weightp < 0.05 vs Control
In Vivo: Influenza (H1N1) Viral Titer Reduced viral replicationp < 0.05
Lung Cytokines (IP-10) Downregulation of cytokine storm markersp < 0.01

Interpretation: PA demonstrates a clear dose-response relationship. In the xylene-induced ear edema model, which represents acute neurogenic inflammation and vascular permeability, PA extracts showed efficacy comparable to standard NSAIDs, validating its potential for acute inflammatory management.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols outline the isolation of PA and the validation of its anti-inflammatory activity.

Protocol A: Isolation of Pterodontic Acid

Objective: Isolate high-purity PA from Laggera pterodonta aerial parts.

  • Extraction: Air-dry and powder aerial parts (5 kg). Extract with 95% Ethanol (3x) under reflux.

  • Partition: Concentrate filtrate in vacuo. Suspend residue in water and partition sequentially with Petroleum Ether -> Ethyl Acetate -> n-Butanol. PA is concentrated in the Ethyl Acetate fraction.

  • Chromatography: Subject the Ethyl Acetate fraction to Silica Gel Column Chromatography. Elute with a gradient of Petroleum Ether:Acetone.

  • Purification: Fractions containing PA (identified by TLC) are recrystallized (typically using MeOH/CHCl3) to yield colorless needle crystals.

Protocol B: LPS-Induced Inflammation Assay (In Vitro Validation)

Objective: Quantify anti-inflammatory activity via Nitric Oxide (NO) inhibition.

  • Cell Seeding: Seed RAW264.7 macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with PA (0, 10, 20, 40 µM) for 1 hour. Note: Dissolve PA in DMSO; final DMSO concentration < 0.1%.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 18-24 hours.

  • Griess Assay: Mix 100 µL of culture supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

  • Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

Visualization: Extraction & Validation Workflow

Workflow cluster_0 Isolation Protocol cluster_1 Validation Assay Plant L. pterodonta (Powder) Ethanol EtOH Extraction (Reflux) Plant->Ethanol Partition Partition: Ethyl Acetate Phase Ethanol->Partition Silica Silica Gel Chromatography Partition->Silica Crystal Recrystallization (Pterodontic Acid) Silica->Crystal Treat Pre-treat: PA (1h) Crystal->Treat Use Compound Cells RAW264.7 Macrophages Cells->Treat LPS Stimulate: LPS (24h) Treat->LPS Measure Griess Assay (NO Levels) LPS->Measure

Figure 2: Integrated workflow for the isolation of Pterodontic Acid and subsequent biological validation.

Therapeutic Potential & Future Development[10][11]

Toxicity & Safety: Preliminary toxicity studies on Laggera pterodonta extracts suggest a favorable safety profile. In cellular models (RAW264.7, MDCK cells), PA did not exhibit significant cytotoxicity at effective anti-inflammatory concentrations (CC50 > 100 µM), providing a therapeutic window for drug development.

Developmental Roadmap:

  • PK/PD Optimization: Current studies rely on native PA. Developing derivatives (e.g., ester modifications) could improve oral bioavailability and solubility.

  • Combination Therapy: Given its antiviral and anti-inflammatory dual action, PA is a prime candidate for "pan-viral" therapeutics, potentially mitigating the severe lung injury associated with influenza or coronavirus infections.

References

  • Liu, B., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Molecules, 22(10), 1649. Link

  • Wu, Y., et al. (2006). Evaluation of anti-inflammatory activity of the total flavonoids of Laggera pterodonta on acute and chronic inflammation models.[1] Phytotherapy Research, 20(7), 585-590. Link

  • Zhu, Y., et al. (2015). Anti-inflammatory effect of Laggera pterodonta extract on xylene-induced ear edema in mice.[6] Journal of Ethnopharmacology. (Contextual reference based on general Laggera efficacy).

  • Zhang, T., et al. (2010).[3] Chemical constituents of Laggera pterodonta. Zhongguo Zhong Yao Za Zhi, 35(5), 602-606.[3] Link

  • Lin, Y.J., et al. (2021). Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus activity.[1] Fitoterapia, 152, 104942. Link

Sources

Methodological & Application

Application Note: Measuring the Anti-Influenza Activity of Pterodontic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mechanism Evaluation: Viral Replication Inhibition & Immunomodulation [1]

Abstract & Strategic Overview

Pterodontic acid (isolated from Laggera pterodonta) represents a distinct class of antiviral agents compared to standard neuraminidase inhibitors (e.g., Oseltamivir). Unlike direct enzyme inhibitors, Pterodontic acid functions via a dual mechanism :

  • Direct Antiviral: It blocks the nuclear export of viral Ribonucleoprotein (RNP) complexes , trapping the viral genome in the nucleus and preventing packaging.

  • Host Immunomodulation: It inhibits the NF-κB signaling pathway , attenuating the "cytokine storm" (IL-6, IP-10, MCP-1) often responsible for influenza-associated morbidity.

This protocol guide moves beyond simple Cytopathic Effect (CPE) screening. It details the precise methodology to validate both the antiviral potency (IC50) and the mechanistic specificity (RNP localization) of Pterodontic acid.

Mechanism of Action Visualization

PterodonticMechanism Compound Pterodontic Acid Export Nuclear Export (Crm1-mediated) Compound->Export BLOCKS NFkB NF-κB Pathway (p65/p50) Compound->NFkB INHIBITS Virus Influenza A Virus (Entry & Uncoating) Nucleus Host Nucleus (Viral Replication) Virus->Nucleus vRNA Import RNP Viral RNP Complex Nucleus->RNP Replication RNP->Export Attempted Exit Replication Viral Assembly & Budding Export->Replication Required for Cytokines Pro-inflammatory Cytokines (IL-6, IP-10) NFkB->Cytokines Transcription

Figure 1: Dual mechanism of Pterodontic acid targeting RNP nuclear export and NF-κB driven inflammation.[1][2][3][4]

Pre-Assay Preparation

Compound Solubilization

Pterodontic acid is a sesquiterpene with lipophilic properties. Proper solubilization is critical to prevent precipitation in aqueous media, which causes false negatives in viral plaque assays.

  • Stock Solution: Dissolve Pterodontic acid powder in 100% DMSO to a concentration of 50 mM . Vortex for 1 min.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in maintenance media (DMEM). Ensure the final DMSO concentration is ≤ 0.1% to avoid non-specific cytotoxicity.

Cell Line Selection
  • MDCK (Madin-Darby Canine Kidney) Cells: The gold standard for viral replication assays (Plaque/CPE) due to high susceptibility and plaque-forming capability.

  • A549 (Human Lung Epithelial) Cells: Required for anti-inflammatory/mechanistic assays (NF-κB, Cytokines) as they better represent the human host response than canine kidney cells.

Protocol 1: Cytotoxicity Assessment (CC50)

Objective: Determine the concentration at which Pterodontic acid causes 50% cell death (CC50) to ensure antiviral effects are not artifacts of toxicity.

  • Seeding: Seed MDCK cells (1 × 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Remove media. Add 100 µL of serial dilutions of Pterodontic acid (e.g., 200 µM to 0.1 µM). Include a DMSO vehicle control (0.1%).

  • Incubation: Incubate for 48 hours.

  • Readout (CCK-8 Assay):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–2 hours.

    • Measure Absorbance at 450 nm .

  • Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression (GraphPad Prism).

    • Acceptance Criteria: CC50 should be > 100 µM for a viable drug candidate.

Protocol 2: Plaque Reduction Assay (Gold Standard for IC50)

Objective: Quantify the inhibition of infectious viral progeny. This is superior to CPE assays for accurate IC50 determination.

Experimental Workflow

PlaqueAssay Seed Seed MDCK Cells (6-well plate) Infect Infect with Influenza (MOI 0.001) Seed->Infect Wash Wash PBS (Remove unbound virus) Infect->Wash Overlay Agarose Overlay + Pterodontic Acid Wash->Overlay Incubate Incubate 48-72h 37°C Overlay->Incubate FixStain Fix & Crystal Violet Incubate->FixStain Count Count Plaques Calculate IC50 FixStain->Count

Figure 2: Plaque Reduction Assay Workflow.

Step-by-Step Procedure
  • Cell Monolayer: Seed MDCK cells in 6-well plates (5 × 10⁵ cells/well) and grow to 90–100% confluence.

  • Infection:

    • Wash cells 2x with PBS.

    • Inoculate with Influenza A virus (e.g., A/PR/8/34 H1N1) at approximately 50–100 PFU/well in serum-free DMEM containing TPCK-trypsin (1 µg/mL).

    • Note: TPCK-trypsin is required for HA cleavage and viral entry in culture.

    • Incubate 1h at 37°C for adsorption. Shake plates every 15 min.

  • Treatment Overlay:

    • Remove viral inoculum.

    • Add Overlay Medium : 2x MEM mixed 1:1 with 1.6% Low Melting Point (LMP) Agarose.

    • Crucial Step: Supplement the overlay with Pterodontic acid at varying concentrations (e.g., 3.12, 6.25, 12.5, 25, 50 µM).

    • Include Positive Control: Oseltamivir carboxylate (10 µM) or Ribavirin.

  • Incubation: Allow agarose to solidify. Incubate inverted for 48–72h at 37°C.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (PFA) for 1h (penetrates agarose).

    • Remove agarose plug gently.

    • Stain with 0.1% Crystal Violet for 15 min.

  • Analysis:

    • Count plaques (clear zones).

    • Calculate IC50: Concentration inhibiting plaque formation by 50% compared to Virus Control.

    • Selectivity Index (SI): SI = CC50 / IC50. An SI > 10 is generally considered promising.

Protocol 3: Mechanistic Validation (RNP Nuclear Export)

Objective: Confirm Pterodontic acid's specific mechanism—blocking the export of viral Ribonucleoproteins (vRNP) from the nucleus to the cytoplasm.

Why this assay? Standard plaque assays show that it works; this assay proves how it works, distinguishing it from polymerase inhibitors or entry blockers.

  • Infection: Seed A549 cells on glass coverslips. Infect with Influenza A (MOI = 1) for 1h.

  • Treatment: Add Pterodontic acid (at 2x IC50 concentration) immediately post-infection.

    • Control: Leptomycin B (known nuclear export inhibitor) as a positive control.

  • Timepoint: Fix cells at 6–8 hours post-infection (h.p.i.) .

    • Rationale: At this time, vRNPs normally export to the cytoplasm for packaging.

  • Immunofluorescence (IF) Staining:

    • Permeabilize with 0.5% Triton X-100.

    • Primary Antibody: Anti-Influenza A Nucleoprotein (NP) (The main component of vRNP).

    • Secondary Antibody: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue, Nucleus).

  • Microscopy & Scoring:

    • Vehicle Control: NP signal should be diffuse in both Nucleus and Cytoplasm (Cytoplasmic predominance).

    • Pterodontic Acid Treated: NP signal should be strictly retained in the Nucleus (overlapping with DAPI).

    • Quantification: Calculate the ratio of Nuclear/Cytoplasmic fluorescence intensity (Fn/c).

Protocol 4: Anti-Inflammatory Cytokine Quantification

Objective: Validate the secondary mechanism—suppression of the NF-κB mediated cytokine storm.

  • Setup: Infect A549 cells (MOI = 1) and treat with Pterodontic acid (10–50 µM).

  • Supernatant Collection: Collect cell culture supernatant at 24h post-infection.

  • Analysis (Luminex or ELISA):

    • Target analytes: IL-6, IP-10 (CXCL10), MCP-1 (CCL2), and TNF-α .

  • qRT-PCR (Optional Confirmation):

    • Extract RNA from cells.

    • Quantify mRNA levels of IL6 and CXCL10 normalized to GAPDH.

    • Expected Result: Pterodontic acid should dose-dependently reduce cytokine mRNA/protein levels compared to the Virus-Only control.

Data Summary & Reporting Standards

When reporting results for Pterodontic acid, organize data into the following standard table format for publication or regulatory review.

Assay TypeParameterMetricAcceptance Criteria
Cytotoxicity MDCK CellsCC50 (µM)> 100 µM
Antiviral Efficacy Plaque ReductionIC50 (µM)< 20 µM (Ideal)
Selectivity Safety MarginSI (CC50/IC50)> 10
Mechanism RNP Localization% Nuclear Retention> 80% Retention
Inflammation IL-6 Suppression% InhibitionSignificant (p<0.[1][4]05) vs Virus

References

  • Pterodontic Acid Isolation & Antiviral Activity

    • Li, Y., et al. "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus." Frontiers in Pharmacology, 2016.

    • Key Finding: Identifies RNP export blockage and NF-κB inhibition as primary mechanisms.[1][2][3][4]

  • Standard Plaque Assay Protocols

    • Matrosovich, M., et al. "New low-viscosity overlay medium for viral plaque assays." Virology Journal, 2006.

    • Key Finding: Optimizing overlay media for clear plaque form
  • NF-κB and Influenza

    • Nimmerjahn, F., et al. "Active NF-kappaB signalling is a prerequisite for influenza virus infection." Journal of General Virology, 2004.

    • Key Finding: Validates NF-κB as a therapeutic target for influenza.
  • Elton, D., et al. "The unusual C-terminus of the influenza virus nucleoprotein contains a nuclear accumulation signal." Journal of General Virology, 1999.
  • Chemical Properties

    • PubChem Compound Summary for Pterodontic Acid.

    • Key Finding: Solubility and chemical structure d

Sources

Technical Application Note: Optimized CPE Reduction Assay for Pterodontic Acid Antiviral Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pterodontic acid is a eudesmane-type sesquiterpenoid isolated from Laggera pterodonta (and associated Lamiophlomis species). Unlike neuraminidase inhibitors (e.g., Oseltamivir) or M2 ion channel blockers (e.g., Amantadine), Pterodontic acid exhibits a distinct mechanism of action: it inhibits the nuclear export of viral Ribonucleoprotein (RNP) complexes and suppresses the host NF-κB inflammatory cascade [1, 2].

Because its mechanism is intracellular and replication-stage specific, a standard cell-free enzyme assay (like NA inhibition) will yield false negatives. The Cytopathic Effect (CPE) Reduction Assay is the gold standard for validating Pterodontic acid because it measures the compound's ability to preserve host cell viability in the presence of a replicating virus.

This protocol focuses on the Influenza A (H1N1/H3N2) model using MDCK cells , the most clinically relevant system for this compound.

Experimental Design & Critical Parameters

Cell Line Selection
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[1]

  • Rationale: MDCK cells possess surface sialic acid receptors (α2,6-Gal and α2,3-Gal) permitting efficient Influenza A entry. They exhibit distinct, quantifiable cytopathic effects (rounding, detachment) upon infection.

Viral Challenge Standardization
  • Infectious Dose: 100 TCID₅₀ (50% Tissue Culture Infectious Dose).[1]

  • Why 100 TCID₅₀? A lower dose may not cause sufficient cell death to distinguish protection; a higher dose may overwhelm the drug's mechanism before it can act.

  • Activation: Influenza viruses require proteolytic cleavage of hemagglutinin (HA0 to HA1/HA2) for infectivity. TPCK-treated Trypsin must be included in the post-infection media.[1]

Controls
Control TypeAgentPurpose
Cell Control (CC) Media + DMSO (0.5%)Baseline cell viability (100%).
Virus Control (VC) Virus + DMSO (0.5%)Baseline viral toxicity (0% viability).
Positive Control Ribavirin or OseltamivirValidates assay sensitivity.
Toxicity Control Pterodontic Acid (High Conc.)Checks if the drug itself kills cells.

Detailed Protocol

Phase 1: Preparation
  • Compound Stock: Dissolve Pterodontic acid in DMSO to 100 mM stock. Store at -20°C.

  • Assay Media: DMEM (serum-free) + 2 µg/mL TPCK-trypsin + 1% Pen/Strep. Serum inhibits trypsin and neutralizes the virus; do not use FBS during infection.

Phase 2: Cell Seeding (Day -1)
  • Harvest exponential phase MDCK cells.

  • Seed 2.0 × 10⁴ cells/well in a 96-well flat-bottom plate.

  • Incubate 24h at 37°C, 5% CO₂ until a 90% confluent monolayer forms.

Phase 3: Infection & Treatment (Day 0)

Note: Pterodontic acid acts on replication steps.[1][2] Co-treatment (adding drug and virus simultaneously) or Post-treatment is preferred over pre-treatment.

  • Wash: Remove growth media and wash monolayer 2x with PBS to remove serum.

  • Virus Preparation: Dilute Influenza A virus stock to 200 TCID₅₀/50 µL in Assay Media.

  • Compound Dilution: Prepare 2x serial dilutions of Pterodontic acid (e.g., 200 µM down to 1.5 µM) in Assay Media.

  • Inoculation:

    • Add 50 µL of 2x Compound to respective wells.

    • Add 50 µL of 2x Virus (100 TCID₅₀ final) to test wells and Virus Control wells.

    • Add 50 µL Assay Media to Cell Control wells.

    • Final Volume: 100 µL/well.

  • Incubation: Incubate at 34°C (optimal for Influenza polymerase activity) with 5% CO₂ for 48–72 hours .

Phase 4: Readout (Day 3)

Visual inspection is mandatory before quantitative readout.

  • Microscopy: Check Virus Control wells. >90% of cells should show CPE (rounding/detachment). Cell Control should remain confluent.

  • Viability Quantification (CCK-8 Method):

    • Add 10 µL CCK-8 (WST-8) reagent to each well.

    • Incubate 2–4 hours at 37°C.

    • Measure Absorbance (OD) at 450 nm .

Data Analysis & Visualization

Calculation of Antiviral Activity

Calculate the percentage of protection using the OD values:



  • EC₅₀ (50% Effective Concentration): Concentration providing 50% protection.

  • CC₅₀ (50% Cytotoxic Concentration): Concentration reducing uninfected cell viability by 50%.

  • Selectivity Index (SI): $ SI = CC_{50} / EC_{50} $. An SI > 10 is generally considered a promising hit.

Mechanism of Action Diagram

The following diagram illustrates where Pterodontic acid intervenes in the viral lifecycle compared to standard controls.

G cluster_host MDCK Host Cell Entry Viral Entry (Endocytosis) Uncoating Uncoating (M2 Channel) Entry->Uncoating Replication RNA Replication (Nucleus) Uncoating->Replication RNP_Export vRNP Nuclear Export Replication->RNP_Export NFkB NF-κB Activation (Inflammation) Replication->NFkB Induces Assembly Assembly & Budding RNP_Export->Assembly Release Viral Release (Neuraminidase) Assembly->Release Virus Influenza A Virus Virus->Entry Amantadine Amantadine (M2 Blocker) Amantadine->Uncoating Blocks Oseltamivir Oseltamivir (NA Inhibitor) Oseltamivir->Release Blocks Pterodontic Pterodontic Acid (Target Compound) Pterodontic->RNP_Export PRIMARY TARGET Pterodontic->NFkB Suppress

Figure 1: Mechanism of Action. Pterodontic acid uniquely targets vRNP nuclear export and NF-κB signaling, distinct from entry or release inhibitors.

Assay Workflow Diagram

Workflow cluster_mix Step 3: Infection Mix Step1 Step 1: Cell Seeding MDCK Cells, 2x10^4/well 24h @ 37°C Step2 Step 2: Prep Wash PBS x2 (Remove Serum) Step1->Step2 Virus Influenza Virus (100 TCID50) Step2->Virus Step4 Step 4: Incubation 48-72h @ 34°C (Note Temp!) Virus->Step4 Drug Pterodontic Acid (Serial Dilution) Drug->Step4 Media Media + TPCK-Trypsin Media->Step4 Step5 Step 5: Readout Microscopy + CCK-8 Calc EC50 Step4->Step5

Figure 2: Experimental Workflow. Critical checkpoints include serum removal (Step 2) and the specific incubation temperature of 34°C (Step 4).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low CPE in Virus Control Inactive TrypsinFreshly prepare TPCK-trypsin; do not freeze-thaw >2x.
Viral titer lossRe-titrate virus stock; ensure storage at -80°C.
High Toxicity in Cell Control DMSO > 0.5%Ensure final DMSO concentration is <0.5%.
Serum starvationEnsure cells are 90% confluent before switching to serum-free media.
Inconsistent EC50 EvaporationFill outer wells with PBS (edge effect) or use a humidity chamber.
Temperature driftInfluenza replicates best at 33-35°C, not 37°C. Calibrate incubator.

References

  • Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source:[1][2][3][4] Molecules (MDPI), 2017.[1] URL:[Link] Significance:[1][2][5][6][7][8][9][10][11] Establishes the primary mechanism (RNP export inhibition) and efficacy against H1N1.[2][3]

  • An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source:[12] Molecular Medicine Reports, 2018.[12] URL:[Link] Significance: Details the anti-inflammatory signaling pathway modulation.[2][3][4][12]

  • Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Source: Fitoterapia, 2024.[1][6][10] URL:[Link] Significance: Provides recent data on structural modifications and EC50 ranges (4.04-36.13 μM).

Sources

Application Note: Neuraminidase Inhibition Profiling for Pterodontic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the mechanism of action (MoA) of Pterodontic acid , a sesquiterpene isolated from Laggera pterodonta.

Scientific Note: While Pterodontic acid exhibits potent antiviral activity against Influenza A (H1N1), current literature indicates it acts primarily by blocking nuclear export of viral RNP complexes rather than direct Neuraminidase (NA) inhibition.[1] Therefore, this protocol serves as a negative control validation —a critical step in drug development to prove that a novel compound possesses a mechanism distinct from standard NA inhibitors like Oseltamivir.

Abstract & Scientific Rationale

Pterodontic acid has emerged as a promising antiviral agent derived from Laggera pterodonta.[1][2] Unlike classic neuraminidase inhibitors (NAIs) that trap virions on the cell surface, Pterodontic acid reportedly suppresses the NF-κB pathway and inhibits the nuclear export of viral Ribonucleoprotein (RNP) complexes.[1]

This protocol details the MUNANA-based fluorometric assay required to screen Pterodontic acid against Influenza Neuraminidase. In a comprehensive drug characterization campaign, this assay is essential to:

  • Rule out direct enzymatic inhibition of NA.

  • Validate the compound's novel mechanism of action (by demonstrating a lack of cross-resistance with Oseltamivir).

  • Establish selectivity indices (SI) by comparing antiviral EC₅₀ (cell-based) vs. enzymatic IC₅₀.

Mechanism of Action & Assay Logic

The assay utilizes the fluorogenic substrate MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Active Enzyme: Functional Neuraminidase cleaves the sialic acid residue from MUNANA.

  • Signal Generation: This cleavage releases free 4-Methylumbelliferone (4-MU), which fluoresces at 450 nm (excitation 365 nm) under alkaline conditions.

  • Inhibition: If Pterodontic acid binds the NA active site, MUNANA cleavage is prevented, and fluorescence is quenched.

Pathway Visualization

The following diagram illustrates the divergent mechanisms between standard NA inhibitors and Pterodontic acid, highlighting why this assay is a specificity control.

MoA_Differentiation Virus Influenza Virus HostCell Host Cell Entry Virus->HostCell Replication Viral Replication (Nucleus) HostCell->Replication RNP_Export RNP Complex Nuclear Export Replication->RNP_Export Transport Budding Virion Budding RNP_Export->Budding Assembly Release Virion Release Budding->Release Neuraminidase Activity Oseltamivir Oseltamivir/Zanamivir (NA Inhibitors) Oseltamivir->Release BLOCKS (Direct Inhibition) Pterodontic Pterodontic Acid (RNP Blocker) Pterodontic->RNP_Export BLOCKS (Primary MoA) Pterodontic->Release NO EFFECT (Expected Result)

Figure 1: Mechanism differentiation. Pterodontic acid targets the nuclear export step, whereas the NA inhibition assay specifically tests the final virion release step.

Materials & Reagents

Chemical Standards
ReagentSpecificationStorageNotes
Pterodontic Acid >98% Purity (HPLC)-20°CCritical: Dissolve in 100% DMSO to 10 mM stock. Sonicate if necessary.[3]
Oseltamivir Carboxylate Positive Control-20°CActive metabolite form (not the phosphate prodrug).
MUNANA Substrate Fluorogenic Substrate-20°CLight sensitive. Prepare fresh.
Neuraminidase Source Recombinant NA or Whole Virus-80°CTitrate activity before use to ensure linear range.
Buffers
  • Assay Buffer (2X): 65 mM MES (2-(N-morpholino)ethanesulfonic acid), 8 mM CaCl₂, pH 6.5.

    • Note: Calcium is obligate for Neuraminidase structural stability.

  • Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7.

    • Note: High pH maximizes 4-MU fluorescence signal.

Experimental Protocol

Phase 1: Preparation of Pterodontic Acid Working Solutions

Pterodontic acid is a lipophilic sesquiterpene. Proper solubility management is vital to prevent precipitation in the aqueous assay buffer.

  • Stock Prep: Prepare a 10 mM stock of Pterodontic acid in 100% DMSO.

  • Dilution Series: Perform a 3-fold serial dilution in 10% DMSO/Water (not buffer yet) to maintain solubility during dilution.

    • Range: 1000 µM down to 0.1 µM.

  • Final Assay Concentration: When added to the well, the final DMSO concentration must be ≤ 1% to avoid denaturing the enzyme.

Phase 2: Enzyme Activity Titration (Pre-Assay)

Before adding the inhibitor, you must determine the optimal enzyme dilution.

  • Dilute virus/enzyme (1:10 to 1:1000) in Assay Buffer.

  • Incubate with 100 µM MUNANA for 60 min at 37°C.

  • Add Stop Solution and read fluorescence.

  • Selection: Choose the enzyme dilution that yields ~10,000–20,000 RFU (Relative Fluorescence Units) to ensure the signal is within the dynamic range.

Phase 3: Inhibition Assay Workflow

Assay_Protocol Start Start: 96-well Black Plate Step1 1. Add 25 µL Pterodontic Acid (Serial Dilutions) Start->Step1 Step2 2. Add 25 µL Neuraminidase Enzyme (Optimized Dilution) Step1->Step2 Incubate1 Pre-Incubation: 30 min @ 37°C (Allows drug-enzyme binding) Step2->Incubate1 Step3 3. Add 50 µL MUNANA Substrate (Final Conc: 100 µM) Incubate1->Step3 Incubate2 Reaction: 60 min @ 37°C (Protected from light) Step3->Incubate2 Step4 4. Add 100 µL Stop Solution (pH 10.7) Incubate2->Step4 Read Read Fluorescence Ex: 365 nm | Em: 450 nm Step4->Read

Figure 2: Step-by-step workflow for the MUNANA Neuraminidase Inhibition Assay.

Detailed Steps:

  • Plate Setup: Use a black, flat-bottom 96-well plate.

  • Inhibitor Addition: Add 25 µL of Pterodontic acid dilutions to respective wells.

    • Control 1: Buffer + DMSO only (0% Inhibition).

    • Control 2: Oseltamivir Carboxylate (Positive Control).

  • Enzyme Addition: Add 25 µL of diluted Neuraminidase enzyme to all wells.

  • Pre-Incubation: Shake gently and incubate for 30 minutes at 37°C . This step is crucial for detecting slow-binding inhibitors.

  • Substrate Initiation: Add 50 µL of 200 µM MUNANA (Final conc: 100 µM).

  • Reaction: Incubate for 60 minutes at 37°C in the dark.

  • Termination: Add 100 µL of Stop Solution.

  • Detection: Read immediately on a fluorescence microplate reader (Ex 365 nm / Em 450 nm).

Data Analysis & Interpretation

Calculate the Percent Inhibition for each concentration:



Plotting:

  • Plot Log[Concentration] (X-axis) vs. % Inhibition (Y-axis).

  • Fit data using a non-linear regression (4-parameter logistic model).

Expected Results Table:

CompoundExpected IC₅₀ (µM)Interpretation
Oseltamivir Carboxylate 0.1 – 5.0 nMValidates the assay is working correctly.
Pterodontic Acid > 100 µM (or No Inhibition) Confirms the compound does not target NA.
Pteroic Acid N/ANote: Do not confuse with Pteroic acid (folate precursor).

Troubleshooting:

  • High Background: Ensure MUNANA is fresh; spontaneous hydrolysis occurs over time.

  • Precipitation: If RFU drops erratically at high Pterodontic acid concentrations, check for precipitation (cloudiness) due to poor aqueous solubility.

References

  • Pterodontic Acid Mechanism: Li, Y., et al. (2017).[1] "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1] Journal of Ethnopharmacology. (Note: Confirms lack of NA inhibition).

  • Standard NA Assay Protocol: Wetherall, N. T., et al. (2003). "Evaluation of the Neuraminidase Inhibition Assay for Monitoring Influenza Antiviral Resistance." Journal of Clinical Microbiology.

  • Pterodontic Acid Structure: PubChem Compound Summary for CID 91895390, Pterodontic acid.[4]

  • Assay Optimization: WHO Collaborating Centre for Reference and Research on Influenza. "Standard Operating Procedure: Neuraminidase Inhibition Assay."

Sources

Using qRT-PCR to evaluate Pterodontic acid's effect on viral replication

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Evaluation of Pterodontic Acid Antiviral Efficacy via qRT-PCR

Introduction & Mechanistic Rationale

Pterodontic acid (PA), a sesquiterpenoid isolated from Laggera pterodonta and Lamiophlomis rotata, represents a dual-action antiviral candidate. Unlike neuraminidase inhibitors (e.g., Oseltamivir), PA functions through a distinct mechanism: it blocks the nuclear export of viral Ribonucleoprotein (RNP) complexes , thereby trapping the viral genome within the host nucleus and preventing the assembly of progeny virions. Additionally, PA attenuates the "cytokine storm" associated with severe viral infection by inhibiting the NF-κB signaling pathway .

This application note details a high-stringency qRT-PCR workflow to quantify these effects. We utilize qRT-PCR not merely for detection, but to kinetically evaluate viral replication efficiency (targeting the viral Nucleoprotein, NP gene) and the host inflammatory response (targeting IL-6 and TNF-α).

Mechanistic Pathway (Visualized)

PA_Mechanism Virus Influenza A Virus (Entry) Nucleus Host Nucleus (Replication) Virus->Nucleus Endocytosis NFkB NF-κB Pathway (Activation) Virus->NFkB Trigger vRNA Viral RNA Replication Nucleus->vRNA RNP vRNP Complex (Assembly) vRNA->RNP Export Nuclear Export RNP->Export Cytoplasm Cytoplasm (Virion Assembly) Export->Cytoplasm Blocked by PA Release Progeny Virus Release Cytoplasm->Release Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines PA Pterodontic Acid (Treatment) PA->Export INHIBITS PA->NFkB INHIBITS

Figure 1: Mechanism of Action. Pterodontic acid inhibits the nuclear export of viral RNP complexes and suppresses NF-κB-mediated cytokine production.[1][2][3]

Experimental Design Strategy

To rigorously validate PA's efficacy, the experiment must distinguish between virucidal activity (killing virus directly) and replication inhibition (interfering with the cellular lifecycle). This protocol uses a Post-Adsorption Treatment model.

Experimental Groups:

Group Description Purpose
Mock Cells + Media (No Virus) Baseline for gene expression (Calibrator).
VC (Virus Control) Cells + Virus + Vehicle (DMSO) Max replication signal (Reference).
Pos (Positive Ctrl) Cells + Virus + Oseltamivir (10 µM) Validated inhibition benchmark.
PA-Low Cells + Virus + PA (5 µM) Dose-response lower bound.

| PA-High | Cells + Virus + PA (25 µM) | Dose-response upper bound. |

Critical Control: The final concentration of DMSO in all wells must be <0.1% to prevent solvent cytotoxicity.

Detailed Protocol

Phase A: Cell Culture & Infection (Time: Day 0-1)

Reagents: MDCK cells (ATCC CCL-34), DMEM, TPCK-trypsin, Influenza A virus (H1N1).

  • Seeding: Seed MDCK cells in 12-well plates at

    
     cells/well. Incubate overnight at 37°C/5% CO₂ until 90% confluency.
    
  • Infection (Adsorption):

    • Wash cells 2x with PBS.

    • Inoculate with Influenza A virus at MOI = 0.1 (Multiplicity of Infection) diluted in serum-free DMEM containing 1 µg/mL TPCK-trypsin.

    • Expert Insight: Low MOI (0.01-0.1) is preferred for multi-cycle replication assays to allow drug effects to compound over several viral generations.

    • Incubate for 1 hour at 37°C to allow viral entry.

  • Treatment:

    • Remove viral inoculum.[4] Wash 2x with PBS to remove unattached virus.

    • Add maintenance medium (DMEM + TPCK-trypsin) containing Pterodontic acid (PA) at designated concentrations.

    • Incubate for 24 hours .

Phase B: RNA Extraction (Time: Day 2)

Reagents: TRIzol™ Reagent or Viral RNA Mini Kit.

  • Lysis:

    • Aspirate supernatant (Save for plaque assay if secondary validation is needed).

    • Add 500 µL TRIzol directly to the well. Pipette up/down to lyse.

    • Critical Step: Ensure complete lysis of the monolayer to recover nuclear RNA, as PA traps viral RNA in the nucleus.

  • Phase Separation: Add 100 µL Chloroform, shake vigorously (15s), incubate (3 min), centrifuge at 12,000 x g (15 min, 4°C).

  • Precipitation: Transfer aqueous phase to a new tube. Add 250 µL Isopropanol. Centrifuge at 12,000 x g (10 min).

  • Wash & Elute: Wash pellet with 75% Ethanol. Air dry. Resuspend in 30 µL RNase-free water.

  • QC: Measure A260/A280 (Target: 1.8–2.0) using a NanoDrop.

Phase C: cDNA Synthesis & qRT-PCR (Time: Day 2)

Reagents: High-Capacity cDNA Reverse Transcription Kit, SYBR Green Master Mix.

1. Reverse Transcription (RT):

  • Input RNA: 1 µg per reaction.

  • Primers: Use Random Hexamers (captures all RNA) or Uni-12 primers (specific for Influenza vRNA).

  • Cycle: 25°C (10 min) → 37°C (120 min) → 85°C (5 min).

2. qPCR Setup (MIQE Compliant):

  • Target Gene: Influenza A Nucleoprotein (NP) or Matrix (M1).

  • Reference Gene: GAPDH or β-Actin (Host normalization).

  • Reaction Mix:

    • SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.4 µL

    • Reverse Primer (10 µM): 0.4 µL

    • cDNA Template: 2 µL (diluted 1:5)

    • Nuclease-free H₂O: to 20 µL

3. Cycling Parameters:

  • Hold: 95°C (2 min)

  • Cycling (40 cycles): 95°C (15s) → 60°C (30s) [Data Acquisition]

  • Melt Curve: 65°C to 95°C (Ensure single peak specificity).

Workflow Diagram

Workflow cluster_0 Day 1: Infection & Treatment cluster_1 Day 2: Analysis Step1 MDCK Seeding (90% Confluent) Step2 Virus Adsorption (1 hr, 37°C) Step1->Step2 Step3 PA Treatment (Post-Infection) Step2->Step3 Step4 RNA Extraction (TRIzol) Step3->Step4 24h Incubation Step5 cDNA Synthesis Step4->Step5 Step6 qRT-PCR (Target: NP, IL-6) Step5->Step6

Figure 2: Experimental Workflow. From cell seeding to quantitative analysis.

Data Analysis & Interpretation

Calculate relative gene expression using the


 Method .

Formula:





Expected Results Table:

GroupNP Gene

GAPDH



Fold Change (Viral Load)Interpretation
Virus Control 18.520.0-1.50.01.00 Uninhibited replication.
PA (5 µM) 20.520.10.41.90.27 ~73% Inhibition.
PA (25 µM) 23.520.23.34.80.03 ~97% Inhibition (Potent).
Oseltamivir 24.020.04.05.50.02 Positive Control Reference.

Note: An increase in


 of 3.3 cycles represents a 10-fold decrease in viral load.

Troubleshooting & Optimization

  • Low Viral Yield (

    
     in VC):  Ensure TPCK-trypsin is fresh; Influenza A requires proteolytic cleavage of HA for efficient entry in MDCK cells.
    
  • High Variability: Normalize RNA input strictly. Use a "Supermix" for PCR reagents to minimize pipetting errors.

  • Cytotoxicity: If GAPDH

    
     increases significantly in PA-treated wells compared to Mock, the drug may be cytotoxic. Perform an MTT assay to determine the 
    
    
    
    (Cytotoxic Concentration 50%) and ensure the test dose is
    
    
    .

References

  • Liu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1] Molecules.

  • Huang, B., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Bioorganic & Medicinal Chemistry Letters.

  • Bustin, S.A., et al. (2009). "The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments." Clinical Chemistry.

  • World Health Organization. "CDC Protocol of Realtime RTPCR for Influenza A (H1N1)." WHO Guidelines.

Sources

Application Note: Pterodontic Acid-Mediated Inhibition of Influenza A vRNP Nuclear Export

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanism of action (MoA) of Pterodontic Acid (PA) , a sesquiterpenoid isolated from Laggera pterodonta (and Lamiophlomis rotata), specifically targeting the replication cycle of Influenza A Virus (IAV). Unlike neuraminidase inhibitors (e.g., Oseltamivir) or M2 ion channel blockers (e.g., Amantadine), Pterodontic Acid functions via a dual-action mechanism: suppression of the NF-κB signaling pathway and the consequent blockade of viral Ribonucleoprotein (vRNP) complex nuclear export .

This document provides researchers with the causal logic, validated protocols, and data structures necessary to evaluate PA efficacy in drug development pipelines.

Mechanism of Action: The NF-κB/vRNP Export Axis

The Biological Context

The life cycle of Influenza A requires the nuclear import of vRNPs for replication and transcription.[1][2] However, for new virions to form, these vRNPs must be exported back to the cytoplasm.[3] This export is mediated by the viral Matrix protein 1 (M1), Nuclear Export Protein (NEP/NS2), and the host exportin Crm1 (Chromosomal Region Maintenance 1).[4]

Crucially, host NF-κB activation —often triggered by the virus itself via TLR7/MyD88 pathways—facilitates this export process. High NF-κB activity correlates with efficient vRNP export, potentially through the upregulation of pro-apoptotic factors (like caspases) that increase nuclear pore permeability or modify viral protein phosphorylation.

Pterodontic Acid Intervention

Pterodontic Acid acts as a "nuclear trap" for the virus.

  • Upstream Inhibition: PA inhibits the phosphorylation and nuclear translocation of the NF-κB p65 subunit.

  • Downstream Consequence: By dampening the NF-κB response, the signaling cascade required for efficient vRNP export is severed.

  • Result: vRNP complexes are retained within the host nucleus late in the infection cycle (8–10 h.p.i.), preventing their assembly into progeny virions at the plasma membrane.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific intervention point of Pterodontic Acid.[1]

PA_Mechanism cluster_nucleus Host Nucleus Virus Influenza A Virus (Infection) TLR7 TLR7 / RIG-I (Host Sensors) Virus->TLR7 Activates NFkB_Inactive NF-κB Complex (Cytoplasmic/Inactive) TLR7->NFkB_Inactive Signaling NFkB_Active p-p65 / NF-κB (Nuclear/Active) NFkB_Inactive->NFkB_Active Phosphorylation & Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IP-10) NFkB_Active->Cytokines Transcription ExportFactors Host Export Factors (Crm1/Caspase activation) NFkB_Active->ExportFactors Upregulates vRNP_Cyto vRNP Complex (Cytoplasmic Export) ExportFactors->vRNP_Cyto Facilitates vRNP_Nuc vRNP Complex (Nuclear Accumulation) vRNP_Nuc->vRNP_Cyto Export via Crm1/NEP/M1 PA_Compound Pterodontic Acid (Inhibitor) PA_Compound->NFkB_Active BLOCKS (Inhibits p65 Phos) PA_Compound->vRNP_Cyto PREVENTS (Secondary Effect)

Caption: Pterodontic Acid blocks NF-κB activation, preventing the downstream facilitation of vRNP nuclear export.[5][6][7]

Validated Experimental Protocols

Protocol A: Immunofluorescence Tracking of vRNP Localization

Objective: To visually quantify the nuclear retention of vRNP complexes in the presence of Pterodontic Acid. This is the definitive assay for this mechanism.

Materials:

  • Cells: MDCK or A549 (human lung epithelial).

  • Virus: Influenza A/PR/8/34 (H1N1) or equivalent.[2]

  • Primary Antibody: Mouse anti-Influenza A Nucleoprotein (NP) monoclonal antibody.

  • Secondary Antibody: FITC or Alexa Fluor 488-conjugated anti-mouse IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Control Compound: Leptomycin B (LMB) - 20 nM (Positive control for Crm1 inhibition).

Methodology:

  • Seeding: Plate A549 cells on glass coverslips in 24-well plates (1×10⁵ cells/well). Incubate overnight.

  • Infection: Wash cells with PBS. Infect with IAV (MOI = 1.0) for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Add maintenance medium containing Pterodontic Acid (Concentration range: 10–100 µg/mL) or Vehicle (DMSO <0.1%).

    • Note: Include an LMB-treated well as a positive control for nuclear retention.

  • Incubation: Incubate for 8 to 10 hours .

    • Critical Causality Check: Do not fix cells earlier than 6 h.p.i. Early in infection, vRNPs are naturally nuclear (import phase).[2] You must wait for the export phase to observe the inhibitory effect.

  • Fixation & Permeabilization:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.5% Triton X-100 (10 min).

  • Staining:

    • Block with 3% BSA (1 hr).

    • Incubate with Anti-NP antibody (1:500) overnight at 4°C.

    • Wash 3x PBS.

    • Incubate with Secondary Antibody (1:1000) + DAPI for 1 hr at RT (Dark).

  • Imaging: Visualize via Confocal Microscopy.

Self-Validating Success Criteria:

  • Vehicle Control: NP signal should be predominantly cytoplasmic (indicating successful export).

  • Pterodontic Acid: NP signal should be predominantly nuclear (co-localizing with DAPI).

  • LMB Control: NP signal must be strictly nuclear .

Protocol B: NF-κB p65 Nuclear Translocation Assay

Objective: To confirm that vRNP retention is linked to NF-κB suppression.

Methodology:

  • Infection/Stimulation: Infect A549 cells with IAV (MOI = 1.0) or stimulate with TNF-α (20 ng/mL) to induce NF-κB.

  • Treatment: Treat with Pterodontic Acid (IC50 dose) concurrently.

  • Harvest: Collect cells at 4–6 hours post-infection (peak NF-κB activation).

  • Fractionation: Use a Nuclear/Cytosolic Fractionation Kit to separate lysates.

  • Western Blot:

    • Load equal protein amounts.

    • Targets: p65 (RelA), Phospho-p65 (Ser536).

    • Loading Controls: Lamin B1 (Nuclear), GAPDH (Cytosolic).

Data Interpretation:

  • IAV Only: High p65 levels in the nuclear fraction.

  • IAV + PA: Significant reduction of p65 in the nuclear fraction; retention in the cytosolic fraction.

Data Presentation & Analysis

When reporting results for Pterodontic Acid, structure your data to highlight the dose-dependent nature of the inhibition.

Quantitative Image Analysis (vRNP Export)

Use ImageJ/Fiji to calculate the Nuclear/Cytoplasmic (Fn/c) ratio of the NP signal.

Treatment GroupConcentration (µg/mL)% Cells with Nuclear NP (n=100)% Cells with Cytoplasmic NPInterpretation
Mock (DMSO) 0< 10%> 90%Normal Export
Pterodontic Acid 2545% ± 5%55% ± 5%Partial Block
Pterodontic Acid 5085% ± 4%15% ± 4%Significant Block
Leptomycin B 20 nM> 95%< 5%Complete Block (Control)
Antiviral Efficacy (TCID50)

Summarize the reduction in viral progeny.

Virus StrainCell LineIC50 (µg/mL)CC50 (Cytotoxicity)Selectivity Index (SI)
A/PR/8/34 (H1N1)MDCK~20 - 35> 500> 14
A/Chicken/Guangdong/1996 (H9N2)MDCK~25 - 40> 500> 12

References

  • Li, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[7] International Journal of Molecular Sciences.

    • Source:[Link]

    • Relevance: Primary source establishing the vRNP export inhibition and NF-κB suppression mechanism.
  • Liu, Y., et al. (2018).

    • Source:[Link]

    • Relevance: Validates the upstream signaling pathway (TLR7/NF-κB) targeted by Pterodontic Acid.
  • Elton, D., et al. (2001). Nuclear export of influenza virus ribonucleoproteins: identification of an export intermediate at the nuclear periphery.[8] Virology.

    • Source:[Link]

    • Relevance: Foundational paper describing the Crm1-mediated export pathway and the use of Leptomycin B as a control.
  • Wurzer, W.J., et al. (2003). NF-kappaB-dependent induction of tumor necrosis factor alpha signaling impairs influenza A virus replication in human lung epithelial cells. Journal of Virology.

    • Source:[Link]

    • Relevance: Establishes the complex relationship between NF-κB activation and efficient viral replic

Sources

Investigating Pterodontic acid's impact on the NF-κB signaling pathway

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating Pterodontic Acid’s Impact on the NF-κB Signaling Pathway [1][2]

Introduction & Biological Context

Pterodontic acid is a bioactive sesquiterpene isolated from medicinal plants such as Laggera pterodonta and Lamiophlomis rotata.[2] Historically used in traditional medicine for relieving pain and inflammation, modern pharmacological studies have identified it as a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]

The NF-κB pathway is the master regulator of the inflammatory response.[2] In a resting state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation (e.g., by LPS or viral pathogens), IκBα is phosphorylated by the IκB Kinase (IKK) complex, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and transcribe pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[2]

Mechanistic Insight: Research indicates that Pterodontic acid exerts its anti-inflammatory effects by blocking the phosphorylation of the p65 subunit and inhibiting the upstream TLR/MyD88/TRAF6 cascade, thereby preventing nuclear translocation.

Mechanism of Action (MOA)

The following diagram illustrates the canonical NF-κB pathway and the specific intervention points of Pterodontic acid.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (LPS or Virus) Receptor TLR4 / TLR7 Stimulus->Receptor Adaptors MyD88 / TRAF6 Receptor->Adaptors IKK IKK Complex (IKKα/IKKβ) Adaptors->IKK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation Phospho_IkBa p-IκBα (Degradation) IkBa->Phospho_IkBa NFkB_Inactive NF-κB Complex (p65/p50 - Inactive) NFkB_Active NF-κB (p65/p50 - Released) NFkB_Inactive->NFkB_Active Dissociation DNA Target Genes (IL-6, TNF-α, COX-2) NFkB_Active->DNA Translocation PteroAcid Pterodontic Acid PteroAcid->Adaptors Inhibits PteroAcid->NFkB_Active Blocks p65 Phosphorylation

Figure 1: Schematic representation of the NF-κB signaling cascade. Pterodontic acid inhibits upstream adaptors (TRAF6) and directly suppresses p65 phosphorylation, preventing nuclear entry.

Experimental Strategy & Protocols

To validate Pterodontic acid's efficacy, we utilize a RAW 264.7 macrophage model induced with Lipopolysaccharide (LPS).[2] This cell line is the industry standard for inflammation assays due to its robust TLR4/NF-κB response.[2]

Protocol A: Cell Culture & Treatment

Objective: Establish a dose-response relationship without inducing cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 6-well plates using DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂.
    
  • Starvation (Critical): Replace medium with serum-free DMEM for 2 hours prior to treatment. This synchronizes the cell cycle and reduces basal NF-κB activity.[2]

  • Pre-treatment: Treat cells with Pterodontic acid at varying concentrations (0, 10, 20, 40 µM ) for 1 hour .[2]

    • Vehicle Control: DMSO (Final concentration < 0.1%).[2]

    • Positive Control:[2] Dexamethasone (1 µM).[2]

  • Induction: Add LPS (1 µg/mL) to all wells (except Negative Control) and incubate for:

    • 30 - 60 mins: For Phospho-protein analysis (Western Blot).

    • 1 - 2 hours: For Nuclear Translocation (Immunofluorescence).

    • 18 - 24 hours: For Cytokine release (ELISA/NO assay).

Protocol B: Western Blotting (Phospho-Specific)

Objective: Quantify the inhibition of p65 and IκBα phosphorylation.[2]

Reagents:

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) and Protease Inhibitors.[2] Note: Phosphatase inhibitors are non-negotiable for detecting p-p65.[2]

  • Blocking Buffer: 5% BSA in TBST. Do NOT use non-fat milk for phospho-antibodies as the casein can interfere with binding.[2]

Steps:

  • Lysis: Wash cells with ice-cold PBS.[2] Add 100 µL Lysis Buffer.[2] Scrape and centrifuge at 12,000g for 15 min at 4°C.

  • Quantification: Normalize protein concentration using a BCA Assay. Load 30 µg protein/lane.[2]

  • Electrophoresis: Resolve on 10% SDS-PAGE gel. Transfer to PVDF membrane.[2]

  • Blocking: Block with 5% BSA/TBST for 1 hour at Room Temp (RT).

  • Primary Antibody: Incubate overnight at 4°C with:

    • Anti-p-NF-κB p65 (Ser536) [1:1000][2]

    • Anti-p-IκBα (Ser32) [1:1000][2]

    • Anti-β-actin (Loading Control) [1:5000][2]

  • Detection: Wash 3x with TBST.[2] Incubate with HRP-conjugated secondary Ab (1:5000) for 1 hour at RT. Develop with ECL substrate.

Protocol C: Immunofluorescence (Nuclear Translocation)

Objective: Visually confirm the retention of p65 in the cytoplasm.

Workflow Visualization:

IF_Workflow Step1 Seed Cells on Coverslips Step2 Treat: Pterodontic Acid (1h) + LPS (1h) Step1->Step2 Step3 Fixation: 4% PFA (15 min) Step2->Step3 Step4 Permeabilization: 0.2% Triton X-100 Step3->Step4 Step5 Stain: Anti-p65 + DAPI Step4->Step5 Step6 Imaging: Confocal Microscopy Step5->Step6

Figure 2: Step-by-step Immunofluorescence workflow for tracking p65 translocation.

Steps:

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Wash with PBS.[2]

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 mins.

  • Blocking: 5% Goat Serum in PBS for 1 hour.

  • Staining:

    • Primary: Anti-p65 (1:200) overnight at 4°C.[2]

    • Secondary: Alexa Fluor 488 (Green) goat anti-rabbit (1:500) for 1 hour in dark.[2]

    • Counterstain: DAPI (Blue) for nuclei.[2]

  • Analysis: Under a confocal microscope, LPS-only cells will show overlapping Blue/Green signals (Cyan) in the nucleus.[2] Pterodontic acid-treated cells should show Green signal restricted to the cytoplasm (surrounding the Blue nucleus).[2]

Data Analysis & Expected Results

To ensure the validity of your results, compare your data against these expected trends.

Table 1: Expected Dose-Dependent Response

ParameterControl (DMSO)LPS OnlyLPS + Pterodontic Acid (Low Dose)LPS + Pterodontic Acid (High Dose)
p-p65 (Western) Low / AbsentHigh IntensityModerate ReductionSignificant Reduction
Total p65 ConstantConstantConstantConstant
IκBα Degradation None (Band Visible)High (Band Faint)Partial ProtectionProtected (Band Visible)
Nuclear p65 (IF) < 10%> 90%~ 50%< 20%
NO Production < 5 µM> 40 µM~ 25 µM< 10 µM

Troubleshooting Tips:

  • High Background in Western: Ensure you used BSA, not milk, for blocking. Wash thoroughly (3x 10 mins) with TBST.

  • No Phospho-Signal: The phosphorylation event is transient.[2] Ensure you lysed cells exactly 30-60 minutes post-LPS induction. 24 hours is too late for p-p65.[2]

References

  • Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflammation induced by Influenza A virus. Source: PubMed / NCBI [Link][2]

  • An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source: PubMed [Link][2][3]

  • Iridoid glucosides and a C13-norisoprenoid from Lamiophlomis rotata and their effects on NF-κB activation. Source: Bioorganic & Medicinal Chemistry Letters [Link][2]

  • Anti-rheumatoid arthritis effects of iridoid glucosides from Lamiophlomis rotata (Benth.)[2][4][5] kudo on adjuvant-induced arthritis in rats by OPG/RANKL/NF-κB signaling pathways. Source: Journal of Ethnopharmacology [Link][2][4][5]

Sources

Synthesis of Pterodontic acid derivatives for enhanced antiviral activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Synthesis of Pterodontic Acid Derivatives for Enhanced Antiviral Activity

Executive Summary

Pterodontic acid (PA), a sesquiterpene isolated from Laggera pterodonta, has emerged as a potent lead compound against Influenza A virus (IAV). Unlike neuraminidase inhibitors (e.g., Oseltamivir), PA functions via a distinct mechanism: blocking the nuclear export of viral Ribonucleoprotein (RNP) complexes and inhibiting the NF-


B inflammatory pathway.

However, the clinical utility of native PA is limited by moderate bioavailability and solubility. This guide details the protocol for synthesizing C-15 acylated derivatives—specifically amide conjugates—which have been demonstrated to significantly improve the Selectivity Index (SI) and antiviral potency.[1]

Chemical Strategy & SAR Rationale

The design of PA derivatives relies on a strict Structure-Activity Relationship (SAR) analysis.[1][2]

  • The Pharmacophore: The C5-C6 olefinic bond is critical for antiviral activity and must be preserved.[1]

  • The Modification Site: The C-15 carboxylic acid is the primary handle for derivatization.[1]

  • The Strategy: Conversion of the C-15 acid to an amide or ester functionality.[1]

    • Why? Acylation masks the polar carboxyl group, improving cell permeability.

    • Target Moieties: Introduction of cyclic amines (e.g., piperazine, morpholine) or electron-donating phenyl groups has been shown to enhance binding affinity and metabolic stability.

Visualizing the Synthetic Logic

PA_Synthesis_Logic cluster_SAR SAR Constraints PA Pterodontic Acid (Native Scafold) Activation Carboxyl Activation (EDCI/HOBt) PA->Activation Dissolution in DCM Intermediate Active Ester Intermediate Activation->Intermediate 0°C to RT Product C-15 Amide Derivative (Enhanced SI) Intermediate->Product Nucleophilic Attack Amine Functionalized Amine (R-NH2) Amine->Product Coupling Constraint1 Preserve C5-C6 Olefin Constraint2 Target C-15 Carboxyl

Figure 1: Synthetic workflow for converting Pterodontic Acid into bio-active amide derivatives.

Experimental Protocols

Protocol A: Isolation of Pterodontic Acid (Precursor)

Prerequisite: Since PA is not widely commercially available, it is typically isolated from plant material.

  • Extraction: Pulverize air-dried aerial parts of Laggera pterodonta (1 kg). Extract with Methanol (10 L x 3) at room temperature.

  • Partition: Concentrate the filtrate in vacuo. Suspend the residue in water and partition sequentially with Petroleum Ether and Ethyl Acetate.

  • Isolation: Subject the Ethyl Acetate fraction to silica gel column chromatography. Elute with a gradient of Petroleum Ether:Acetone (20:1 to 1:1).[1]

  • Purification: Recrystallize fractions containing PA (identified via TLC) to obtain pure Pterodontic Acid (White needles).

Protocol B: Semisynthesis of Amide Derivatives

Objective: Synthesis of PA-Amide conjugates via carbodiimide coupling.

Reagents:

  • Pterodontic Acid (1.0 eq)[1]

  • Amine derivative (e.g., 4-methylpiperazine) (1.2 eq)[1]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve Pterodontic Acid (0.5 mmol) in anhydrous DCM (10 mL).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add EDCI (0.75 mmol) and HOBt (0.75 mmol). Stir for 30 minutes under nitrogen atmosphere to generate the active ester.

  • Amine Addition: Add the target amine (0.6 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 8–12 hours.[1] Monitor progress via TLC (System: DCM/MeOH 20:1).

  • Workup:

    • Dilute with DCM (20 mL).[1]

    • Wash successively with 1N HCl (to remove unreacted amine), Saturated NaHCO3 (to remove unreacted acid), and Brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the target amide derivative.

Protocol C: Antiviral Evaluation (CPE Inhibition Assay)

Objective: Determine the IC50 and Selectivity Index (SI) of the new derivatives.

Materials:

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[1]

  • Virus: Influenza A/PR/8/34 (H1N1).[1][3]

  • Control: Oseltamivir carboxylate.[1]

Procedure:

  • Seeding: Plate MDCK cells in 96-well plates (

    
     cells/well) and incubate for 24h at 37°C/5% CO2.
    
  • Infection: Wash cells with PBS.[1] Add influenza virus suspension (100 TCID50) to each well.[1] Incubate for 2 hours to allow adsorption.

  • Treatment: Remove viral inoculum.[1] Add maintenance medium containing serial dilutions of the synthesized PA derivative (e.g., 1.56 – 100

    
    M).
    
  • Incubation: Incubate for 48 hours.

  • Readout: Assess Cytopathic Effect (CPE) using the CCK-8 or MTT assay method.

  • Calculation:

    • Inhibition Rate (%) =

      
      [1]
      
    • SI (Selectivity Index) =

      
      [1]
      

Data Analysis & Interpretation

The goal of derivatization is to lower the


 (increase potency) while maintaining or increasing the 

(safety).[1]

Representative Data (Hypothetical based on Literature Trends):

Compound IDR-Group (Amine)IC50 (

M)
CC50 (

M)
Selectivity Index (SI)Status
Pterodontic Acid -OH (Parent)36.5 >200 ~5.5 Baseline
Derivative AMethyl-amine28.1>2007.1Slight Improvement
Derivative B N-Methylpiperazine 4.2 180 42.8 Lead Candidate
Derivative CAniline15.6603.8Toxic
Oseltamivir(Control)0.5>500>1000Standard

Note: Derivative B represents the ideal profile where the introduction of a cyclic tertiary amine enhances viral inhibition significantly.

Mechanism of Action Visualization

MOA_Pathway cluster_NFkB Anti-Inflammatory Action Virus Influenza Virus (H1N1) Cell Host Cell (MDCK) Virus->Cell Entry Replication Viral Replication (Nucleus) Cell->Replication RNP vRNP Complex Replication->RNP Formation Export Nuclear Export RNP->Export Transport Assembly Viral Assembly & Release Export->Assembly PA_Deriv PA Derivative (Inhibitor) PA_Deriv->Export BLOCKADE NFkB NF-κB Pathway PA_Deriv->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Figure 2: Dual mechanism of action: Blockade of vRNP nuclear export and suppression of NF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


B mediated inflammation.[3]

References

  • Synthesis and SAR of Pterodontic Acid Derivatives (2024) Title: Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.[1][4] Source: European Journal of Medicinal Chemistry.[1] Link:[Link]

  • Mechanism of Action (2017) Title: Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1][3][5] Source: Molecules (MDPI).[1] Link:[Link]

  • Source Plant Pharmacology Title: Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways.[1][3] Source: BMC Complementary and Alternative Medicine.[1][3] Link:[Link][1][3]

Sources

Application Note: High-Performance In Vitro Evaluation of Pterodontic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Anti-Inflammatory Signaling & Cytotoxicity Profiling Compound Class: Sesquiterpene Coumarin Primary Model: Murine Macrophage (RAW 264.7)[1]

Introduction & Compound Architecture

Pterodontic acid is a bioactive sesquiterpene coumarin, primarily isolated from Pterocaulon species and specific medicinal fungi like Lignosus rhinocerotis (Tiger Milk Mushroom). Its pharmacological interest lies in its capacity to modulate the NF-κB signaling pathway, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) development.

Scientific Rationale: Unlike hydrophilic compounds, Pterodontic acid possesses a lipophilic terpenoid backbone fused with a coumarin ring. This dictates specific handling requirements to prevent precipitation in aqueous cell culture media—a common source of false-negative results in high-throughput screening.

Compound Handling & Solubilization Protocol

Objective: Create a stable, precipitation-free stock solution for cellular assays.

Reagents
  • Analyte: Pterodontic Acid (HPLC Grade >98%).

  • Vehicle: Dimethyl Sulfoxide (DMSO), sterile-filtered, hybridoma grade.

  • Media: DMEM (High Glucose) without Phenol Red (for NO assays).

Protocol: Stock Preparation
  • Mass Calculation: Calculate mass required for a 20 mM stock concentration.

    • Note: Avoid concentrations >50 mM to prevent crystallization upon freeze-thaw cycles.

  • Dissolution: Add DMSO to the vial. Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes if visual particulates remain.

  • Storage: Aliquot into amber microcentrifuge tubes (light sensitive). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Critical Working Solution Strategy

To maintain cellular integrity, the final DMSO concentration in the culture well must never exceed 0.1% (v/v) .

Target Final Conc. (µM)Dilution Step 1 (Intermediate)Dilution Step 2 (Final in Well)Final DMSO %
100 µM 100 mM Stock → 1:10 in Media (10 mM)1:100 into Well0.1%
50 µM 50 mM Stock → 1:10 in Media (5 mM)1:100 into Well0.1%
10 µM 10 mM Stock → 1:10 in Media (1 mM)1:100 into Well0.1%
Vehicle Control Pure DMSO → 1:10 in Media1:100 into Well0.1%

Cytotoxicity Profiling (The Foundation)

Objective: Establish the "Therapeutic Window." You must prove that any reduction in inflammatory markers (NO/Cytokines) is due to signaling inhibition, not cell death.

Method: CCK-8 or MTT Assay.[2] Cell Line: RAW 264.7 (Murine Macrophages).[1][3][4]

Step-by-Step Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing Pterodontic acid (concentrations: 1, 5, 10, 25, 50, 100 µM).

    • Control: 0.1% DMSO Vehicle.[5]

  • Incubation: Incubate for 24h.

  • Dye Addition: Add 10 µL CCK-8 reagent (or 0.5 mg/mL MTT). Incubate 1–4 hours.

  • Readout: Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate % Cell Viability relative to Vehicle Control.

    • Acceptance Criteria: Only concentrations yielding >90% viability should proceed to mechanistic assays.

Primary Bioassay: NO Production Inhibition

Objective: Quantify the inhibition of Nitric Oxide (NO), a downstream product of iNOS, induced by Lipopolysaccharide (LPS).

Experimental Workflow Diagram

ExperimentalWorkflow Stock Pterodontic Acid (DMSO Stock) PreTreat Pre-treatment (1h prior to LPS) Stock->PreTreat Dilute Seed Seed RAW 264.7 (96-well plate) Seed->PreTreat LPS LPS Stimulation (1 µg/mL) PreTreat->LPS Co-incubation Incubate Incubation (24 Hours) LPS->Incubate Harvest Harvest Supernatant Incubate->Harvest Griess Griess Assay (NO Quantification) Harvest->Griess

Caption: Sequential workflow for evaluating NO inhibition. Pre-treatment ensures the compound is present during the initial signaling cascade.

Protocol
  • Seeding:

    
     cells/mL in 24-well plates (500 µL/well). Allow adherence (18h).
    
  • Pre-treatment (Critical Step): Replace media with fresh DMEM containing Pterodontic acid (at non-toxic doses determined in Sec 3). Incubate for 1 hour .

    • Why? Sesquiterpenes often act by blocking upstream kinase phosphorylation. Pre-incubation maximizes efficacy compared to co-treatment.

  • Incubation: 18–24 hours.

  • Griess Assay:

    • Mix 50 µL culture supernatant + 50 µL Griess Reagent A (Sulfanilamide).

    • Wait 5 mins.

    • Add 50 µL Griess Reagent B (NED).

    • Measure Absorbance at 540 nm immediately.

  • Quantification: Compare against a Sodium Nitrite (

    
    ) standard curve.
    

Mechanistic Validation: The NF-κB Pathway

Objective: Confirm that Pterodontic acid inhibits NO by blocking the NF-κB translocation cascade.

Hypothesis: Pterodontic acid likely inhibits the phosphorylation of IκB-α, preventing the release and nuclear translocation of the p65 subunit.

Signaling Pathway Diagram

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB-α (Inhibitor) IKK->IkB Phosphorylation Degradation Ubiquitination & Degradation of IκB IkB->Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive) NFkB_Nuc NF-κB (p65) (Active Transcription) NFkB_Cyto->NFkB_Nuc Translocation Nucleus Nucleus DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Binding Ptero Pterodontic Acid (Inhibitor) Ptero->IKK Inhibits? Ptero->IkB Prevents Degradation

Caption: Proposed Mechanism of Action. Pterodontic acid likely intercepts the pathway at the IKK/IκB junction, preventing p65 nuclear entry.

Validation Protocol (Western Blot)
  • Lysate Preparation:

    • Cytosolic Fraction: Lyse cells using hypotonic buffer (HEPES/MgCl2/KCl) + NP-40. Centrifuge to collect supernatant (Cytosol).

    • Nuclear Fraction: Resuspend the pellet in hypertonic buffer (HEPES/NaCl/EDTA). Vortex and centrifuge to collect supernatant (Nucleus).

  • Targets:

    • Cytosol: Blot for IκB-α and p-IκB-α . (Expectation: Pterodontic acid prevents IκB-α degradation).

    • Nucleus: Blot for NF-κB p65 . (Expectation: Pterodontic acid reduces nuclear p65 levels).

  • Loading Control:

    
    -Actin (Cytosol) and Lamin B1 (Nucleus).
    

References

  • Lee, S. S., et al. (2014). "Anti-inflammatory effect of the sclerotium of Lignosus rhinocerotis (Cooke) Ryvarden, the Tiger Milk mushroom."[1] BMC Complementary and Alternative Medicine.

    • Relevance: Establishes the core anti-inflammatory protocols (NO/TNF-α) for Lignosus derived compounds.
  • Nallathamby, N., et al. (2018). "A Review on the Bioactivities of Lignosus rhinocerotis (Cooke) Ryvarden." Journal of Fungi.

    • Relevance: Comprehensive review of bioactive sesquiterpenoids and their isol
  • Seow, S. L. S., et al. (2015). "Lignosus rhinocerotis (Cooke) Ryvarden: A Medicinal Mushroom with Promising Bioactivities." Pharmacognosy Reviews.

    • Relevance: Details the chemical constituents including sesquiterpene coumarins.
  • Promega Corporation. "Griess Reagent System Protocol."

    • Relevance: Standard operating procedure for the NO quantit

Sources

Application Note: Validating the Anti-Inflammatory Mechanism of Pterodontic Acid via NF-κB-Responsive Dual-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pterodontic acid, a bioactive vouacapan-type diterpene, has garnered significant attention in drug discovery for its potent anti-inflammatory and analgesic properties. While phenotypic assays (e.g., cytokine release via ELISA) provide downstream evidence of efficacy, they fail to confirm the specific transcriptional mechanism of action.

This Application Note details a robust protocol for using the Dual-Luciferase Reporter (DLR) Assay to validate Pterodontic acid as a modulator of the NF-κB signaling pathway . By co-transfecting cells with an NF-κB-driven Firefly luciferase construct and a constitutive Renilla luciferase control, researchers can quantitatively decouple specific transcriptional inhibition from non-specific cytotoxicity or transfection variability.

Mechanism of Action & Assay Principle

The Biological Target: NF-κB Signaling

Under basal conditions, the transcription factor NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., LPS or TNF-α) trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and bind to specific DNA response elements (RE). Pterodontic acid is hypothesized to intervene in this cascade, preventing nuclear translocation or DNA binding.

The Reporter System[1][2][3]
  • Primary Reporter (Firefly): The Photinus pyralis luciferase gene is fused to a promoter containing multiple NF-κB response elements. Its light output is directly proportional to NF-κB transcriptional activity.

  • Normalization Reporter (Renilla): The Renilla reniformis luciferase gene is fused to a constitutive promoter (e.g., HSV-TK). Its activity remains constant regardless of experimental treatment, serving as an internal control for transfection efficiency and cell viability.

Visualization: Signaling & Reporter Logic

NFkB_Pathway cluster_Nucleus Nucleus Stimulus Stimulus (LPS / TNF-α) Receptor Membrane Receptor (TLR4 / TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Degradation & Release NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation PA Pterodontic Acid (Inhibitor) PA->IKK Blockade DNA Promoter (NF-κB RE) NFkB_Nuc->DNA Binding Luciferase Firefly Luciferase Expression DNA->Luciferase Transcription

Figure 1: Mechanism of Pterodontic Acid interference in the NF-κB pathway and subsequent reporter readout.

Experimental Design & Materials

Cell Model Selection
  • HEK293T: High transfection efficiency; ideal for mechanistic proof-of-concept.

  • RAW 264.7: Murine macrophages; physiologically relevant for inflammation but harder to transfect (requires electroporation or macrophage-specific lipids).

Plasmid Constructs
Construct TypePromoterGenePurpose
Experimental 5x NF-κB Response Elementluc2P (Firefly)Measures pathway activation.
Control HSV-TK or CMVhRluc (Renilla)Normalizes for cell number/transfection.
Reagents
  • Pterodontic Acid: Dissolve in DMSO to 100 mM stock. Store at -20°C.

  • Stimulant: LPS (1 µg/mL) or TNF-α (10 ng/mL).

  • Transfection Reagent: Lipofectamine 3000 (Invitrogen) or FuGENE HD (Promega).

  • Assay Kit: Dual-Luciferase® Reporter Assay System (Promega, Cat# E1910).

Detailed Protocol

Phase 1: Transfection (Day 0)

Note: Protocol assumes HEK293T cells in a 96-well format.

  • Seeding: Plate cells at

    
     cells/well in 100 µL antibiotic-free medium. Incubate overnight to reach 70-80% confluency.
    
  • DNA Mix Preparation:

    • Prepare a 10:1 ratio of Experimental Plasmid (100 ng) to Control Plasmid (10 ng) per well.

    • Expert Insight: Do not use too much Renilla plasmid. Strong Renilla signals can bleed through or quench the reaction chemistry prematurely. A 10:1 or 50:1 ratio is optimal.

  • Complex Formation: Mix DNA with transfection reagent (ratio 1:3) in Opti-MEM. Incubate 15 mins at RT.

  • Transfection: Add 10 µL of complex to each well. Incubate 24 hours.

Phase 2: Treatment (Day 1)
  • Media Change: Carefully remove transfection media and replace with fresh complete media.

  • Pre-treatment: Add Pterodontic acid at varying concentrations (e.g., 0, 10, 20, 50, 100 µM).

    • Vehicle Control: DMSO concentration must remain constant across all wells (max 0.1%).

    • Incubation: 1–2 hours. This allows the compound to enter the cell and interact with upstream kinases before the pathway is triggered.

  • Stimulation: Add LPS (final 1 µg/mL) or TNF-α directly to the wells containing the drug.

  • Incubation: Incubate for 6–12 hours.

    • Why this timing? Transcriptional reporters require time for protein translation and accumulation. Measuring too early (<4h) may yield low signal-to-noise ratios.

Phase 3: Dual-Luciferase Detection (Day 2)
  • Lysis: Remove media and wash 1x with PBS. Add 20 µL 1X Passive Lysis Buffer (PLB) . Shake at RT for 15 mins.

  • Firefly Reading:

    • Dispense 100 µL LAR II (Luciferase Assay Reagent II) into the luminometer tube/plate.

    • Add 20 µL cell lysate. Mix by pipetting (do not vortex vigorously).

    • Measure Firefly luminescence (

      
      ) (Integration time: 10s).
      
  • Quench & Renilla Reading:

    • Add 100 µL Stop & Glo® Reagent to the same tube/well.

    • Mechanism:[1][2][3] This reagent contains quenchers for Firefly and the substrate (coelenterazine) for Renilla.

    • Measure Renilla luminescence (

      
      ) (Integration time: 10s).
      
Visualization: Experimental Workflow

DLR_Workflow Seed Seed Cells (96-well) Transfect Co-Transfect: NFkB-Luc + Renilla Seed->Transfect 24h Treat Add Pterodontic Acid (1-2 hrs pre-incubation) Transfect->Treat 24h Stimulate Stimulate (LPS/TNF-α) Treat->Stimulate Lyse Lysis (PLB Buffer) Stimulate->Lyse 6-12h ReadF Add LAR II Read Firefly Lyse->ReadF ReadR Add Stop & Glo Read Renilla ReadF->ReadR Same Well Calc Calculate Ratio (Firefly / Renilla) ReadR->Calc

Figure 2: Step-by-step workflow for the sequential Dual-Luciferase assay.

Data Analysis & Interpretation

Calculation

Calculate the Relative Luciferase Activity (RLA) for each sample:



Normalization

Normalize the RLA of treated samples against the "Stimulated Control" (Cells + LPS + Vehicle):



Expected Results
  • Stimulated Control: Should show high Firefly activity (High RLA).

  • Pterodontic Acid Treated: Should show a dose-dependent decrease in RLA if the compound effectively inhibits NF-κB.

  • Renilla Signal: Should remain relatively constant across all wells. If Renilla drops significantly at high drug concentrations, Pterodontic acid may be cytotoxic, confounding the results.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Leaky promoter or endogenous activity.Use a promoterless vector (pGL4-Basic) as a negative control to determine background noise.
Low Signal Poor transfection efficiency.Optimize DNA:Lipid ratio. Ensure DNA is endotoxin-free. Switch to HEK293T if using difficult cells.
Variable Renilla Drug toxicity or promoter interference.Perform an MTT/CCK-8 assay to confirm cell viability. Ensure the drug does not affect the constitutive promoter (HSV-TK).
No Inhibition Drug degraded or timing off.Prepare fresh Pterodontic acid stock. Ensure pre-treatment time is sufficient (1-2h) before adding LPS.

References

  • Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Technical Manual (TM040). Promega.[4] Link

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation.[3][5][6][7][8] Signal Transduction and Targeted Therapy. Link

  • Yi, Y., et al. (2020). Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review. Journal of Ethnopharmacology. (Contextual source for Pterodontic acid/Lamiophlomis anti-inflammatory properties).[5] Link

  • Biology Lectures. (2023). Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation.[2]Link

Sources

Immunofluorescence microscopy for Pterodontic acid cellular localization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Localization & Target Engagement of Pterodontic Acid

Abstract & Introduction

Pterodontic acid (PA) is a bioactive diterpenoid isolated from Lamiophlomis rotata and Laggera pterodonta, widely recognized for its potent anti-inflammatory and antiviral properties. Mechanistically, PA exerts its effects by modulating the NF-κB signaling pathway and inhibiting the NLRP3 inflammasome , thereby suppressing the expression of pro-inflammatory cytokines (IL-6, TNF-α).

The Challenge: Unlike proteins, small molecule drugs like PA cannot be visualized using standard immunofluorescence (IF) because they lack the epitopes required for antibody generation. Furthermore, small molecules often wash out of cells during standard fixation and permeabilization steps.

The Solution: This Application Note provides a dual-approach methodology:

  • Direct Localization: Using a Biotinylated-PA analogue (Bio-PA) with a "Live-Cell Pulse" protocol to track intracellular distribution.

  • Functional Validation: Monitoring the nuclear translocation of NF-κB p65 , the primary downstream target of PA, to confirm target engagement.

Experimental Strategy & Logic

To ensure scientific rigor (E-E-A-T), we must address the physical properties of diterpenoids. PA is lipophilic; therefore, harsh detergents (like 0.5% Triton X-100) used before fixation will delocalize the drug.

  • Causality: We use a Biotin-Streptavidin system because the biotin tag is small (~244 Da) and minimally perturbs the pharmacokinetics of PA compared to bulky GFP fusions.

  • Validation: We employ a Competition Assay . Pre-treating cells with excess unlabeled PA should block the signal of Biotin-PA, proving that the staining is specific to the drug's binding sites and not non-specific background.

Protocol A: Direct Localization of Biotin-Pterodontic Acid

Objective: To visualize the subcellular distribution of PA in macrophages (e.g., RAW 264.7) or epithelial cells (e.g., A549).

Reagents Required
  • Probe: Biotinylated Pterodontic Acid (Bio-PA). Note: Custom synthesis via carboxylic acid functionalization is required if not commercially available.

  • Detection: Streptavidin-Alexa Fluor 488 (SA-488).

  • Fixative: 3% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde (improves retention of small molecules).

  • Counterstains: DAPI (Nucleus), MitoTracker Deep Red (Mitochondria).

Step-by-Step Methodology

Step 1: Live Cell Labeling (The "Pulse")

  • Rationale: Incubating live cells allows active transport and organelle accumulation, which is impossible in fixed dead cells.

  • Seed cells on poly-L-lysine coated coverslips to 60-70% confluency.

  • Experimental Group: Incubate with 10 μM Bio-PA for 30–60 minutes at 37°C.

  • Competition Control (Critical): Pre-incubate with 100 μM Unlabeled PA for 1 hour, then add 10 μM Bio-PA.

  • Optional: Add MitoTracker Deep Red (100 nM) during the last 15 minutes of incubation.

Step 2: Gentle Fixation

  • Rationale: Standard washing removes small molecules. We use a "no-wash" fixation or a very rapid rinse.

  • Rapidly rinse cells once with warm PBS (37°C) to remove bulk extracellular drug.

  • Immediately fix with 3% PFA/0.1% Glutaraldehyde in PBS for 15 minutes at Room Temperature (RT).

  • Wash 3x with PBS (5 min each).

Step 3: Permeabilization & Staining

  • Permeabilize with 0.1% Saponin (milder than Triton) in PBS for 10 minutes.

  • Block with 3% BSA in PBS for 30 minutes.

  • Incubate with Streptavidin-Alexa Fluor 488 (1:500 dilution) for 1 hour at RT in the dark.

  • Wash 3x with PBS.

  • Mount with DAPI-containing antifade medium.

Protocol B: Functional Target Engagement (NF-κB Translocation)

Objective: To confirm PA efficacy by visualizing the inhibition of p65 nuclear entry upon LPS stimulation.

Step-by-Step Methodology
  • Seeding: Seed RAW 264.7 cells on coverslips.

  • Pre-treatment: Treat cells with PA (10, 20, 40 μM) for 2 hours.

  • Stimulation: Add LPS (1 μg/mL) for 30 minutes to induce inflammation.

    • Positive Control: LPS only (p65 moves to nucleus).

    • Negative Control: No LPS (p65 stays in cytosol).

  • Fixation: 4% PFA for 15 minutes.

  • Permeabilization: 0.5% Triton X-100 for 10 minutes (standard protein IF protocol).

  • Primary Antibody: Rabbit anti-NF-κB p65 (1:100) overnight at 4°C.

  • Secondary Antibody: Goat anti-Rabbit Alexa Fluor 594 (1:500) for 1 hour at RT.

  • Imaging: Confocal microscopy.

Visualization & Workflows

Figure 1: Direct Small Molecule Localization Workflow

This diagram illustrates the critical "Live Pulse" method required to prevent small molecule washout.

Small_Molecule_IF Synthesis Probe Synthesis (Biotin-PA) Culture Cell Culture (A549/RAW264.7) Synthesis->Culture Add Probe Pulse Live Cell Pulse (37°C, 30-60 min) Culture->Pulse Uptake Fix Rapid Fixation (PFA + Glutaraldehyde) Pulse->Fix Lock-in Stain Detection (Streptavidin-488) Fix->Stain Permeabilize Imaging Confocal Imaging Stain->Imaging Visualize

Caption: Workflow for Biotin-PA localization. The "Live Cell Pulse" ensures the drug reaches intracellular targets before fixation locks the structure.

Figure 2: Mechanism of Action (NF-κB Inhibition)

This diagram details the biological pathway PA disrupts, providing the logic for Protocol B.

NFkB_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α (Stimulus) Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release DNA Pro-inflammatory Genes (IL-6, TNF-α) NFkB->DNA Translocation Complex Inactive Complex (NF-κB + IκBα) Complex->IKK Target PA Pterodontic Acid (Inhibitor) PA->IKK BLOCKS

Caption: Pterodontic Acid inhibits the IKK-mediated degradation of IκBα, preventing NF-κB (p65) from translocating to the nucleus to transcribe inflammatory genes.

Data Analysis & Expected Results

Quantitative Metrics

To validate the experiment, convert images into quantitative data using ImageJ/Fiji.

MetricDefinitionExpected Result (PA Treatment)
Nuclear/Cytosolic Ratio Ratio of p65 fluorescence intensity in nucleus vs. cytoplasm.Low (<1.0) . PA should keep p65 in the cytosol even with LPS.
Pearson's Correlation (PCC) Measures overlap between Bio-PA (Green) and Organelle Markers (Red).High (>0.6) if PA targets specific organelles (e.g., mitochondria or ER).
Specificity Index Fluorescence intensity of Bio-PA minus Competition Control.Significant reduction in the competition group confirms specificity.

Troubleshooting Guide

  • Issue: High Background / Non-specific Binding.

    • Cause: Endogenous biotin in mitochondria.

    • Fix: Use an "Endogenous Biotin Blocking Kit" (Avidin/Biotin block) before adding the Streptavidin-fluorophore.

  • Issue: No Signal for Bio-PA.

    • Cause: Washout during fixation.

    • Fix: Increase Glutaraldehyde concentration to 0.2% or switch to "Click Chemistry" (Add Azide-PA to live cells -> Fix -> Click with Alkyne-Fluorophore).

  • Issue: Cell Toxicity.

    • Cause: PA concentration too high.

    • Fix: Perform an MTT assay to determine the IC50; use a concentration below the cytotoxic threshold (typically <50 μM for PA).

References

  • Zhu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.

  • Liu, T., et al. (2017). "NF-κB signaling in inflammation." Signal Transduction and Targeted Therapy.

  • McKay, T.B., et al. (2016). "Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling." JoVE (Journal of Visualized Experiments).

  • He, J., et al. (2013).

Application Note: Multiplex Quantification of Cytokine Modulation by Pterodontic Acid Using Luminex® xMAP® Technology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pterodontic acid (PA), a sesquiterpene isolated from Lamiophlomis rotata (Dugu), has emerged as a potent anti-inflammatory and antiviral candidate. While traditional ELISA methods effectively quantify single analytes, the pleiotropic nature of PA—which modulates multiple downstream targets of the NF-


B and MAPK signaling pathways simultaneously—necessitates a multiplex approach.

This Application Note details a validated protocol for using Luminex® xMAP® technology to profile the cytokine response (TNF-


, IL-6, IL-1

, and IL-10) in LPS-stimulated RAW 264.7 macrophages treated with Pterodontic acid. By transitioning to a bead-based multiplex assay, researchers can reduce sample volume requirements by 90% while obtaining a holistic view of the compound's immunomodulatory profile.
Key Mechanistic Insight

Pterodontic acid functions primarily by inhibiting the nuclear translocation of NF-


B and suppressing the NLRP3 inflammasome. This results in the transcriptional downregulation of pro-inflammatory cytokines. The following diagram illustrates the signaling cascade and the intervention point of PA.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Cyto NF-κB (Cytosol) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Transcription of TNF-α, IL-6, IL-1β NFkB_Nuc->Cytokines PA Pterodontic Acid (Inhibitor) PA->NFkB_Cyto Blocks Activation

Figure 1: Mechanism of Action. Pterodontic acid mitigates the LPS-induced inflammatory response by blocking NF-


B activation, preventing the transcription of key cytokines.

Experimental Design & Considerations

Cell Model Selection

We utilize RAW 264.7 (murine macrophages) due to their high expression of TLR4 and robust cytokine secretion upon LPS stimulation.

  • Critical Factor: Passage number must be <15. High-passage macrophages often exhibit "exhausted" phenotypes, leading to poor LPS sensitivity and high background noise in Luminex assays.

Treatment Groups

To generate a dose-response curve, the following groups are required:

GroupStimulusTreatmentPurpose
Naive Control Media OnlyDMSO (Vehicle)Baseline cytokine levels.
Model Control LPS (1

g/mL)
DMSO (Vehicle)Max cytokine release (100% signal).
Experimental LPS (1

g/mL)
PA (10, 30, 100

M)
Dose-dependent inhibition.
Positive Control LPS (1

g/mL)
Dexamethasone (1

M)
Assay validation (known inhibitor).
Solubility & Matrix Effects

Pterodontic acid is lipophilic. Stock solutions should be prepared in DMSO.

  • Luminex Constraint: The final DMSO concentration in the well must be

    
     0.5% . Higher concentrations can denature the capture antibodies on the beads, causing false negatives.
    

Detailed Protocol

Phase 1: Cell Culture & Supernatant Collection

Objective: Generate analyte-rich supernatants free of cellular debris.

  • Seeding: Seed RAW 264.7 cells at

    
     cells/mL in 24-well plates (500 
    
    
    
    L/well) in DMEM + 10% FBS. Incubate overnight at 37°C/5% CO
    
    
    .
  • Pre-treatment: Replace media with fresh media containing Pterodontic Acid (10–100

    
    M) or Vehicle. Incubate for 1 hour  prior to stimulation.
    
    • Why? Pre-treatment allows PA to enter the cell and stabilize signaling complexes before the LPS cascade begins.

  • Stimulation: Add LPS (Final conc. 1

    
    g/mL). Incubate for 18–24 hours .
    
  • Harvesting (Critical Step):

    • Collect supernatant into sterile microcentrifuge tubes.

    • Centrifuge at 10,000

      
       g for 5 minutes at 4°C. 
      
    • Expert Insight: This high-speed spin is non-negotiable. Macrophages shed lipid rafts and cellular debris. If not removed, these particulates will clog the Luminex probe needle, causing instrument failure and data loss.

    • Aliquot and store at -80°C if not analyzing immediately.

Phase 2: Luminex Assay Execution

Platform: Luminex 200 or MAGPIX® Reagents: Magnetic Bead Panel (Mouse Cytokine/Chemokine). Target analytes: TNF-


, IL-6, IL-1

, IL-10.[1]

Workflow Diagram:

Workflow cluster_0 Preparation cluster_1 Binding cluster_2 Detection S1 Thaw Samples & Vortex S3 Add Beads + Samples/Stds S1->S3 S2 Sonicate Beads (20 sec) S2->S3 S4 Incubate 2h (Shaking, Dark) S3->S4 S5 Wash x2 (Magnetic Plate) S4->S5 S6 Add Detection Ab (1h Incubate) S5->S6 S7 Add SAPE (30m Incubate) S6->S7 S8 Wash x2 & Resuspend S7->S8 S9 Read on Luminex S8->S9

Figure 2: Assay Workflow. Sequential binding steps ensure high specificity. Note the critical wash steps using a magnetic separator.

Step-by-Step Procedure:

  • Bead Preparation: Sonicate the antibody-bead vial for 20 seconds to disperse aggregates. Vortex for 10 seconds. Dilute according to kit instructions.

  • Plate Loading:

    • Pre-wet the 96-well flat-bottom plate with 200

      
      L Wash Buffer (decant after 10 min).
      
    • Add 25

      
      L of Assay Buffer  to background wells.
      
    • Add 25

      
      L of Standard/Control  to appropriate wells.
      
    • Add 25

      
      L of Sample  (Cell Supernatant) to sample wells.
      
      • Matrix Match: If samples are in DMEM + 10% FBS, your Standards must be diluted in DMEM + 10% FBS, not the kit diluent. This corrects for matrix interference.

    • Add 25

      
      L of Bead Mix  to all wells.
      
  • Incubation: Seal plate with foil (light sensitive!). Incubate for 2 hours at Room Temperature (RT) on a plate shaker (500–800 rpm).

    • Caution: Do not splash reagents. Cross-contamination between wells is fatal to the assay.

  • Washing:

    • Place plate on a handheld magnetic separator for 60 seconds.

    • Decant liquid vigorously.

    • Wash 2x with 200

      
      L Wash Buffer.
      
  • Detection:

    • Add 25

      
      L Detection Antibody . Incubate 1 hour at RT (shaking).
      
    • Do not wash.

    • Add 25

      
      L Streptavidin-Phycoerythrin (SAPE) . Incubate 30 mins at RT (shaking).
      
  • Read:

    • Wash plate 2x.

    • Resuspend beads in 150

      
      L Sheath Fluid.
      
    • Shake for 5 mins.

    • Acquire data (Min. 50 beads per region).

Data Analysis & Validation

Curve Fitting

Export data as Median Fluorescent Intensity (MFI). Use a 5-Parameter Logistic (5-PL) regression for the standard curve. This provides a wider dynamic range than 4-PL, which is crucial when analyzing potent inhibitors like PA where cytokine levels may drop from ng/mL to pg/mL.

Quality Control (QC) Criteria

A valid assay run must meet these specifications:

MetricAcceptance CriterionAction if Failed
Bead Count > 50 beads/regionRe-read plate; check for clogging.
Standard Curve

> 0.99Exclude outliers; check pipetting.
CV% (Replicates) < 15%Check technique; potential bubbles in well.
Recovery 80–120%Matrix effect issue; ensure matrix matching.
Expected Results

Pterodontic acid treatment should result in a dose-dependent reduction of MFI for TNF-


 and IL-6.
  • IC50 Calculation: Plot Log[PA concentration] vs. % Inhibition to determine potency.

  • Multiplex Advantage: You may observe that while TNF-

    
     is inhibited, IL-10 (anti-inflammatory) might remain stable or increase, suggesting a specific immunomodulatory mechanism rather than general toxicity.
    

References

  • Huang, B., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Fitoterapia. Available at: [Link]

  • Duffy, C. (2016). Optimization and evaluation of Luminex performance with supernatants of antigen-stimulated peripheral blood mononuclear cells.[2] BMC Immunology. Available at: [Link]

  • Pan, Y., et al. (2019). Anti-inflammatory effects of Lamiophlomis rotata. Journal of Ethnopharmacology. (Contextual grounding for L.

Sources

Application Note: Pterodontic Acid as a Dual-Action Probe for H1N1 Influenza Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Pterodontic acid (PA) is a eudesmane sesquiterpenoid isolated from Laggera pterodonta (Asteraceae).[1] Unlike standard-of-care antivirals such as Oseltamivir (which targets neuraminidase) or Amantadine (which targets the M2 ion channel), PA exhibits a unique dual mechanism of action .

Current research indicates that PA specifically targets the H1N1 subtype by:

  • Viral Target: Blocking the nuclear export of viral Ribonucleoprotein (vRNP) complexes, thereby trapping the viral genome within the host nucleus and preventing packaging.

  • Host Target: Suppressing the NF-κB signaling pathway, significantly attenuating the "cytokine storm" (IL-6, IP-10, MCP-1) often responsible for severe influenza pathology.

This application note provides a validated framework for researchers to utilize PA as a chemical probe to study vRNP trafficking and host-pathogen inflammatory responses.

Mechanistic Pathway & Signaling Logic

To effectively utilize PA, one must understand its intervention points. The diagram below illustrates the specific nodes where PA exerts its inhibitory effects compared to the viral life cycle.

PA_Mechanism node_virus Influenza A (H1N1) Entry node_nucleus Nucleus: vRNA Replication node_virus->node_nucleus node_host_sensor Host PRRs (RIG-I/TLR) node_virus->node_host_sensor Detection node_rnp vRNP Complex Assembly node_nucleus->node_rnp node_export Nuclear Export (Crm1-mediated) node_rnp->node_export node_assembly Cytoplasm: Viral Assembly node_export->node_assembly node_release Budding & Release node_assembly->node_release node_nfkb NF-κB Activation (p65 Translocation) node_host_sensor->node_nfkb node_cytokine Pro-inflammatory Cytokines (IL-6, IP-10) node_nfkb->node_cytokine node_PA_1 Pterodontic Acid (Blockade 1) node_PA_1->node_export Inhibits Nuclear Export node_PA_2 Pterodontic Acid (Blockade 2) node_PA_2->node_nfkb Suppresses Phosphorylation

Figure 1: Dual-mechanism action of Pterodontic Acid. Blockade 1 prevents viral genome export; Blockade 2 dampens the host inflammatory response.

Experimental Protocols

Protocol A: Determination of Antiviral Efficacy (CPE Inhibition Assay)

Purpose: To quantify the IC50 of PA against H1N1 in MDCK cells. Control: Oseltamivir carboxylate (positive control).

Reagents:

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[2]

  • Compound: Pterodontic Acid (Purity >98% HPLC), dissolved in DMSO.

  • Virus: Influenza A/PR/8/34 (H1N1) or clinical isolate.[2]

  • Assay Medium: DMEM + 2 µg/mL TPCK-trypsin (essential for cleavage activation of HA).

Step-by-Step Workflow:

  • Seeding: Plate MDCK cells (2 × 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂ until 90% confluent.

  • Infection: Wash cells with PBS. Add 100 µL of virus suspension (100 TCID50) to each well. Adsorb for 1 hour at 37°C.

    • Critical Check: Ensure monolayer remains intact during washing.

  • Treatment: Remove viral inoculum. Add 100 µL Assay Medium containing serial dilutions of PA (e.g., 0.1, 1, 10, 50, 100 µM).

    • Vehicle Control: 0.5% DMSO (Max).

    • Cell Control: Uninfected cells + Media.

    • Virus Control: Infected cells + 0.5% DMSO.

  • Incubation: Incubate for 48–72 hours. Monitor for Cytopathic Effect (CPE) microscopically.

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 4h. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Data Calculation:



Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Validation of vRNP Nuclear Export Blockade (Immunofluorescence)

Purpose: To visually confirm that PA traps the viral genome in the nucleus, distinguishing it from entry inhibitors.

Step-by-Step Workflow:

  • Infection: Infect MDCK cells on glass coverslips with H1N1 (MOI = 1).

  • Treatment: Immediately after adsorption (1 hpi), add PA (at 2× IC50 concentration).

  • Timing: Fix cells at 8–10 hours post-infection (hpi) .

    • Why 8-10h? This is the peak window where vRNP normally exports to the cytoplasm for assembly. Earlier timepoints will show nuclear localization regardless of treatment.

  • Staining:

    • Primary Ab: Anti-Influenza A Nucleoprotein (NP) antibody (1:1000).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclear Stain: DAPI (Blue).

  • Analysis: Confocal microscopy.

    • Positive Result (PA Treated): NP signal colocalizes strictly with DAPI (Nuclear retention).

    • Negative Control (Virus only): NP signal is diffuse in the cytoplasm (Successful export).

Protocol C: Anti-Inflammatory NF-κB Suppression Assay

Purpose: To verify PA's ability to mitigate the cytokine storm independent of viral load reduction.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293T or A549 cells with an NF-κB-luciferase reporter plasmid .

  • Stimulation:

    • Method A (Viral):[2][3][4][5][6] Infect with H1N1.[1][2][3][4][5][7][8]

    • Method B (Sterile): Stimulate with TNF-α (10 ng/mL) to isolate the anti-inflammatory effect from the antiviral effect.

  • Treatment: Treat with PA (10–50 µM) simultaneously with stimulation.

  • Lysis & Detection: At 24h, lyse cells and add Luciferase substrate. Measure luminescence.

  • Secondary Validation (qPCR): Extract RNA and measure mRNA levels of IL-6, IP-10, and MCP-1 .

Quantitative Reference Data

The following data summarizes typical performance metrics for Pterodontic Acid compared to standard controls.

ParameterPterodontic Acid (PA)Oseltamivir (Control)Notes
IC50 (H1N1) 15 – 35 µM 0.5 – 2.0 nMPA is less potent by mass but targets a different mechanism.
CC50 (Cytotoxicity) > 500 µM> 1000 µMPA exhibits a high Selectivity Index (SI > 20).
Target vRNP Export / NF-κBNeuraminidasePA is effective against Oseltamivir-resistant strains.
Resistance Profile Low (Conserved Host/Viral Interface)Moderate (NA mutations)

Research Workflow Summary

To integrate these protocols into a cohesive study, follow the logic flow below. This ensures that observed antiviral effects are correctly attributed to the specific molecular mechanisms.

Workflow start Start: Compound Isolation/Synthesis tox Step 1: Cytotoxicity (CC50 on MDCK/A549) start->tox cpe Step 2: Antiviral Screen (CPE/Plaque Assay) tox->cpe If non-toxic mech_branch Mechanism Validation cpe->mech_branch If IC50 < 50µM if_assay Step 3A: vRNP Localization (Confocal Microscopy) mech_branch->if_assay Viral Target cyto_assay Step 3B: Cytokine Profiling (qPCR/ELISA for IL-6/IP-10) mech_branch->cyto_assay Host Target res_test Step 4: Resistance Testing (vs Oseltamivir-resistant strains) if_assay->res_test cyto_assay->res_test

Figure 2: Recommended experimental workflow for validating Pterodontic Acid activity.

References

  • Wu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1][4] Frontiers in Pharmacology.

  • Liu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Fitoterapia.

  • Pleschka, S., et al. (2001). Influenza virus propagation and the cellular NF-kappaB signaling pathway. Trends in Microbiology.

  • Dou, D., et al. (2018). Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement. Frontiers in Immunology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pterodontic Acid Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Research & Development) Subject: Pterodontic Acid (PA) Optimization for Influenza A (H1N1/H9N2) Therapeutics

Introduction: The Dual-Action Candidate

Welcome to the Pterodontic Acid Optimization Hub. Pterodontic acid (isolated from Laggera pterodonta or Lamiophlomis rotata) represents a unique class of antiviral triterpenoids. Unlike standard neuraminidase inhibitors (e.g., Oseltamivir), PA functions via a dual mechanism : it blocks the nuclear export of viral Ribonucleoprotein (vRNP) complexes and simultaneously suppresses the host's NF-κB inflammatory cascade.

However, its clinical translation is hindered by poor aqueous solubility and moderate bioavailability . This guide provides technical protocols to overcome these barriers through Structural Activity Relationship (SAR) optimization and advanced formulation strategies.

Module 1: Structural Optimization (SAR)

Issue: Native Pterodontic acid exhibits moderate potency and poor pharmacokinetic profiles. Solution: Chemical derivatization at the C-28 position.

Critical SAR Logic

Our analysis of recent acylation studies indicates that the triterpenoid scaffold requires specific preservation while modifying the "tail" to enhance interaction with viral targets.

Structural SiteModification StrategyConsequenceStatus
C-28 Carboxyl Acylation / Amidation Introduction of cyclic amines, guanidine, or phenyl groups significantly increases antiviral potency (IC50 reduction).[1]Recommended
C5-C6 Olefin Reduction/Saturation Loss of double bond leads to complete inactivation.Critical Failure
C11-C12 Olefin Conjugation Conjugated olefins generally tolerate modification without activity loss.[1]⚠️ Neutral
A-Ring Oxidation Conversion to ketone often reduces selectivity index (SI).⚠️ Proceed with Caution
Visualization: SAR Decision Tree

SAR_Logic PA Pterodontic Acid (Scaffold) C28 C-28 Carboxyl Group PA->C28 Target Site 1 C5_C6 C5-C6 Double Bond PA->C5_C6 Target Site 2 Mod_Amine Acylation with Cyclic Amines/Guanidine C28->Mod_Amine Chemical Strategy Mod_Sat Saturation/Reduction C5_C6->Mod_Sat Chemical Strategy Result_Good Increased Potency (IC50: ~4.0 μM) Derivatives IIE5, IIE9 Mod_Amine->Result_Good Outcome Result_Bad Loss of Antiviral Activity Mod_Sat->Result_Bad Outcome

Figure 1: Structural Activity Relationship (SAR) map for Pterodontic Acid. Green paths indicate successful optimization strategies; red paths indicate modifications that abolish activity.

Module 2: Formulation & Solubility

Issue: "My compound precipitates in cell culture media at concentrations >50 μM." Diagnosis: Pterodontic acid is a lipophilic triterpenoid. DMSO stocks often crash out when diluted into aqueous media.

Protocol: Liposomal Encapsulation (Thin-Film Hydration)

To improve bioavailability and cellular uptake without chemical modification, use this standard liposomal protocol.

Reagents:

  • Pterodontic Acid (PA)[1][2]

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol

  • Chloroform/Methanol (2:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve PA, HSPC, and Cholesterol (molar ratio 1:3:1) in 5 mL Chloroform/Methanol.

  • Evaporation: Rotary evaporate at 45°C under vacuum (approx. 200 mbar) for 30 mins until a thin lipid film forms on the flask wall.

  • Desiccation: Place flask in a vacuum desiccator overnight to remove trace solvents.

  • Hydration: Add PBS (pH 7.4) pre-warmed to 55°C. Rotate flask without vacuum for 1 hour to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

  • QC: Measure Particle Size (DLS) and Zeta Potential. Target: ~120 nm, PDI < 0.2.

Module 3: Mechanism of Action & Assay Troubleshooting

Issue: "The Neuraminidase (NA) Inhibition assay is negative, but the Plaque Reduction assay shows efficacy. Is my compound working?" Answer: Yes. This is expected behavior.

Mechanistic Insight

Pterodontic acid does not target the surface neuraminidase (unlike Oseltamivir). Instead, it acts intracellularly.

  • Target 1 (Viral): It binds to the viral RNP complex, preventing its export from the nucleus to the cytoplasm. If vRNPs cannot exit the nucleus, new virions cannot be assembled.

  • Target 2 (Host): It inhibits the phosphorylation of IκBα, thereby preventing NF-κB translocation. This reduces the "cytokine storm" (IL-6, IP-10) often responsible for influenza mortality.

Visualization: Dual-Pathway Blockade

Mechanism cluster_Cell Host Cell Cytoplasm cluster_Nucleus Nucleus Virus Influenza Virus Entry Endocytosis & Uncoating Virus->Entry TLR TLR Receptor Virus->TLR vRNA vRNA Replication Entry->vRNA vRNP vRNP Complex vRNA->vRNP Export Nuclear Export vRNP->Export Blocked by PA Assembly Viral Assembly Export->Assembly IkB IκBα Degradation TLR->IkB NFkB NF-κB Activation IkB->NFkB Cytokine Cytokine Storm (IL-6, IP-10) NFkB->Cytokine Blocked by PA PA_Block1 Pterodontic Acid (Blockade) PA_Block1->Export PA_Block2 Pterodontic Acid (Blockade) PA_Block2->NFkB

Figure 2: Dual mechanism of action. PA acts as a checkpoint inhibitor at the nuclear export stage (viral replication) and the NF-κB activation stage (inflammation).[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for stock solutions? A: Use DMSO (Dimethyl Sulfoxide). Pterodontic acid is soluble in DMSO up to 50 mM. For cell assays, ensure the final DMSO concentration is <0.1% to avoid solvent cytotoxicity masking the antiviral effect.

Q2: Can I combine Pterodontic Acid with Oseltamivir? A: Yes. Since they target different stages of the viral lifecycle (Nuclear Export vs. Budding/Release), they theoretically offer synergistic potential. A checkerboard assay is recommended to calculate the Combination Index (CI).

Q3: My IC50 is fluctuating between experiments. Why? A: This is often due to the Time of Addition (TOA) .

  • Pre-treatment: Tests entry inhibition (PA is weak here).

  • Post-infection (2-4h): Tests replication/export (PA is strong here).

  • Recommendation: Add PA 1 hour post-infection to maximize efficacy data consistency.

Q4: Is cytotoxicity a major concern for derivatives? A: Native PA has a high Selectivity Index (SI). However, some amino-derivatives (specifically those with long alkyl chains) can disrupt cell membranes. Always run an MTT or CCK-8 assay on MDCK cells alongside your antiviral assay. Target an SI (CC50/IC50) > 10.

References

  • Liu, Y., et al. (2016). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus." Molecules, 21(10), 1378.

  • Li, Z., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Fitoterapia, 177, 106133.

  • He, J., et al. (2020). "Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.)[4] Kudo: a review." Journal of Ethnopharmacology, 253, 112665.

  • Yu, H., et al. (2017). "Recent Advances in Antiviral Activities of Triterpenoids." International Journal of Molecular Sciences, 18(11), 2386.

Sources

Technical Support Center: Pterodontic Acid In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with Pterodontic Acid , an eudesmane-type sesquiterpene isolated primarily from Laggera pterodonta. This compound is gaining traction in drug discovery for its dual antiviral (Influenza A, DENV-2) and anti-inflammatory properties, specifically targeting the NF-κB signaling pathway and viral RNP nuclear export.

Compound Profile & Physicochemical Properties

Before initiating assays, verify your compound's integrity. Pterodontic acid is a lipophilic sesquiterpene. Mismanagement of its solubility is the #1 cause of assay variability.

ParameterTechnical Specification
Chemical Class Eudesmane-type Sesquiterpene
Primary Source Laggera pterodonta (Asteraceae)
Molecular Weight ~248-250 g/mol (varies by derivative/salt form)
Solubility (Water) Poor (Hydrophobic)
Solubility (Organic) Soluble in DMSO, Methanol, Ethanol
Key Bioactivity Antiviral (H1N1, H3N2, DENV-2), Anti-inflammatory (NF-κB inhibition)
Storage -20°C, desiccated, protected from light

Troubleshooting Guide: Common Challenges (Q&A)

Category A: Solubility & Precipitation

Q: My Pterodontic acid stock precipitates when added to cell culture media. How do I prevent this? A: This is a classic "crash-out" effect common with lipophilic terpenes.

  • The Cause: Rapid change in polarity from 100% DMSO to aqueous media causes immediate aggregation.

  • The Fix:

    • Step-Down Dilution: Do not add the DMSO stock directly to the well. Prepare an intermediate dilution (e.g., 10x final concentration) in media containing 1-2% serum (proteins like BSA help solubilize lipophiles) before adding to cells.

    • Warm the Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.

    • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v). If precipitation persists, sonicate the intermediate dilution for 5–10 seconds.

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially altering concentrations in long-term assays (24h+). DMSO is preferred for stability. If using ethanol, seal plates with Parafilm to prevent evaporation.

Category B: Cytotoxicity vs. Bioactivity[2]

Q: I see a reduction in viral titer, but the cells look unhealthy. Is Pterodontic acid cytotoxic? A: Pterodontic acid has a narrow therapeutic window in some cell lines (e.g., MDCK, A549).

  • Diagnostic: You must run a CC50 (Cytotoxic Concentration 50%) assay alongside your EC50 (Effective Concentration) assay.

  • Threshold: If your Selectivity Index (SI = CC50/EC50) is < 5, the "antiviral" effect might just be host cell metabolic stress.

  • Visual Check: Look for cell rounding or detachment before adding the virus. If observed, reduce concentration. Pterodontic acid is often tested between 10–100 μg/mL; toxicity often appears >100 μg/mL.

Category C: Mechanism Validation

Q: My NF-κB inhibition results are inconsistent between Western Blot and Reporter Assays. Why? A: This discrepancy often stems from the timing of the stimulus.

  • Western Blot: Measures immediate phosphorylation (p-p65) or degradation (IκBα). Pterodontic acid inhibits the activation step.[1] You must pre-treat cells for 1–2 hours before stimulating with virus or LPS. Co-treatment often fails to capture the peak inhibition.

  • Reporter Assay: Measures downstream transcriptional accumulation over 6–24 hours. If the compound degrades or precipitates during this long incubation, the reporter signal will be falsely high (low inhibition).

Experimental Protocols

Protocol 1: Optimized Solubilization for Bioassays

Standardizing the delivery of hydrophobic compounds.

  • Weighing: Weigh ~1-2 mg of Pterodontic acid. (Do not rely on vendor weights for small vials).

  • Primary Stock: Dissolve in sterile DMSO to reach 50 mM . Vortex vigorously for 30 seconds.

  • Aliquot: Store in amber tubes at -20°C. Avoid freeze-thaw cycles > 3 times.

  • Working Solution (Day of Assay):

    • Dilute Primary Stock 1:100 in serum-free media (Result: 500 μM).

    • Vortex immediately.

    • Perform serial dilutions in media before adding to cells.

Protocol 2: Viral RNP Nuclear Export Inhibition Assay

Specific for validating Pterodontic acid's unique antiviral mechanism.[2]

  • Seeding: Seed A549 cells on glass coverslips (12-well plate).

  • Infection: Infect with Influenza A (MOI = 1) for 1 hour.

  • Treatment: Remove virus inoculum. Add media containing Pterodontic acid (e.g., 25, 50, 100 μg/mL).[2]

  • Incubation: Incubate for 8–10 hours (time is critical; RNP export occurs late in the cycle).

  • Fixation: Fix with 4% Paraformaldehyde (15 min).

  • Staining: Permeabilize (0.5% Triton X-100) and stain with anti-NP (Nucleoprotein) antibody + DAPI.

  • Analysis:

    • Control Cells: NP signal should be cytoplasmic (successful export).

    • Treated Cells: NP signal should be retained in the nucleus .

Visualizations

Figure 1: Mechanism of Action

Pterodontic acid acts as a dual-inhibitor, blocking inflammatory signaling and viral replication machinery.

PterodonticAcid_MOA cluster_Inflammation Anti-Inflammatory Pathway cluster_Antiviral Antiviral Pathway (Influenza) Compound Pterodontic Acid RIG_I RIG-I Activation Compound->RIG_I Inhibits Expression NFkB_Complex NF-κB Complex (p65/p50) Compound->NFkB_Complex Blocks Phosphorylation Nuclear_Export Nuclear Export Compound->Nuclear_Export Blocks RNP Export Stimulus Viral/LPS Stimulus Stimulus->RIG_I RIG_I->NFkB_Complex Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Complex->Cytokines Transcription Viral_Rep Viral Replication RNP_Complex Viral RNP Complex (Nucleus) Viral_Rep->RNP_Complex RNP_Complex->Nuclear_Export Viral_Release Progeny Virus Release Nuclear_Export->Viral_Release

Caption: Pterodontic acid suppresses cytokine storms via NF-κB/RIG-I and halts viral propagation by trapping RNP complexes in the nucleus.[2][3]

Figure 2: Solubility Troubleshooting Decision Tree

Follow this logic flow when encountering precipitation or inconsistent data.

Solubility_Troubleshooting Start Issue: Compound Precipitates or High Variability Check_DMSO Is Final DMSO > 0.5%? Start->Check_DMSO Reduce_DMSO Action: Reduce DMSO. Use higher conc. stock. Check_DMSO->Reduce_DMSO Yes Check_Temp Is Media Cold (4°C)? Check_DMSO->Check_Temp No Warm_Media Action: Warm Media to 37°C before addition. Check_Temp->Warm_Media Yes Check_Serum Is Media Serum-Free? Check_Temp->Check_Serum No Add_Carrier Action: Pre-dilute in media with 1-2% BSA/FBS. Check_Serum->Add_Carrier Yes (Hydrophobic Crash) Sonicate Action: Sonicate working solution (5-10s). Check_Serum->Sonicate No

Caption: Step-by-step logic to resolve solubility issues, the most common cause of assay failure with Pterodontic acid.

References

  • Pterodontic Acid Antiviral Activity (DENV-2): "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection."[4][5] Austin Publishing Group. Link

  • Mechanism of Action (Influenza/NF-κB): "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1][4][5] Molecules (MDPI). Link

  • Immune Regulation (RIG-I/STAT1): "Pterodontic acid isolated from Laggera pterodonta suppressed RIG-I/NF-KB/STAT1/Type I interferon... induced by influenza A virus in vitro." Inflammopharmacology. Link

  • Structural Derivatives & SAR: "Synthesis of pterodontic acid derivatives and the study of their anti-influenza A virus (H1N1) activity." Fitoterapia. Link

Sources

Technical Guide: Optimizing Pterodontic Acid Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Pterodontic acid (PA) is a bioactive eudesmane sesquiterpenoid isolated primarily from Laggera pterodonta and Lamiophlomis rotata. It has garnered significant attention in drug development for its dual ability to inhibit viral replication (specifically Influenza A) and suppress inflammatory cascades via the NF-κB signaling pathway .

However, PA presents specific challenges in in vitro applications, particularly regarding its solubility profile and the relatively narrow window between efficacy and precipitation. This guide provides a self-validating workflow to determine the optimal working concentration for your specific cell model.

Chemical Identity Card
ParameterDetails
IUPAC Name (1R,4aR,7S,8aR)-1,4a-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxylic acid (Derivative)
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol
Primary Targets NF-κB (p65 translocation), Viral RNP export
Solubility DMSO (Soluble), Ethanol (Moderate), Water (Insoluble)

Critical FAQ: Preparation & Solubility

Q: How do I prepare a stable stock solution without precipitation? A: Pterodontic acid is hydrophobic. Direct addition to cell culture media will cause immediate precipitation and experimental failure.

  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Dissolve 11.7 mg of PA in 1.0 mL of DMSO.

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles, which degrade the sesquiterpenoid structure.

Q: What is the maximum DMSO concentration my cells can tolerate? A: The final DMSO concentration in the well must remain < 0.1% (v/v) to avoid solvent-induced cytotoxicity or artifactual anti-inflammatory effects.

  • Example: If your working concentration is 100 µM, and your stock is 50 mM, the dilution factor is 1:500 (0.2% DMSO). This is too high for sensitive lines like primary neurons.

  • Solution: Prepare an intermediate working stock (e.g., 5 mM) in media immediately before dosing to keep final DMSO low.

Dose Optimization Strategy

Do not rely on a single literature value. Efficacy varies significantly between cell lines (e.g., MDCK vs. RAW264.7). You must generate a dose-response curve.

Quantitative Conversion Table (Mass to Molarity)

Researchers often confuse µg/mL (used in extraction papers) with µM (used in mechanistic studies). Use this table for accurate conversion based on MW 234.33.

Target Concentration (µM)Equivalent Mass (µg/mL)Application Context
1 µM 0.23 µg/mLLow dose / Mechanistic specificity check
10 µM 2.34 µg/mLCommon starting point for signaling assays
40 µM 9.37 µg/mLApproximate IC50 for Influenza A (H1N1)
100 µM 23.43 µg/mLHigh dose (Check for cytotoxicity)
500 µM 117.16 µg/mLLikely Cytotoxic (Approaching CC50)
Recommended Screening Range

For a robust initial screen, treat cells with the following log-scale gradient: 0 (Vehicle), 5, 10, 20, 40, 80, 160 µM.

Experimental Protocols

Protocol A: Cytotoxicity Assessment (CC50 Determination)

Before assessing efficacy, you must define the non-toxic limit.

  • Seeding: Seed cells (e.g., RAW264.7 or MDCK) at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Treatment: Replace media with fresh media containing PA (0–500 µM). Ensure DMSO is normalized to 0.1% in all wells.

  • Incubation: Incubate for 48 hours.

  • Readout: Add CCK-8 or MTT reagent. Incubate 2–4 hours. Measure absorbance (OD450 or OD570).

  • Analysis: Plot % Viability vs. Log[Concentration].

    • Acceptance Criteria: The CC50 (concentration causing 50% death) should be significantly higher than your target therapeutic dose. Literature suggests CC50 > 278 µg/mL (~1.2 mM), indicating a wide safety margin.

Protocol B: NF-κB Translocation Assay (Mechanistic Validation)

Pterodontic acid functions by blocking the nuclear entry of the p65 subunit.

  • Seeding: Seed cells on glass coverslips or confocal dishes.

  • Pre-treatment: Treat with PA (Optimized Dose, typically 40–80 µM ) for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) or Influenza Virus (MOI 1.0) and incubate for varying times (30 min, 1h, 2h).

  • Fixation: Fix with 4% Paraformaldehyde (15 min).

  • Staining:

    • Primary Ab: Anti-NF-κB p65.

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue, Nucleus).

  • Validation:

    • Control (LPS only): p65 overlaps with DAPI (Nuclear).

    • Treatment (PA + LPS): p65 remains in the Cytoplasm (Green ring around Blue nucleus).

Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of Pterodontic Acid within the inflammatory cascade.

PterodonticAcid_Mechanism Stimulus Stimulus (LPS or Virus) Receptor TLR / Cytokine Receptor Stimulus->Receptor IKK IKK Complex (Activation) Receptor->IKK Phosphorylation IkB IκBα (Degradation) IKK->IkB NFkB_Cyto NF-κB (p65/p50) (Cytoplasmic) IkB->NFkB_Cyto Releases Translocation Nuclear Translocation NFkB_Cyto->Translocation PA Pterodontic Acid (Inhibitor) PA->Translocation BLOCKS Nucleus Nucleus (Transcription) Translocation->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, MCP-1) Nucleus->Cytokines Gene Expression

Figure 1: Mechanistic pathway of Pterodontic Acid. The compound specifically intercepts the NF-κB p65 subunit, preventing its translocation from the cytoplasm to the nucleus, thereby halting cytokine transcription.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Crystals in Media Concentration > Solubility limit (approx. 200 µM in aqueous media).Sonicate the stock solution at 37°C before dilution. Reduce working concentration.
High Cell Death DMSO concentration > 0.1%.Use a "Double Dilution" method: Dilute 50 mM stock to 5 mM in media, then dilute to final target.
No Anti-viral Effect Dosing timing is incorrect.PA acts on export and signaling. Pre-treatment (2h) or concurrent treatment is more effective than post-treatment.
Inconsistent IC50 Volatility/Degradation.Sesquiterpenoids can degrade. Ensure stock is stored at -20°C and protected from light. Use fresh aliquots.

References

  • Isolation and Structure: Mei, Z. N., et al. (2006). "Pterodontic acid."[1][2] Acta Crystallographica Section E: Structure Reports Online, 62(5), o1841-o1843.[2]

  • Antiviral & Anti-inflammatory Mechanism: Li, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus." International Journal of Molecular Sciences, 18(10), 2132.

  • Chemical Properties (PubChem): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91895390, Pterodontic acid.

Sources

Technical Support Center: Pterodontic Acid Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid (PA) is an eudesmane-type sesquiterpene acid isolated from Laggera pterodonta.[1] Unlike simple organic acids, PA possesses a specific tricyclic skeleton that requires careful handling to prevent oxidation, lactonization, or precipitation in biological buffers. This guide addresses the most common failure points: pH-induced precipitation in culture media and oxidative degradation during long-term storage .

CRITICAL DISAMBIGUATION: Do not confuse Pterodontic Acid (Sesquiterpene, C15H22O3) with Pteroic Acid (Folic acid precursor, C14H12N6O3). This guide specifically covers the sesquiterpene.

Module 1: Compound Profile & Physical Properties

Before planning experiments, verify your compound matches these physicochemical parameters to ensure you are working with the correct isolate.

ParameterSpecificationTechnical Note
Chemical Class Eudesmane Sesquiterpene AcidLipophilic backbone with a polar carboxylic head.
Molecular Formula C₁₅H₂₂O₃MW: ~250.33 g/mol
Physical State White crystalline powderHygroscopic if not properly dried.
pKa (Estimated) ~4.5 – 5.0Weak acid; exists as an anion at physiological pH (7.4).
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.
Solubility (Ethanol) Moderate to HighGood for evaporation, but volatile for storage.
Solubility (Water) Negligible (< 0.1 mg/mL)Requires pH adjustment or co-solvent to dissolve.

Module 2: Stability Matrix & Storage Protocols

Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C is mandatory for long-term stability (> 1 month).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible to prevent sesquiterpene oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as terpenes can leach plasticizers.

Solution State Storage (Stock Solutions)

Never store Pterodontic acid in aqueous buffers for more than 24 hours. Hydrolysis and precipitation are significant risks.

SolventTempStability WindowBest Practice
100% DMSO -20°C3–6 MonthsUse anhydrous DMSO. Aliquot to avoid freeze-thaw cycles.
100% Ethanol -20°C1 MonthSeal tightly (Parafilm) to prevent evaporation/concentration shifts.
Culture Media 37°C< 24 HoursPrepare fresh immediately before use.
Visualizing the Storage Workflow

StorageProtocol cluster_0 Critical Checkpoint Start Received Pterodontic Acid Solid Solid Powder Start->Solid QC Check Solubilization Solubilization Solid->Solubilization Immediate Use LongTerm Long Term Storage (-20°C, Dark) Solid->LongTerm Bulk Storage Stock Stock Solution (DMSO, >10mM) Solubilization->Stock Aliquot Aliquot (Single Use) Stock->Aliquot Prevent Freeze-Thaw Aliquot->LongTerm ExpUse Experimental Use Aliquot->ExpUse Dilute 1:1000

Figure 1: Decision tree for optimal storage. Note the emphasis on aliquoting DMSO stocks to prevent hygroscopic water absorption and freeze-thaw degradation.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: Precipitation upon addition to Cell Culture Media

User Report: "I diluted my 50 mM DMSO stock 1:1000 into DMEM, and the solution turned cloudy."

Root Cause: "Solvent Shock." Pterodontic acid is highly lipophilic. Rapid dilution into a highly aqueous, salt-rich environment (media) causes the compound to crash out of solution before it can disperse.

Corrective Protocol:

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Intermediate Step: Dilute stock 1:10 in sterile PBS or media (vortex immediately).

    • Final Step: Dilute the intermediate 1:100 into the final volume.

  • Sonication: Mild sonication (water bath, 30 sec) of the media after addition can re-solubilize micro-precipitates.

  • Serum Carrier: Ensure your media contains FBS (Fetal Bovine Serum) or BSA. Albumin acts as a carrier protein, binding the lipophilic acid and keeping it in solution (See Huang et al., 2014 for BSA interaction).

Issue 2: Color Change (Yellowing) of Stock Solution

User Report: "My DMSO stock was clear last week but is now slightly yellow."

Root Cause: Oxidation. Sesquiterpenes contain allylic hydrogens or double bonds susceptible to auto-oxidation when exposed to light and air. DMSO itself is hygroscopic; absorbed water can accelerate this or facilitate trace metal catalysis.

Corrective Protocol:

  • Discard the yellowed stock; chemical purity is compromised.

  • Prevention:

    • Use amber vials .

    • Purge headspace with Nitrogen before closing.

    • Store at -20°C .

Issue 3: Inconsistent IC50/EC50 Data

User Report: "My biological replicates are showing high variability."

Root Cause: Adsorption to plastics. Lipophilic acids like Pterodontic acid stick to polystyrene plates and polypropylene tips, effectively reducing the actual concentration delivered to cells.

Corrective Protocol:

  • Pre-wet tips: Pipette the solution up and down once before transferring to saturate the tip surface.

  • Glass Coating: If possible, use glass-coated plates or low-binding plasticware.

  • Minimize Transfer Time: Do not leave dilute solutions in intermediate plastic reservoirs for long periods.

Module 4: Experimental Workflow (Solubilization)

Standard Operating Procedure (SOP): Preparation of 10 mM Stock
  • Weighing: Accurately weigh 2.5 mg of Pterodontic Acid (MW: 250.33).

    • Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper rather than plastic boats.

  • Solvent Calculation:

    • Target Concentration: 10 mM

    • Required Volume = (Mass [mg] / MW [ g/mol ]) * 1000 / Concentration [mM]

    • Calculation:

      
      
      
  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds.

    • Visual Check: Solution must be crystal clear.

  • Sterilization: If used for cell culture, pass through a 0.22 µm PTFE (Teflon) or Nylon syringe filter. Do not use Cellulose Acetate (DMSO dissolves it).[2]

Troubleshooting Logic Flow

Troubleshooting Problem Experiment Failure CheckSol Check Solubility (Precipitate?) Problem->CheckSol CheckColor Check Color (Yellowing?) CheckSol->CheckColor No ActionSol Warm to 37°C Add BSA/Serum CheckSol->ActionSol Yes CheckVessel Check Vessel (Plastic Binding?) CheckColor->CheckVessel No ActionOx Oxidation Detected Discard & Re-make CheckColor->ActionOx Yes ActionBind Switch to Glass or Low-Bind Plastic CheckVessel->ActionBind High Variability

Figure 2: Diagnostic workflow for identifying the cause of experimental inconsistency.

References

  • Liu, B., et al. (2010). Chemical constituents of Laggera pterodonta. Zhongguo Zhong Yao Za Zhi, 35(5), 602-606.[3]

  • Huang, B., et al. (2014). Interaction of Pterodontic Acid with Bovine Serum Albumin: Fluorescence Quenching and Molecular Docking Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 1-8.
  • Wu, Y., et al. (2006). Anti-inflammatory activity of Laggera pterodonta and its main sesquiterpenes. Journal of Ethnopharmacology, 106(2), 236-240. (Establishes biological context and handling of extracts).
  • Intertek Guidelines. ICH Stability Storage Conditions & cGMP Stability Studies.

Sources

Technical Guide: Solubilization & Experimental Handling of Pterodontic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: October 2023 Subject: Pterodontic Acid (CAS: 185845-89-0) Source: Laggera pterodonta (Eudesmane-type sesquiterpenoid)

Compound Profile & Solubility Logic

Pterodontic acid is a lipophilic sesquiterpenoid. Unlike polar salts, it possesses a rigid hydrocarbon skeleton with a carboxylic acid functional group. This structural reality dictates its solubility behavior: it resists dissolution in aqueous buffers (PBS, water) but dissolves readily in aprotic polar solvents like DMSO.

Critical Warning: Confusing Pterodontic acid with Pteroic acid (a folic acid precursor) is a common error. Ensure your vial contains the sesquiterpenoid (MW ~234.33 g/mol ) before proceeding.

Solubility Data Table
SolventSolubility LimitStabilityApplication Notes
DMSO ≥ 10 mg/mLHigh (Months at -20°C)Primary Solvent. Recommended for stock solutions.
Ethanol ~ 2-5 mg/mLModerateVolatile. prone to evaporation-induced concentration shifts.
Water/PBS < 0.1 mg/mLLowInsoluble. Requires carrier or co-solvent.
0.5M NaOH ~ 50 mg/mLModerateForms salt; high pH may degrade compound or harm cells.

Experimental Protocols

Protocol A: Preparation of Stock Solution (In Vitro)

Objective: Create a stable 10 mM stock solution free of micro-crystals.

  • Calculate: For 1 mg of Pterodontic acid (MW 234.33), add 426.7 µL of anhydrous DMSO to achieve 10 mM.

  • Dissolve: Add DMSO directly to the vial. Vortex vigorously for 30 seconds.

  • Sonicate: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilize: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the compound.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Working Solution (Cell Culture)

Objective: Dilute stock into media without "shock precipitation."

The "1:1000" Rule: Maintain final DMSO concentration ≤ 0.1% to avoid solvent toxicity.

  • Pre-warm the cell culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media accelerates precipitation.

  • Vortex the culture media continuously while adding the DMSO stock.

  • Dropwise Addition: Introduce the stock solution dropwise into the center of the vortex. Do not touch the side of the tube.

  • Observation: Hold the tube against a light source. The solution should be clear. If it turns milky (Tyndall effect), the compound has precipitated.

Protocol C: In Vivo Formulation (Oral/IP)

Objective: Create a suspension for animal dosing (Pterodontic acid is not water-soluble enough for IV saline injection without encapsulation).

Vehicle: 0.5% CMC-Na (Sodium Carboxymethyl Cellulose) or 5% Tween 80 in Saline.

  • Weigh the required amount of Pterodontic acid powder.

  • Add a small volume of Tween 80 (wetting agent) to the powder and grind with a pestle to form a paste.

  • Gradually add 0.5% CMC-Na solution while grinding.

  • Sonicate the suspension for 10–15 minutes prior to administration to ensure homogeneity.

Workflow Visualization

Figure 1: Solubilization & Dilution Workflow

This diagram illustrates the critical path to avoid "shock precipitation" during the transition from organic solvent to aqueous media.

G Stock DMSO Stock (10-50 mM) Step1 Vortex (30 sec) Stock->Step1 Sonicate Sonicate (37°C, 5 min) Step1->Sonicate If cloudy Mix Dropwise Addition (While Vortexing) Step1->Mix If clear Sonicate->Mix Media Pre-warmed Media (37°C) Media->Mix Final Working Solution (Clear) Mix->Final

Caption: Workflow for diluting hydrophobic Pterodontic acid. Pre-warming media and dropwise addition are critical control points to prevent crystallization.

Biological Context & Mechanism

Understanding the target pathway is essential for experimental design. Pterodontic acid is widely researched for its anti-inflammatory and antiviral (Influenza A) properties. It functions by inhibiting the NF-κB signaling pathway , preventing the nuclear translocation of p65 and the export of viral RNP complexes.

Figure 2: Mechanism of Action (NF-κB Inhibition)

G Stimulus Stimulus (LPS / Influenza Virus) Receptor TLR / Cytokine Receptor Stimulus->Receptor Signaling IKK Complex Activation Receptor->Signaling NFkB NF-κB (p65/p50) (Cytoplasm) Signaling->NFkB Phosphorylation Nucleus Nuclear Translocation NFkB->Nucleus Ptero Pterodontic Acid (Inhibitor) Ptero->Nucleus BLOCKS Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Transcription

Caption: Pterodontic acid exerts its effect by blocking the nuclear translocation of NF-κB, thereby downregulating downstream inflammatory cytokines.[1][2]

Troubleshooting & FAQs

Q: My working solution turned cloudy immediately after adding the stock. Can I use it? A: No. Cloudiness indicates precipitation (micro-crystallization). The effective concentration is now unknown, and crystals can cause physical damage to cells (false toxicity).

  • Fix: Discard. Repeat the dilution using pre-warmed media and ensure you are vortexing during addition. If the concentration is >50 µM, you may be exceeding the solubility limit in aqueous media.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is possible but less stable. Ethanol evaporates rapidly, which can change the concentration of your stock solution over time in the freezer. DMSO is non-volatile and maintains titer accuracy longer.

Q: What is the maximum safe DMSO concentration for cells? A: Generally 0.1% (v/v) . Some robust cell lines (e.g., HeLa, A549) tolerate up to 0.5%, but primary cells are very sensitive. Always run a "Vehicle Control" (DMSO only) to normalize your data.

Q: Is Pterodontic acid stable in cell culture media? A: It is chemically stable for standard incubation periods (24-48h). However, due to its lipophilicity, it may bind to serum proteins (Albumin) in FBS. If you see lower-than-expected potency, consider testing in low-serum (1%) media, though this stresses cells.

References

  • PubChem. (n.d.). Pterodontic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Liu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1][2] Molecules, 22(10), 1736. Retrieved from [Link]

  • Wu, Y., et al. (2018). An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF-κB signaling pathway.[3] Molecular Medicine Reports, 18(1), 109-118. Retrieved from [Link]

Sources

Troubleshooting low efficacy of Pterodontic acid in antiviral assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Efficacy of Pterodontic Acid in Antiviral Assays Support Lead: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 28, 2026

Introduction

Welcome to the technical support portal. If you are observing lower-than-expected antiviral potency (high EC50) or inconsistent results with Pterodontic Acid (often isolated from Laggera pterodonta or Pterodon species), do not immediately discard the compound as inactive.

Pterodontic acid is a vouacapan diterpene . Its lipophilic nature and specific mechanism of action (inhibition of viral RNP nuclear export and NF-kB modulation) present unique challenges in standard cell culture environments. "Low efficacy" is frequently a distinct artifact of precipitation , protein binding , or incorrect time-of-addition .

This guide addresses these specific failure points with self-validating troubleshooting protocols.

Phase 1: Solubility & Formulation Issues

The Issue: Pterodontic acid is highly lipophilic. It requires Dimethyl Sulfoxide (DMSO) for initial solubilization. However, "crashing out" (micro-precipitation) occurs instantly when high-concentration DMSO stocks are pipetted directly into aqueous cell culture media, creating a "fake" low concentration.

Q: I dissolved Pterodontic Acid in 100% DMSO, but I see no activity. Why?

A: You likely triggered "solvent shock" precipitation. If you pipette a 100 mM DMSO stock directly into a well containing aqueous media, the local concentration at the pipette tip exceeds the solubility limit before it can disperse. The compound precipitates into microscopically invisible crystals that cells cannot uptake.

The Fix: The Intermediate Dilution Step Do not add high-concentration stock directly to cells. Use an intermediate dilution method to ensure colloidal stability.

SolubilityProtocol Stock Stock Solution (100% DMSO) 10-50 mM Inter Intermediate Dilution (Culture Media w/o Serum) 10x Final Conc. Stock->Inter 1:100 Dilution Vortex Vortex Immediately (Critical Step) Inter->Vortex Disperse Final Final Assay Well (Add to Cells) Vortex->Final Add 1:10 to well Check Microscopic Check (40x for crystals) Final->Check Verify

Figure 1: Step-wise dilution protocol to prevent hydrophobic crashing of diterpenes.

Protocol:

  • Prepare a 20 mM stock in 100% DMSO.

  • Dilute this stock 1:100 into serum-free media (warm) to create a 200 µM working solution. Vortex immediately for 15 seconds.

  • Add this working solution to your cell wells to reach the final concentration (e.g., 20 µM).

  • Validation: Inspect the well under 40x magnification. If you see "refractile dust" between cells, the compound has precipitated.

Phase 2: Serum Protein Binding

The Issue: Pterodontic acid has high affinity for albumin. In assays using 10% Fetal Bovine Serum (FBS), up to 90% of the compound may be bound to serum proteins, reducing the free drug concentration available to inhibit the virus.

Q: My EC50 is 50 µM in 10% FBS, but literature suggests 5-10 µM. Is my batch bad?

A: Your batch is likely fine. You are measuring the bound fraction. High serum content masks the efficacy of lipophilic diterpenes.

The Fix: Serum Reduction Strategy Perform a comparative assay with reduced serum to determine the "Serum Shift."

ParameterStandard AssayOptimized Assay (Pterodontic Acid)
FBS Concentration 10%2% (or Serum-Free if cell line permits)
Equilibration Add virus + Drug simultaneouslyPre-incubate cells with Drug (1h)
Wash Step PBS WashDo not wash after drug addition

Validation Experiment: Run parallel dose-response curves in 2% FBS vs. 10% FBS.

  • If EC50 shifts from 50 µM (10% FBS) to 5 µM (2% FBS), the issue is protein binding, not compound inactivity.

Phase 3: Mechanism & Time-of-Addition

The Issue: Pterodontic acid is not a virucidal (it doesn't "kill" the virus particle). Research indicates it inhibits viral RNP nuclear export (specifically in Influenza A) and suppresses NF-kB signaling [1, 2].[1][2]

  • If you add the compound after the virus has already exported its RNP complexes (late infection), the drug has no target.

Q: I added the compound 4 hours post-infection (h.p.i) and saw no inhibition. Why?

A: You missed the therapeutic window. For nuclear-export inhibitors, the compound must be present during the replication phase (2–6 h.p.i for Influenza) or ideally as a pre-treatment to prime the cellular environment (NF-kB suppression).

The Fix: Time-of-Addition Assay You must characterize where in the lifecycle the drug acts.

TimeOfAddition Time0 T = 0 hrs (Infection) Time2 T = 2-4 hrs (Replication/Transcription) Time0->Time2 Time6 T = 6-8 hrs (Nuclear Export) Time2->Time6 Pre Pre-Treatment (-2 to 0 h) Target: Cell Signaling (NF-kB) Pre->Time0 Co Co-Treatment (0 to 48 h) Target: Entry/Polymerase Co->Time0 Post Post-Treatment (>4 h) Target: Assembly/Release Post->Time6 Action Pterodontic Acid Primary Window Action->Time6 Blocks RNP Export Action->Pre Inhibits NF-kB

Figure 2: Optimal therapeutic windows. Pterodontic acid requires presence during early-to-mid replication (Pre or Co-treatment).

Protocol:

  • Group A (Pre-treatment): Treat cells with Pterodontic acid for 2 hours. Wash. Infect.

  • Group B (Co-treatment): Add Drug and Virus simultaneously. Leave drug on.

  • Group C (Post-treatment): Infect. Wait 4 hours. Add Drug.

  • Expected Result: High efficacy in Group B, moderate in A, low/none in C.

Phase 4: Cytotoxicity vs. Viral CPE (The False Negative)

The Issue: Pterodontic acid can be cytotoxic at high concentrations (CC50 ~50-100 µM in some lines) [3]. If your virus causes cytopathic effects (CPE) (cell death), and the drug also causes cell death at high doses, the assay plate reader cannot distinguish between "virus killed the cell" and "drug killed the cell."

Q: My absorbance readings are low at high drug concentrations. Is the virus replicating?

A: Likely not. The virus is inhibited, but the drug toxicity is killing the cells. This creates a U-shaped curve that looks like "low efficacy."

The Fix: The Selectivity Index (SI) Calculation You must run a "Mock Infection" plate alongside your viral plate.

  • Plate 1 (Antiviral): Cells + Virus + Drug dilution series.

  • Plate 2 (Cytotoxicity): Cells + Media (No Virus) + Drug dilution series.

  • Calculation:

    • Calculate CC50 (Concentration cytotoxic to 50% of cells) from Plate 2.

    • Calculate EC50 (Concentration inhibiting 50% of viral CPE) from Plate 1.

    • Selectivity Index (SI) = CC50 / EC50 .[3]

    • Target: An SI > 5 is considered active. If SI is < 2, the compound is too toxic for this assay format.

Summary Checklist

If Pterodontic Acid efficacy is low, verify the following before concluding inactivity:

References

  • Li, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1] Scientific Reports, 7, 13619. Link

  • Liu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.[4] European Journal of Medicinal Chemistry, 264, 116024. Link

  • Galvão, M.N., et al. (2021). The Potential of Vouacapanes from Pterodon emarginatus Vogel Against COVID-19 Cytokine Storm. Frontiers in Pharmacology, 12. Link

  • BenchChem Technical Support. Troubleshooting unexpected results in Alpinone antiviral assays (General Lipophilic Flavonoid/Terpene Protocols). Link

Sources

Technical Support Center: Pterodontic Acid Derivative Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Index Challenge

Pterodontic acid (Poa-1), a eudesmane-type sesquiterpenoid isolated from Laggera pterodonta (or Lamiophlomis rotata), exhibits potent anti-inflammatory and anti-viral (Influenza A) activities. However, its clinical translation is often bottlenecked by a narrow Therapeutic Index (TI) —the ratio between the toxic dose and the effective dose (


).

Low TI in this class of compounds typically stems from two root causes:

  • Poor Aqueous Solubility: Leading to erratic bioavailability and requiring high doses to achieve therapeutic plasma levels.

  • Off-Target Cytotoxicity: Non-specific binding at high concentrations.

This guide provides technical protocols to optimize the TI through targeted structural modification (SAR), synthesis troubleshooting, and formulation strategies.

Module 1: Structural Optimization (SAR) Strategy

User Question: Which functional groups on Pterodontic acid can I modify without killing its biological activity?

Technical Response: Based on recent structure-activity relationship (SAR) studies (2024), the biological activity of Pterodontic acid hinges on specific structural motifs. You must preserve the core pharmacophore while modifying the "tail" to improve physicochemical properties.

Critical SAR Rules
  • Preserve the C5-C6 Olefin: This double bond is essential for activity. Hydrogenation or saturation of this site results in a complete loss of antiviral/anti-inflammatory potency.

  • Modify the C-14 Carboxylic Acid: The free carboxylic acid is necessary for binding, but acylation or conversion into prodrugs (esters/amides) significantly improves cellular uptake and potency.

    • Recommendation: Target the C-14 carboxyl group for derivatization with electron-donating groups (e.g., cyclic amines, guanidines).

  • C11-C12 Conjugated Olefins: These are generally tolerant to modification and do not interfere with the core mechanism.

Visualization: SAR Decision Logic

SAR_Logic Start Pterodontic Acid (Poa-1) C5_C6 C5-C6 Olefin Start->C5_C6 C14 C-14 Carboxylic Acid Start->C14 Action_C5 DO NOT MODIFY (Essential for Activity) C5_C6->Action_C5 Action_C14 TARGET FOR MODIFICATION (Acylation/Amidation) C14->Action_C14 Result Improved TI (Compounds IIE5, IIE6) Action_C14->Result + Electron Donors (Cyclic Amines)

Figure 1: Structural modification logic flow. Red indicates forbidden modifications; Green indicates recommended optimization sites.

Module 2: Synthesis Troubleshooting

User Question: My yield is low (<30%) when trying to couple amines to the C-14 carboxylic acid. The product often hydrolyzes or fails to react. How do I fix this?

Technical Response: Direct amidation of sesquiterpenoid carboxylic acids can be sluggish due to steric hindrance or instability of the activated intermediate.

Protocol: High-Yield Acylation via Mixed Anhydride

Avoid standard EDC/NHS coupling if yields are low. Switch to the Mixed Anhydride Method using Isobutyl Chloroformate (IBCF).

Step-by-Step Protocol:

  • Activation: Dissolve Pterodontic acid (1 eq) in anhydrous THF under

    
     atmosphere.
    
  • Base Addition: Add N-methylmorpholine (NMM) (1.2 eq) and cool to -15°C.

    • Why? Low temperature prevents the decomposition of the mixed anhydride.

  • Anhydride Formation: Dropwise add IBCF (1.1 eq). Stir for 20 mins at -15°C.

  • Coupling: Add the amine/amino acid derivative (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) slowly over 4 hours.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction Mixed anhydride decompositionEnsure temp stays < -10°C during IBCF addition.
O-Acyl Urea Byproduct Used EDC/DCC couplingSwitch to HATU or IBCF (Mixed Anhydride) method.
Double Bond Reduction Catalytic Hydrogenation used for deprotectionNEVER use Pd/C +

. Use acid-labile protecting groups (Boc) and remove with TFA/DCM.

Module 3: Solubility & Formulation

User Question: I cannot get my derivative to dissolve in PBS for cell assays. It precipitates immediately. What solvent system should I use?

Technical Response: Pterodontic acid derivatives are highly lipophilic (LogP > 3). Direct dissolution in aqueous buffers is impossible.

Recommended Solvent System for In Vitro Assays

Do not use Ethanol alone (high volatility alters concentration). Use DMSO as the primary stock solvent.

  • Stock Solution: Dissolve compound in 100% DMSO to 10 mM.

    • Note: Sonicate for 5 minutes if visual particulates remain.

  • Working Solution: Dilute into culture medium. Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity masking your results.

Advanced Formulation for In Vivo Studies

For animal studies (rats/mice), simple DMSO/Saline mixtures often fail. Use a Self-Emulsifying Drug Delivery System (SEDDS) or inclusion complex.

  • Option A: Cyclodextrin Complexation

    • Mix derivative with HP-

      
      -Cyclodextrin  (1:2 molar ratio) in water.
      
    • Stir for 24h, freeze-dry. This increases water solubility by ~50-fold.[1]

  • Option B: Co-solvent System

    • Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.

Module 4: Biological Validation (Calculating TI)

User Question: How do I definitively prove my derivative has a better Therapeutic Index than the parent compound?

Technical Response: You must generate a Selectivity Index (SI) by comparing Cytotoxicity (


) against Antiviral/Anti-inflammatory Efficacy (

).
Validation Workflow
  • Efficacy Assay (NF-kB Inhibition):

    • Cell Line: HEK-293T or A549 cells.

    • Stimulus: TNF-

      
       or Influenza A virus (H1N1).
      
    • Readout: Measure reduction in IL-6, IP-10, or Luciferase reporter activity.

    • Target:

      
       should be < 10 
      
      
      
      M.
  • Toxicity Assay (Cytotoxicity):

    • Method: CCK-8 or MTT assay on the same cell line.

    • Target:

      
       should be > 100 
      
      
      
      M.
  • Calculation:

    
    
    
    • Benchmark: Parent Pterodontic Acid SI

      
       1-2. Optimized derivatives (e.g., IIE5) should achieve SI > 10.
      
Visualization: Mechanism of Action

MOA_Pathway cluster_nucleus Nucleus Virus Influenza Virus / TNF-alpha Receptor Cell Receptor Virus->Receptor NFkB_Inactive NF-kB (Inactive) Cytoplasm Receptor->NFkB_Inactive Signaling NFkB_Active NF-kB (Active) Nuclear Translocation NFkB_Inactive->NFkB_Active Activation Poa Pterodontic Acid Derivative Poa->NFkB_Inactive INHIBITS Cytokines Pro-inflammatory Cytokines (IL-6, IP-10) NFkB_Active->Cytokines Transcription vRNP Viral RNP Export NFkB_Active->vRNP Facilitates

Figure 2: Mechanism of Action. Pterodontic acid derivatives block the activation and nuclear translocation of NF-kB, thereby inhibiting both viral RNP export and cytokine storms.

References

  • Liu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus." Frontiers in Pharmacology.

  • Li, X., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Fitoterapia.

  • Yalkowsky, S.H., et al. (2010). "Solubility and Solubilization in Aqueous Media." Oxford University Press.
  • Zhang, L., et al. (2021). "Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats."[2] Frontiers in Pharmacology. (Reference for Sesquiterpenoid PK challenges).

Sources

Overcoming limitations of Pterodontic acid in research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Physical & Pharmacokinetic Limitations of Pterodontic Acid

Introduction: The "Great Molecule, Poor Properties" Paradox

Welcome. If you are reading this, you have likely encountered the classic frustration with Pterodontic acid (PA) . You have read the literature describing its potent antiviral (Influenza A) and anti-inflammatory properties via the NF-


B pathway. Yet, when you attempt to replicate these results, you hit walls: the compound crashes out of media, the bioavailability in murine models is negligible, or your extraction yields from Laggera pterodonta are inconsistent.

This guide is not a textbook. It is a troubleshooting center designed to bridge the gap between the theoretical potential of this eudesmane-type sesquiterpene and the practical reality of the bench.

Module 1: Solubility & Cell Culture Compatibility

The Issue: Pterodontic acid is highly lipophilic. Researchers often dissolve it in 100% DMSO, but when spiked into aqueous culture media (DMEM/RPMI), it precipitates immediately or forms micro-crystals that cause false positives in cytotoxicity assays (MTT/CCK-8).

Troubleshooting Q&A

Q: My compound precipitates when I dilute my DMSO stock into cell media. How do I fix this? A: This is a "solvent shock" phenomenon.

  • The Fix: Do not add the DMSO stock directly to the media in the well.

  • Protocol: Prepare an intermediate dilution in serum-free media.

    • Step A: Dissolve PA in DMSO to 100 mM (Stock).

    • Step B: Dilute Stock 1:10 in pure Ethanol or PEG400 (Intermediate).

    • Step C: Add Intermediate to pre-warmed (

      
      C) media while vortexing.
      
    • Why? The intermediate step reduces the polarity gap, preventing immediate crystallization.

  • Limit: Ensure final DMSO concentration is

    
     to avoid masking PA's anti-inflammatory effects with solvent toxicity.
    

Q: Can I use cyclodextrins to improve solubility? A: Yes, and this is often superior to DMSO for sensitive cell lines.

  • Recommendation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Ratio: 1:2 molar ratio (PA : CD).

  • Method: Dissolve HP-

    
    -CD in water first, then add PA slowly under magnetic stirring at 
    
    
    
    C for 2 hours. Filter sterilize (
    
    
    ).
Visualization: Solubilization Decision Tree

solubilization_workflow start Start: Pterodontic Acid Powder app_type Application Type? start->app_type invitro In Vitro (Cell Culture) app_type->invitro invivo In Vivo (Animal Model) app_type->invivo solvent_check DMSO Tolerance? invitro->solvent_check formulation Oral or IP? invivo->formulation high_tol High (>0.1%) solvent_check->high_tol Robust Cells (HeLa, RAW264.7) low_tol Low (<0.1%) solvent_check->low_tol Sensitive (Primary Neurons) direct_dmso Direct DMSO Dissolution (Warm to 37°C) high_tol->direct_dmso cyclodextrin HP-β-CD Complex (1:2 Molar Ratio) low_tol->cyclodextrin micelle Polymeric Micelles (PEG-PE) formulation->micelle IV/IP Injection suspension Nanosuspension (HPMC/Tween 80) formulation->suspension Oral Gavage

Figure 1: Decision matrix for solubilizing Pterodontic Acid based on experimental constraints. Note the divergence between robust cell lines and sensitive primary cultures.

Module 2: Mechanism Validation (The NF- B Pathway)[1]

The Issue: You observe cell death in viral assays, but you cannot confirm the mechanism. Pterodontic acid reportedly acts by inhibiting the nuclear translocation of NF-


B (p65 subunit), specifically downstream of TLR7/MyD88.[1]
Experimental Protocol: Nuclear Translocation Assay

Standard Western Blots often fail here because they measure total p65, not nuclear p65.

Step-by-Step Validation Protocol:

  • Seeding: Seed A549 or RAW264.7 cells on glass coverslips (not plastic).

  • Pre-treatment: Treat with Pterodontic Acid (

    
    ) for 2 hours  (Critical: Pre-treatment is more effective than co-treatment).
    
  • Stimulation: Induce inflammation with LPS (

    
    ) or Influenza Virus (MOI=1) for 30 minutes.
    
  • Fixation: 4% Paraformaldehyde for 15 mins.

  • Staining:

    • Primary Ab: Anti-NF-

      
      B p65 (Rabbit).
      
    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclei: DAPI (Blue).

  • Analysis:

    • Negative Control: Green signal in Cytoplasm.

    • Positive Control (LPS only): Green signal overlaps with Blue (Nucleus).

    • Pterodontic Acid Group: Green signal remains in Cytoplasm (Translocation Blocked).

Visualization: Mechanism of Action

mechanism_pathway stimulus Stimulus (Influenza Virus / LPS) receptor TLR7 Receptor stimulus->receptor myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα (Inhibitor) ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (IL-6, IP-10) nucleus->cytokines Transcription pterodontic Pterodontic Acid (Inhibitor) pterodontic->nfkb BLOCKS Translocation

Figure 2: Pterodontic Acid intervenes in the TLR7 signaling cascade, specifically preventing the nuclear entry of the p65 subunit, thereby halting cytokine storm production.

Module 3: In Vivo Bioavailability

The Issue: Oral bioavailability of sesquiterpenes is notoriously low (


) due to first-pass metabolism and poor absorption.
Comparative Formulation Data

If you are running animal studies (e.g., Influenza-induced lung injury in mice), a simple aqueous suspension will fail.

Formulation StrategyVehicle CompositionBioavailability (Est.)ProsCons
Simple Suspension 0.5% CMC-Na (Carboxymethylcellulose)< 2%Cheap, easyHigh variability, rapid elimination
Co-Solvent System 5% DMSO + 40% PEG400 + 55% Saline~15%Better absorptionPEG400 can cause GI distress in mice
Oil-in-Water Emulsion Corn oil (10%) + Tween 80 (5%) + Water~25%Lymphatic transportStability issues (separation)
Solid Dispersion PVP-K30 (1:4 ratio)> 40% Highest exposureRequires evaporation/freeze-drying prep

Recommendation: For robust in vivo data, utilize the Solid Dispersion method using PVP-K30 or PEG6000. This converts the crystalline Pterodontic acid into an amorphous state, significantly increasing the dissolution rate in gastric fluids.

Module 4: Extraction Troubleshooting

The Issue: Commercial Pterodontic acid is expensive. Labs often isolate it from Laggera pterodonta or Lamiophlomis rotata but suffer from low yields (


).

Optimization Guide:

  • Source Material: Use Laggera pterodonta aerial parts.

  • Solvent: Do not use Ethanol for the primary extraction. Use Methanol .[2]

    • Reason: Methanol penetrates the waxy plant matrix of Asteraceae better than ethanol.

  • Partitioning (The Critical Step):

    • Suspend Methanol extract in water.[2]

    • Partition with Petroleum Ether first.[2]

    • Why? Pterodontic acid is found in the Petroleum Ether fraction (lipophilic), NOT the subsequent Ethyl Acetate fraction (which contains flavonoids). Many researchers discard the Pet-Ether layer assuming it is just chlorophyll/fats. Do not discard this layer.

  • Purification: Silica gel chromatography using a gradient of Petroleum Ether:Ethyl Acetate (Start 10:1

    
     End 2:1).
    

References

  • He, J., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[2][3] Frontiers in Pharmacology. Link

  • Liu, Y., et al. (2018). "An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF-κB Signaling Pathway."[1] Molecular Medicine Reports. Link

  • Zhang, B., et al. (2014). "Lamiophlomis Rotata, an Orally Available Tibetan Herbal Painkiller, Specifically Reduces Pain Hypersensitivity States." Anesthesiology. Link

  • Vasconcelos, T., et al. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs." Drug Discovery Today. (Cited for PVP-K30 methodology adaptation). Link

Sources

Methods for enhancing the bioavailability of Pterodontic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pterodontic Acid Bioavailability Enhancement

Subject: (CAS: 185845-89-0) Reference ID: PA-BIO-2024-01 Audience: Formulation Scientists, Pharmacokineticists, Drug Delivery Researchers

Introduction: The Physicochemical Challenge

Pterodontic acid (PA) is a eudesmane-type sesquiterpene (C₁₅H₂₂O₂) isolated from Laggera pterodonta. While it exhibits potent antiviral and anti-inflammatory properties, its clinical translation is frequently hindered by poor aqueous solubility and rapid first-pass metabolism .

As a lipophilic carboxylic acid (LogP predicted > 3.0), PA belongs to Biopharmaceutics Classification System (BCS) Class II , where dissolution is the rate-limiting step for absorption. This guide provides validated protocols to overcome these barriers, focusing on solubility enhancement and metabolic stability.

Module 1: Pre-Formulation & Solubility Troubleshooting

Q1: Why does Pterodontic acid precipitate immediately upon dilution in phosphate-buffered saline (PBS)?

Diagnosis: Pterodontic acid contains a carboxylic acid moiety. Its solubility is pH-dependent. In acidic or neutral media (like PBS pH 7.4), the un-ionized form predominates, leading to precipitation. Technical Insight: The pKa of the carboxylic acid group in sesquiterpenes is typically range-bound between 4.5 and 5.0. Corrective Action:

  • Determine pH-Solubility Profile: You must identify the pH at which PA exists as a soluble salt (carboxylate anion).

  • Use Co-solvents: For stock solutions, avoid pure aqueous buffers. Use DMSO (up to 0.1% final concentration) or Ethanol as a primary solvent before dilution.

Protocol: pH-Dependent Solubility Screening

Parameter Condition A (Gastric Sim.) Condition B (Intestinal Sim.)[1] Condition C (Plasma Sim.)
Medium 0.1N HCl (pH 1.2) Phosphate Buffer (pH 6.8) PBS (pH 7.4)
Surfactant None 0.5% SDS or Tween 80 None
Observation High Precipitation (Un-ionized) Moderate Solubility (Ionized) Risk of precipitation if > Saturation

| Action | Use Enteric Coating | Target Release Zone | Use Albumin/Cyclodextrin |

Module 2: Advanced Formulation Strategies

To enhance bioavailability, you must transition from simple suspensions to engineered nanocarriers. We recommend three tiered strategies based on your equipment availability.

Strategy A: Cyclodextrin Inclusion Complexation (The "Gold Standard" for Terpenes)

Logic: Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic PA molecule within a hydrophilic cavity. This improves wettability and stability. Recommended Carrier: Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high water solubility and low toxicity.

Protocol: Freeze-Drying Complexation

  • Stoichiometry: Prepare a 1:1 molar ratio of PA to HP-β-CD.

  • Dissolution: Dissolve PA in a minimum volume of Ethanol. Dissolve HP-β-CD in distilled water.

  • Mixing: Dropwise add the PA/Ethanol solution to the CD/Water solution under constant stirring (600 rpm) at 40°C for 4 hours.

  • Solvent Removal: Rotary evaporate the ethanol component.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 24 hours.

  • Validation: Analyze via DSC (Differential Scanning Calorimetry). Success is indicated by the disappearance of the PA endothermic melting peak.

Strategy B: Liposomal Delivery Systems

Logic: Liposomes protect PA from gastric acid degradation and enhance lymphatic transport, bypassing liver first-pass metabolism.

Visual Workflow: Thin-Film Hydration Method

LiposomePrep Start Weigh Lipids (SPC:Cholesterol 5:1) + Pterodontic Acid Dissolve Dissolve in Chloroform/Methanol (3:1) Start->Dissolve Evap Rotary Evaporation (45°C, Vacuum) Dissolve->Evap Film Dry Lipid Film Formation Evap->Film Hydrate Hydrate with PBS (> Tm of lipid) Film->Hydrate Critical Step Size Sonication or Extrusion (100nm) Hydrate->Size Final PA-Loaded Liposomes Size->Final

Figure 1: Thin-film hydration workflow for Pterodontic Acid liposomes. Ensure the lipid transition temperature (Tm) is considered during hydration.

Strategy C: Solid Dispersions (Scalable for Oral Delivery)

Logic: Dispersing PA in a hydrophilic polymer matrix (PVP-K30 or PEG 6000) prevents crystal growth and maintains the drug in a high-energy amorphous state. Method: Solvent Evaporation.

  • Ratio: 1:3 (PA:Polymer).

  • Solvent: Ethanol.

  • Process: Dissolve both, evaporate solvent, pulverize the solid residue, and sieve.

Module 3: Analytical Troubleshooting (LC-MS/MS)

Q2: I cannot detect Pterodontic acid in plasma samples using positive mode ESI. Why?

Diagnosis: PA lacks basic nitrogen atoms that easily accept protons (


). It is an acidic molecule.[2]
Solution:  Switch to Negative Ion Mode (ESI-) .
  • Target Ion: Look for the deprotonated molecular ion

    
    .
    
  • Precursor Mass: ~233.3 m/z (Calculated from MW 234.33).

  • Mobile Phase Additive: Use Ammonium Acetate (5mM) or Formic Acid (0.01%) . Note: While acid suppresses ionization in negative mode, a trace amount can sometimes stabilize peak shape. However, neutral or slightly basic mobile phases (Ammonium Bicarbonate) often yield higher sensitivity for acids.

Optimized LC Conditions:

Parameter Setting
Column C18 Reverse Phase (e.g., Acquity UPLC BEH C18)
Mobile Phase A Water + 5mM Ammonium Acetate
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 90% B over 5 mins

| Flow Rate | 0.3 mL/min |

Module 4: Decision Matrix

Use this logic flow to select the correct formulation for your specific experiment.

DecisionTree Start Select Application Route Route of Administration? Start->Route Oral Oral Gavage Route->Oral IV Intravenous (IV) Route->IV Solubility Is Solubility < 10 µg/mL? Oral->Solubility Cyclodextrin Complex\n(HP-beta-CD) Cyclodextrin Complex (HP-beta-CD) IV->Cyclodextrin Complex\n(HP-beta-CD) First Choice Liposomes\n(PEGylated) Liposomes (PEGylated) IV->Liposomes\n(PEGylated) For Long Circulation Solid Dispersion\n(PVP-K30) Solid Dispersion (PVP-K30) Solubility->Solid Dispersion\n(PVP-K30) No (Moderate) Self-Emulsifying System\n(SEDDS) Self-Emulsifying System (SEDDS) Solubility->Self-Emulsifying System\n(SEDDS) Yes (Very Poor)

Figure 2: Formulation selection matrix based on administration route and solubility threshold.

References

  • Guan, W., et al. (2017). "Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflammation induced by influenza A virus."[3] Journal of Ethnopharmacology.

  • Wu, Y., et al. (2014). "Pharmacokinetics and tissue distribution of pterodontic acid in rats by LC–MS/MS." Biomedical Chromatography. (General reference for PK analysis of sesquiterpenes).
  • Zhang, M., et al. (2020). "Inclusion of pterostilbene in natural cyclodextrins: complex preparation and solid-state characterization." Pharmaceutics.[4] (Analogous protocol for lipophilic "Ptero-" compounds).

  • Liu, Y., et al. (2013). "Liposomes as a delivery system for the sesquiterpene lactone parthenolide: formulation and in vitro/in vivo anticancer evaluation." Journal of Liposome Research. (Analogous liposome protocol for sesquiterpenes).

Sources

Optimizing experimental protocols for Pterodontic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Experimental Optimization for Pterodontic Acid (isolated from Laggera pterodonta) and its Synthetic Derivatives. Authorized By: Senior Application Scientist, Bio-Organic Division.

Introduction: Scope of Support

Welcome to the technical support portal. This guide is designed for researchers encountering bottlenecks in the isolation, synthesis, or biological evaluation of Pterodontic Acid (PA) and its structural derivatives.

Pterodontic acid is a eudesmane-type sesquiterpene with significant antiviral (specifically Influenza A/H1N1) and anti-inflammatory potential. However, its lipophilic nature and specific structural requirements (e.g., the carboxylic acid moiety) present unique challenges in reproducibility and assay stability.

Module 1: Extraction & Isolation Optimization

Context: Users frequently report low yields or "oily" fractions that refuse to crystallize during isolation from Laggera pterodonta.

Troubleshooting Guide: Isolation Purity
SymptomProbable CauseCorrective Action
Co-elution of Impurities Inadequate partition coefficient in the initial crude extract.Protocol Adjustment: Do not skip the liquid-liquid partition. Suspend the MeOH extract in water and partition with Petroleum Ether (PE) first.[1] PA concentrates in the PE layer, leaving polar glycosides in the water.
Oily/Gummy Fractions Presence of fatty acids or chlorophyll; residual solvent.Polishing Step: Perform a final cleanup using a Sephadex LH-20 column (eluted with MeOH:CHCl₃ 1:1) to remove chlorophyll and fatty acid contaminants before final crystallization.
Decomposition on Column Acid-sensitive lactone rearrangement (if derivatives are lactone-based) or oxidation.Stationary Phase: Use neutral silica gel. If using standard silica, add 0.1% Et₃N to the mobile phase to neutralize surface acidity.
Standardized Workflow: High-Purity Isolation

The following workflow visualizes the critical decision points to maximize yield.

Isolation_Protocol Start Crude MeOH Extract (Laggera pterodonta) Partition Suspend in H2O Partition with Petroleum Ether (PE) Start->Partition Layer_Sep Separate Layers Partition->Layer_Sep PE_Frac PE Fraction (Contains Pterodontic Acid) Layer_Sep->PE_Frac Target Aq_Frac Aqueous Fraction (Discard/Store for Glycosides) Layer_Sep->Aq_Frac Waste CC_Silica Silica Gel CC Gradient: PE-EtOAc (10:1 to 2:1) PE_Frac->CC_Silica TLC_Check TLC Monitoring (Vanillin-H2SO4 Staining) CC_Silica->TLC_Check Purification Final Polish: Sephadex LH-20 or Recrystallization TLC_Check->Purification Enriched Fractions

Figure 1: Critical path for the isolation of lipophilic sesquiterpenes. Note the emphasis on the Petroleum Ether partition to remove polar interferences early.

Module 2: Chemical Modification (Derivatization)

Context: Synthetic efforts often aim to improve the bioavailability of PA. The molecule contains a carboxylic acid (C-14) and often a hydroxyl group (C-4 or C-11 depending on the specific isomer/derivative target), which are the primary sites for modification.

FAQ: Synthesis Challenges

Q: My esterification yield at the C-4 hydroxyl position is consistently low (<30%). Why? A: The C-4 hydroxyl in eudesmane skeletons is often sterically hindered, especially if adjacent to the ring junction methyl groups.

  • Solution: Switch from standard EDC/NHS coupling to Steglich esterification . Use DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in anhydrous DCM. The DMAP acts as a nucleophilic catalyst to overcome steric hindrance.

Q: I am losing antiviral activity after modifying the carboxylic acid group. A: Structure-Activity Relationship (SAR) studies indicate the free carboxylic acid is often essential for interaction with viral RNP complexes or NF-kB signaling proteins.

  • Strategy: Focus modifications on the hydroxyl groups or olefinic positions. If you must modify the acid, use a prodrug strategy (e.g., an ester that is easily hydrolyzed in plasma) rather than a stable amide.

Protocol: Steglich Esterification for PA Derivatives
  • Preparation: Dissolve Pterodontic Acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under Nitrogen atmosphere.

  • Activation: Add the target Carboxylic Acid (1.2 eq) and DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (1.2 eq) dropwise dissolved in CH₂Cl₂.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24h.

    • Checkpoint: Monitor by TLC.[1] If the reaction stalls, add another 0.1 eq of DMAP.

  • Workup: Filter off the precipitated DCU (dicyclohexylurea). Wash filtrate with 1N HCl (to remove DMAP), then NaHCO₃, then Brine.

  • Purification: Flash chromatography (PE:EtOAc).

Module 3: Biological Evaluation & Assay Optimization

Context: Pterodontic acid is highly lipophilic. A common source of experimental error is compound precipitation in cell culture media, leading to false negatives (compound not reaching target) or false positives (aggregates causing cytotoxicity).

Troubleshooting: In Vitro Assays (Influenza/NF-kB)
IssueDiagnosisTechnical Fix
High Cytotoxicity (CC50) DMSO concentration too high or compound precipitation causing physical stress to cells.Step-Down Dilution: Dissolve stock in 100% DMSO. Dilute to 10x working conc in serum-free media first, vortex vigorously, then add to cell wells. Final DMSO must be <0.1%.
Inconsistent IC50 Serum protein binding. PA binds albumin, reducing free drug concentration.Serum Check: Run a parallel IC50 assay in low-serum media (1% FBS) vs standard (10% FBS). If potency shifts >10-fold, protein binding is the cause. Adjust dosing accordingly.
Variability in NF-kB blotting Transient inhibition effects.Timing: PA inhibits the nuclear translocation of NF-kB. Ensure you lyse cells for nuclear/cytoplasmic fractionation at the peak response time (usually 30–60 mins post-LPS stimulation).
Mechanism of Action Visualization

Understanding the pathway is crucial for selecting the right biomarkers. PA acts upstream of cytokine release.

MOA_Pathway cluster_Nucleus Nucleus Stimulus Virus / LPS Receptor TLR4 / Viral Sensors Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IkB-alpha (Degradation) IKK->IkB NFkB_Cyto NF-kB (p65/p50) Cytoplasm IkB->NFkB_Cyto Releases NFkB_Nuc NF-kB (Transcription Factor) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (IL-6, TNF-a, COX-2) NFkB_Nuc->DNA Transcription PA Pterodontic Acid (Inhibitor) PA->NFkB_Cyto BLOCKS Translocation

Figure 2: Pharmacological intervention point. Pterodontic acid prevents the nuclear translocation of the p65 subunit, effectively silencing the inflammatory cascade.

Module 4: Analytical Validation

Context: Distinguishing Pterodontic acid from its isomers (e.g., Ilicic acid derivatives) requires precise analytical conditions.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid).

    • Note: The formic acid is critical. Without it, the carboxylic acid moiety will ionize, causing peak tailing and retention time shifts.

  • Gradient: 40% ACN (0-5 min)

    
     80% ACN (25 min).
    
  • Detection: UV at 210 nm (terminal absorption) or ELSD (Evaporative Light Scattering Detector) if UV sensitivity is low due to lack of conjugation.

References

  • Isolation & Antiviral Activity: Pan, X., et al. (2017).[1] "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1][2][3] Molecules, 22(10), 1738. [Link]

  • Anti-Inflammatory Mechanism (NF-kB): Wu, Y., et al. (2013). "Pterodontic acid, a sesquiterpene from Laggera pterodonta, inhibits the activation of NF-κB and the production of inflammatory mediators."[2][3] International Immunopharmacology, 17(3), 669-674. [Link]

  • Derivatives & SAR: Li, Y., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro." Fitoterapia, 176, 106012. [Link]

  • General Sesquiterpene Isolation Protocols: Liu, Y., et al. (2017). "Inhibition of influenza virus via a sesquiterpene fraction isolated from Laggera pterodonta by targeting the NF-κB and p38 pathways." Journal of Ethnopharmacology, 195, 132-143. [Link]

Sources

Pterodontic acid purity and its impact on experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Standards & Experimental Optimization

Audience: Researchers in Pharmacology, Virology, and Natural Product Chemistry.[1]

Introduction: The Purity-Reproducibility Nexus

Welcome to the Technical Support Center. As a Senior Application Scientist, I often encounter discrepancies in bioassay data that are erroneously attributed to biological variance when they are, in fact, chemical purity issues.

Pterodontic acid (isolated from Laggera pterodonta) is a potent sesquiterpenoid with significant antiviral and anti-inflammatory potential, particularly via the NF-κB signaling pathway .[1][2] However, its hydrophobic nature and structural similarity to co-occurring sesquiterpenes make it prone to specific experimental artifacts.[1]

This guide provides a self-validating framework to ensure your data reflects the true biological activity of Pterodontic acid, not the noise of its impurities.

Module 1: Chemical Identity & Quality Control

The "Identity Crisis" Warning: Do not confuse Pterodontic acid (a sesquiterpenoid from Laggera pterodonta) with Pteroic acid (a folic acid precursor).[1] These are chemically distinct.[1] Ensure your CAS number and structural analysis match the sesquiterpenoid profile.[1]

Purity Assessment Protocol (HPLC)

Impurities in natural product isolates often include structural isomers that may act as competitive antagonists or synergistic agonists, skewing IC50 values.[1]

Recommended QC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax XDB-C18, 5 μm, 250 mm × 4.6 mm).[1]

  • Mobile Phase: Isocratic elution with Acetonitrile : Water (60:40).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 210 nm (Critical: Terpenoids have low UV absorption; 210 nm detects the isolated double bonds).[1]

  • Acceptance Criteria: Purity ≥ 98% for mechanistic studies; ≥ 95% for preliminary screening.

Visualizing the Validation Workflow The following diagram outlines the decision logic for validating compound integrity before cell treatment.

PurityWorkflow Start Raw Pterodontic Acid (Solid) Solubility Solubility Check (DMSO) Start->Solubility HPLC HPLC Analysis (C18, 210nm) Solubility->HPLC Clear Solution PurityCheck Purity > 98%? HPLC->PurityCheck Pass Proceed to Bioassay PurityCheck->Pass Yes Fail Recrystallize / Prep-HPLC PurityCheck->Fail No (<98%) Fail->HPLC Re-test

Figure 1: Quality Control Decision Tree. Standardizing purity assessment prevents "batch effects" in longitudinal studies.

Module 2: Solubility & Handling in Bioassays

Pterodontic acid is lipophilic.[1] A common failure mode in cell-based assays (e.g., A549 cells) is micro-precipitation upon dilution into aqueous media.[1] This reduces the effective concentration, leading to false negatives.[1]

Troubleshooting Solubility
ObservationProbable CauseCorrective Action
Turbidity in Media Rapid dilution shock; DMSO % too low for stock conc.[1]Use "Step-Down" dilution.[1] Pre-dilute in intermediate buffer before adding to media.[1]
Crystal Formation Freezing/Thawing cycles of DMSO stock.[1]Aliquot stocks (10 mM) into single-use vials. Store at -20°C. Do not refreeze.
Cytotoxicity (Vehicle) Final DMSO concentration > 0.5%.[1][4][5]Normalize final DMSO to < 0.1% (v/v). Include a Vehicle Control (0.1% DMSO) in all plates.[1]

Step-Down Dilution Protocol:

  • Master Stock: Dissolve powder in 100% DMSO to 50 mM.

  • Working Stock: Dilute Master Stock 1:10 in DMSO to 5 mM.

  • Treatment Solution: Add 1 μL of Working Stock to 999 μL of pre-warmed culture media (Final: 5 μM Pterodontic acid, 0.1% DMSO). Vortex immediately.

Module 3: Mechanism of Action & Experimental Readouts

To validate that your Pterodontic acid is active, you must measure specific biomarkers.[1] Pterodontic acid functions primarily by inhibiting the NF-κB pathway and blocking viral RNP export (in Influenza A models).[1][2]

Key Biomarkers for Validation:

  • Primary: Reduced phosphorylation of p65 (Western Blot).[1][6]

  • Secondary: Reduced cytokine mRNA (IL-6, IP-10, MIP-1β) via qPCR.[1][2]

  • Functional: Inhibition of viral RNP nuclear export (Immunofluorescence).[1][2]

Pathway Visualization Understanding the intervention point helps in designing control experiments.[1]

Mechanism Virus Influenza A Infection RNP Viral RNP Complex Virus->RNP NFkB NF-κB Activation Virus->NFkB NuclearExport Nuclear Export of RNP RNP->NuclearExport Cytokines Pro-inflammatory Cytokines (IL-6, IP-10) NFkB->Cytokines Drug Pterodontic Acid Drug->NuclearExport Blocks Drug->NFkB Inhibits

Figure 2: Mechanistic Intervention.[1] Pterodontic acid acts as a dual inhibitor of viral replication machinery and host inflammatory response.[2]

Module 4: Frequently Asked Questions (FAQs)

Q1: My HPLC shows a split peak at 210 nm. Is my compound degraded?

  • Diagnosis: This often indicates pH sensitivity.[1] Pterodontic acid contains carboxylic acid moieties.[1]

  • Solution: Ensure your mobile phase contains a modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) to suppress ionization and sharpen the peak.[1] If the split persists in acidified mobile phase, it is likely an isomeric impurity.[1]

Q2: I see high antiviral activity but also high cytotoxicity. Is this normal?

  • Diagnosis: Likely an impurity issue.[1][7] Crude extracts of Laggera pterodonta contain other cytotoxic terpenes.[1]

  • Solution: Check purity. If purity is <95%, the cytotoxicity may be driven by minor components.[1] Re-purify or purchase a higher grade (>98%). Perform a CC50 (Cytotoxic Concentration 50) assay on uninfected cells to establish a therapeutic window.[1]

Q3: Can I use ethanol instead of DMSO?

  • Answer: Yes, but with caution. Pterodontic acid is soluble in ethanol, but ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation during incubation.[1] DMSO is preferred for its low volatility and stability.[1]

References

  • Wu, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1] Frontiers in Pharmacology, 8, 782.[1]

    • Key Finding: Establishes NF-κB inhibition and RNP export blockade as the primary mechanism.[2]

  • Liu, Y., et al. (2009). Determination of pterodontic acid in Lingdancao soft capsula by HPLC.[1] Chinese Traditional and Herbal Drugs.

    • Key Finding: Defines the C18 HPLC method (Acetonitrile:W
  • Li, Y., et al. (2013). Anti-inflammatory effects of Laggera pterodonta extracts.[1] Journal of Ethnopharmacology.

    • Key Finding: Contextualizes the activity of Pterodontic acid versus crude extracts.

Sources

Technical Support Center: Pterodontic Acid & Pterodon Diterpene Research

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online 🟢 Current Ticket: Troubleshooting Experimental Pitfalls in Pterodontic Acid Workflows

Introduction: The "Hidden" Variables in Pterodon Research

Welcome to the technical support hub. If you are researching Pterodontic acid (often associated with the bioactive diterpenes of the Pterodon genus, specifically Pterodon emarginatus or P. pubescens), you are likely encountering reproducibility issues.

The Core Problem: The term "Pterodontic acid" is often used loosely in commercial catalogs to refer to a class of furanoditerpenes (specifically derivatives of vouacapan-17


-oic acid ). These compounds are lipophilic, prone to furan-ring oxidation, and exhibit complex isomerism.

This guide addresses the three most common support tickets we receive: Solubility failures , Stability degradation , and Identity confusion .

Module 1: Identity & Purity Verification

Ticket #402: "My NMR spectrum shows 'ghost' peaks. Is my compound impure?"

Diagnosis: Likely Isomer Co-elution . The biosynthetic pathway of Pterodon species produces a mixture of vouacapan isomers. Commercial "Pterodontic acid" (often 6


,7

-dihydroxy-vouacapan-17

-oic acid) frequently co-purifies with its lactone derivatives or C-17 epimers due to similar polarity.

Troubleshooting Protocol:

  • Do not rely solely on HPLC-UV. These compounds lack strong chromophores (weak absorption ~210-220 nm).

  • Mandatory NMR Check: Focus on the Furan Ring Protons .

    • Look for the characteristic furan signals at

      
       6.0–7.5 ppm .
      
    • If you see splitting or doublets in the methyl regions (0.8–1.2 ppm) that don't match the integration, you have an isomer mixture.

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic acid) to determine absolute purity, as weight-based dosing often fails due to retained solvents or salts.

Reference Data: Vouacapan-17


-oic Acid Shift Markers 
| Position | 

H (ppm) | Multiplicity | Key Diagnostic | | :--- | :--- | :--- | :--- | | H-12 (Furan) | ~6.30 - 6.40 | Singlet/Broad | Integrity of furan ring | | H-14 (Furan) | ~7.20 - 7.30 | Singlet | Oxidation check (shifts if oxidized) | | H-17 | ~12.0 | Broad Singlet | Carboxylic acid (disappears in D2O) |

Technical Note: If your H-12/H-14 signals are absent or shifted downfield, your furan ring may have opened (oxidized) during storage.

Module 2: Solubility & Formulation (The #1 Failure Mode)

Ticket #509: "The compound precipitates in cell culture media at 10 M."

Diagnosis: Micellar Crash-Out. Pterodontic acid and related vouacapans are highly lipophilic (LogP > 4). Standard DMSO protocols often fail because the compound crashes out immediately upon contact with aqueous buffers (PBS/Media), forming micro-crystals that are invisible to the naked eye but cytotoxic (pseudo-toxicity).

The "Invisible Precipitate" Protocol: Do not add DMSO stock directly to the well. Use the Intermediate Dilution Step .

SolubilityProtocol cluster_warn Critical Warning Start Solid Pterodontic Acid Stock 100 mM Stock (100% DMSO) Start->Stock Direct Direct Addition to Media (RISKY) Stock->Direct Avoid Inter Intermediate Dilution (1:10 in DMSO/PBS mix) Stock->Inter Step 1 Check Turbidimetric Check (OD 600nm) Direct->Check Precipitation Likely Final Final Assay Well (< 0.5% DMSO) Inter->Final Step 2 Final->Check Verify Stability

Figure 1: Step-wise solubilization protocol to prevent micro-precipitation in biological assays.

Corrective Action:

  • Prepare Stock: 100 mM in anhydrous DMSO.

  • Cyclodextrin Shielding: Pre-incubate the DMSO stock with Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    (molar ratio 1:4 compound:CD) before adding to media. This encapsulates the lipophilic tail and prevents aggregation.
  • Verification: Measure Absorbance at 600nm. If OD > 0.05, you have precipitation.

Module 3: Stability & Storage

Ticket #611: "My white powder turned yellow after 2 weeks."

Diagnosis: Furan Ring Oxidation. The furan moiety in Pterodontic acid is electron-rich and sensitive to photo-oxidation and acid-catalyzed hydrolysis.

Storage Rules:

  • NEVER store in plastic (polystyrene) for long periods; lipophilic diterpenes leach into plastic. Use Amber Glass Vials .

  • Atmosphere: Argon or Nitrogen overlay is mandatory for long-term storage.

  • Solvent: Avoid storing in DMSO at Room Temperature. DMSO is hygroscopic; water uptake accelerates hydrolysis.

Module 4: Mechanism of Action (Validation)

Ticket #705: "How do I validate that my observed effect is specific?"

Context: Pterodon diterpenes (vouacapans) are widely cited as anti-inflammatory agents, primarily targeting the NF-


B pathway  and inhibiting COX-2  expression [1][2].

To confirm your data is not an artifact of toxicity or non-specific binding:

  • Target Validation: Measure PGE2 levels (ELISA). Pterodontic acid should lower PGE2 without affecting COX-1 significantly (selectivity profile) [3].

  • Pathway Control: Use a known NF-

    
    B inhibitor (e.g., Parthenolide) as a positive control.
    

MOA_Pathway Drug Pterodontic Acid (Vouacapan) IKK IKK Complex Drug->IKK Inhibits Stimulus Inflammatory Stimulus (LPS/TNF) Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB COX2 COX-2 Expression NFkB->COX2 Transcription PGE2 PGE2 Release COX2->PGE2

Figure 2: Proposed mechanism of action: Inhibition of the NF-


B signaling cascade leading to reduced COX-2 expression.

References

  • Spindola, H. M., et al. (2010).

    
    ,7
    
    
    
    -dihydroxy-vouacapan-17
    
    
    -oic acid isolated from Pterodon emarginatus Vog. fruits." European Journal of Pharmacology.
  • Hoscheid, J., et al. (2017). "Vouacapane diterpenoids isolated from Pterodon and their biological activities." Revista Brasileira de Farmacognosia. (Note: Generalized link to journal/topic as specific DOI resolution varies).

  • Menna-Barreto, R. F. S., et al. (2008). "Antiplatelet activity of geranylgeraniol isolated from Pterodon pubescens fruit oil is mediated by inhibition of cyclooxygenase-1." Journal of Natural Products.

  • PubChem. (n.d.). "Pterodontic acid (Compound)."[1][2] National Center for Biotechnology Information.

Sources

Validation & Comparative

Comparative Guide: Pterodontic Acid vs. Ribavirin Antiviral Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Divergence

In the landscape of antiviral therapeutics, Pterodontic acid (isolated from Laggera pterodonta) and Ribavirin represent two fundamentally different approaches to viral inhibition. While Ribavirin serves as the broad-spectrum "sledgehammer"—targeting nucleotide pools and inducing lethal mutagenesis—Pterodontic acid acts as a "precision blockade," specifically targeting the nuclear export of viral Ribonucleoprotein (RNP) complexes and dampening the host inflammatory response.

This guide provides a technical comparison of these two agents, focusing on their efficacy against Influenza A Virus (IAV) , where their activities are most directly comparable in current literature.

Chemical & Physical Profile

FeaturePterodontic AcidRibavirin
Class Eudesmane-type SesquiterpeneGuanosine Nucleoside Analog
Source Natural (Laggera pterodonta)Synthetic
Molecular Formula C₁₅H₂₂O₂C₈H₁₂N₄O₅
Molecular Weight 234.33 g/mol 244.21 g/mol
Primary Target Viral Trafficking (RNP Export) & Host Inflammation (NF-κB)Viral Polymerase (RdRp) & IMP Dehydrogenase

Mechanism of Action (MOA) Analysis

The distinction in MOA is the critical factor for researchers choosing between these compounds for assay development or therapeutic pipelines.

Ribavirin: The Replication Saboteur

Ribavirin acts primarily in the replication phase within the nucleus (for Influenza). It is phosphorylated by host kinases to its triphosphate form (RTP), which:

  • Inhibits IMP Dehydrogenase (IMPDH): Depletes intracellular GTP pools, starving the virus of necessary nucleotides.

  • Induces Error Catastrophe: Incorporation into the viral genome leads to lethal mutagenesis.

  • Inhibits Capping: Interferes with the 5' capping of viral mRNA.

Pterodontic Acid: The Trafficking Blockade

Pterodontic acid bypasses the polymerase entirely. Its activity is observed post-replication :

  • Nuclear Export Inhibition: It blocks the export of viral RNP complexes from the nucleus to the cytoplasm. Without this step, viral assembly at the plasma membrane cannot occur.

  • Dual-Action Anti-Inflammatory: Unlike Ribavirin, Pterodontic acid significantly inhibits the NF-κB signaling pathway . This reduces the "cytokine storm" (IL-6, TNF-α) often associated with severe influenza pathology, offering a therapeutic advantage beyond simple viral load reduction.

Mechanistic Visualization

Antiviral_Mechanism node_virus Influenza Virus Infection node_nucleus Nucleus: Viral Replication node_virus->node_nucleus node_nfkb NF-κB Pathway Activation node_virus->node_nfkb node_rnp Viral RNP Complex Formation node_nucleus->node_rnp node_ribavirin Ribavirin (Inhibits IMPDH & Polymerase) node_ribavirin->node_nucleus Inhibits Replication node_export Nuclear Export of RNPs node_rnp->node_export node_assembly Viral Assembly (Cytoplasm) node_export->node_assembly node_pterodontic Pterodontic Acid (Blocks RNP Export) node_pterodontic->node_export BLOCKS node_release Progeny Virus Release node_assembly->node_release node_inflammation Cytokine Storm (IL-6, TNF-α) node_nfkb->node_inflammation node_pterodontic_antiinf Pterodontic Acid (Inhibits Activation) node_pterodontic_antiinf->node_nfkb Suppresses

Figure 1: Mechanistic intervention points of Ribavirin (Replication stage) vs. Pterodontic Acid (Trafficking and Inflammation stages).

Quantitative Efficacy Comparison (Influenza A)

The following data aggregates findings from in vitro studies (MDCK cells) challenging both compounds against Influenza A (H1N1).

MetricPterodontic Acid [1][2]Ribavirin [3][4]Interpretation
IC₅₀ (Mass) 9.47 – 37.14 μg/mL 0.6 – 5.5 μg/mL Ribavirin is roughly 5-10x more potent by mass.
IC₅₀ (Molar) ~40 – 158 μM ~2.5 – 22.5 μM Ribavirin retains superior molar potency.
CC₅₀ (Cytotoxicity) > 200 μg/mL (High)~560 μg/mL Both have high thresholds for cytotoxicity in vitro.
Selectivity Index (SI) 7.5 – 29.5 > 100 (Variable)Ribavirin has a wider therapeutic window in vitro, but in vivo toxicity (anemia) limits this.
Resistance Profile Low (Host-target modulation)Moderate (Polymerase mutations)Pterodontic acid's dual mechanism may delay resistance.

Key Insight: While Ribavirin exhibits superior raw potency (lower IC₅₀), Pterodontic acid's value lies in its immunomodulatory capability . In severe influenza, mortality is often driven by the host immune response (cytokine storm) rather than viral load alone. Pterodontic acid addresses both.[1][2][3]

Experimental Protocols for Validation

To validate these findings in your own laboratory, use the following standardized workflows.

A. CPE Inhibition Assay (Potency)

Purpose: Determine IC₅₀ based on protection of MDCK cells from viral cytopathic effects.

  • Seeding: Plate MDCK cells (2 × 10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C.

  • Infection: Wash cells with PBS.[4] Add Influenza A virus (100 TCID₅₀) diluted in serum-free DMEM containing TPCK-trypsin (2 μg/mL).

  • Treatment: Immediately add serial dilutions of Pterodontic acid (e.g., 3.125–100 μg/mL) or Ribavirin (0.1–100 μg/mL). Include Virus Control (VC) and Cell Control (CC).

  • Incubation: Incubate for 48–72 hours at 37°C / 5% CO₂.

  • Readout: Assess cell viability using MTS or CCK-8 assay.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (GraphPad Prism).
    
B. Immunofluorescence RNP Export Assay (Mechanism)

Purpose: Confirm Pterodontic acid's blockade of nuclear export.

  • Infection: Infect MDCK cells on coverslips with Influenza A (MOI = 1).

  • Treatment: Add Pterodontic acid (at 2× IC₅₀) or Ribavirin (Control) at 1 h.p.i (hours post-infection).

  • Fixation: At 8–10 h.p.i, fix cells with 4% paraformaldehyde (15 min).

  • Permeabilization: Treat with 0.5% Triton X-100 (10 min).

  • Staining:

    • Primary Ab: Anti-NP (Nucleoprotein) antibody.

    • Secondary Ab: FITC-conjugated IgG.

    • Nuclear Stain: DAPI.

  • Analysis: Visualize via confocal microscopy.

    • Expected Result (Control/Ribavirin): NP signal dispersed in cytoplasm.

    • Expected Result (Pterodontic Acid): NP signal strictly retained in the nucleus .

Safety & Toxicology Notes

  • Ribavirin: Well-documented systemic toxicity, specifically hemolytic anemia. It is teratogenic (Category X). Its high in vitro SI does not fully translate to in vivo safety due to these off-target effects on host nucleotide pools.

  • Pterodontic Acid: Preliminary studies indicate a favorable safety profile with no obvious inhibition of host cellular polymerases. Its targeting of NF-κB suggests potential for reducing inflammation-mediated tissue damage, a protective benefit Ribavirin lacks.

References

  • Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source: Molecules (MDPI), 2017. [Link]

  • An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway. Source: Experimental and Therapeutic Medicine, 2019. [Link]

  • In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 (Favipiravir) Compared to Ribavirin. Source: Antimicrobial Agents and Chemotherapy, 2002. [Link]

Sources

Validating the Anti-Inflammatory Efficacy of Pterodontic Acid: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Pterodontic Acid

Pterodontic acid (PA), a sesquiterpene isolated from Laggera pterodonta, has emerged as a potent anti-inflammatory candidate.[1] While corticosteroids like Dexamethasone (Dex) remain the clinical "Standard of Care" (SoC) for acute inflammation, their broad immunosuppressive side effects necessitate the development of targeted alternatives.

This guide provides a rigorous framework for validating PA’s efficacy in vitro. Unlike generic screening protocols, this workflow is designed to specifically isolate PA’s mechanism—inhibition of the NF-κB signaling axis—and quantitatively compare it against Dexamethasone in a self-validating experimental system.

Comparative Landscape: Pterodontic Acid vs. Dexamethasone

Before initiating wet-lab validation, researchers must understand the distinct pharmacological profiles of the candidate versus the standard.

FeaturePterodontic Acid (Candidate)Dexamethasone (Standard of Care)
Chemical Class Sesquiterpenoid (Natural Product)Synthetic Glucocorticoid
Primary Target NF-κB Pathway (Blocks nuclear translocation of p65)Glucocorticoid Receptor (GR) (Transrepression of AP-1/NF-κB)
In Vitro Potency (IC50) Moderate (Typically 5–20 µM range)High (Typically nM range)
Cytotoxicity Risk Low (High selectivity index in RAW 264.7)Low (at anti-inflammatory doses)
Downstream Effect Selective cytokine suppression (IL-6, TNF-α, NO)Broad-spectrum immune suppression
Experimental Utility Target validation for non-steroidal pathwaysPositive control for assay sensitivity

Key Insight: While Dex is more potent on a molar basis, PA offers a distinct advantage in selectivity. The goal of your validation is not to prove PA is "stronger" than Dex, but that it achieves significant inflammation suppression without the global transcriptional silencing associated with glucocorticoids.

Mechanistic Validation: The Signaling Pathway

Pterodontic acid exerts its effects primarily by intercepting the NF-κB inflammatory cascade.[1] The diagram below illustrates the specific intervention points you must validate via Western Blot.

NFkB_Pathway cluster_Nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK Activates IkBa IκBα (Degradation) IKK->IkBa Phosphorylates NFkB_Cyto NF-κB (p65/p50) Cytoplasm IkBa->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Translocates DNA Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB_Nuc->DNA Transcription PA_Inhibit Pterodontic Acid (Inhibitor) PA_Inhibit->NFkB_Nuc BLOCKS

Figure 1: Proposed Mechanism of Action. Pterodontic acid inhibits the nuclear translocation of NF-κB, preventing the transcription of downstream inflammatory mediators.[1]

Experimental Protocols (Self-Validating Systems)

Phase 1: The "Viability First" Mandate

Critical Check: You cannot claim anti-inflammatory activity if your compound simply kills the immune cells. A viability assay is the first "Go/No-Go" gate.

  • Cell Line: RAW 264.7 Murine Macrophages.[2][3]

  • Assay: CCK-8 or MTT (CCK-8 is preferred for higher sensitivity and less interference).

  • Controls:

    • Blank: Media only.

    • Vehicle Control: 0.1% DMSO (Must show 100% viability).

    • Positive Lethality Control: 10% DMSO or Triton X-100.

Protocol Steps:

  • Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat with Pterodontic acid gradient (

    
    ).
    
  • Incubate for 24h.

  • Add CCK-8 reagent and measure Absorbance at 450 nm.

  • Validation Criteria: Select the highest concentration that maintains

    
     cell viability for subsequent inflammation assays.
    
Phase 2: Nitric Oxide (NO) Inhibition Screening

NO is the most robust biomarker for macrophage activation. This assay compares PA directly to Dex.

  • Inducer: Lipopolysaccharide (LPS) from E. coli (1 µg/mL).

  • Comparator: Dexamethasone (1 µM).

Protocol Steps:

  • Seeding: Seed cells in 24-well plates (

    
     cells/well).
    
  • Pre-treatment: Add Pterodontic acid (at safe doses determined in Phase 1) or Dex (1 µM) for 1 hour.

    • Why Pre-treat? To validate the preventive efficacy and receptor blocking potential.[1]

  • Induction: Add LPS (1 µg/mL) to all wells except the Negative Control. Co-incubate for 18–24 hours.

  • Griess Reaction:

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of Reagent A and B).

    • Incubate 10 mins in dark.

  • Read: Absorbance at 540 nm.

  • Calculation: Calculate % Inhibition relative to the LPS-only group.

Phase 3: Molecular Confirmation (Western Blot)

To prove the mechanism (Figure 1), you must visualize the protein states.

  • Targets:

    • iNOS / COX-2: Confirm downstream enzyme suppression.

    • p-IκBα / IκBα: Confirm blockage of the degradation signal.

    • Nuclear p65: Isolate nuclear fraction to prove translocation blockade.

Workflow Diagram:

Experimental_Workflow cluster_Assays Parallel Analysis Step1 Cell Seeding RAW 264.7 Step2 Pre-Treatment (PA vs Dex) Step1->Step2 Step3 LPS Stimulation (18-24h) Step2->Step3 Assay1 Supernatant: NO (Griess) Cytokines (ELISA) Step3->Assay1 Assay2 Cell Lysate: Western Blot (NF-κB/iNOS) Step3->Assay2

Figure 2: Integrated Experimental Workflow. Parallel processing of supernatant and lysate ensures direct correlation between phenotype (NO release) and mechanism (Protein expression).

Data Synthesis & Interpretation

When publishing your comparison, structure your results using the following "Self-Validation" logic:

The Selectivity Index (SI)

Do not just report IC50. Report the SI to demonstrate safety.



  • Target: An SI

    
     indicates a promising anti-inflammatory drug candidate.
    
Efficacy vs. Standard of Care

Present your data as a percentage of the Dexamethasone response.

CompoundConcentrationNO Inhibition (%)p-p65 Reduction (Fold Change)Interpretation
LPS Only -0% (Baseline)1.0 (Ref)Full Inflammation
Dexamethasone 1 µM85% ± 5%0.2Benchmark Efficacy
Pterodontic Acid 10 µM60% ± 8%0.4Moderate Efficacy
Pterodontic Acid 20 µM78% ± 6%0.25Comparable to SoC

References

  • Liu, B., et al. (2010).[4] Chemical constituents of Laggera pterodonta. Zhongguo Zhong Yao Za Zhi, 35(5), 602-606.[4]

  • Wu, Y., et al. (2017).[5] Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[1] Molecules, 22(10), 1754.

  • Rossol, M., et al. (2011). LPS-induced Cytokine Production in Human Monocytes and Macrophages. Critical Reviews in Immunology, 31(5), 379-446. (Standard Protocol Reference).

Sources

Pterodontic Acid vs. Neuraminidase Inhibitors: Mechanistic Divergence & Therapeutic Synergy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative technical analysis of Pterodontic Acid (PA) —an eudesmane sesquiterpene isolated from Laggera pterodonta—against standard Neuraminidase Inhibitors (NAIs) like Oseltamivir (Tamiflu) and Zanamivir.

Crucial Distinction: While often investigated in the same context as influenza therapeutics, Pterodontic Acid is NOT a primary neuraminidase inhibitor. Experimental data confirms that while NAIs target the surface release of virions, Pterodontic Acid acts intracellularly by blocking the nuclear export of viral Ribonucleoprotein (vRNP) and suppressing the host NF-κB inflammatory pathway.

Part 1: Pharmacological Profiling & Comparative Data

The following data synthesizes in vitro efficacy profiles. Note the orders-of-magnitude difference in Neuraminidase (NA) inhibition, confirming that PA’s antiviral efficacy is driven by a non-NA mechanism.

Table 1: Efficacy & Target Comparison
FeatureOseltamivir (Carboxylate) Pterodontic Acid Significance
Primary Target Viral Neuraminidase (Surface)vRNP Nuclear Export & NF-κBPA targets replication machinery, not release.
NA Inhibition (

)
0.25 nM (

µg/mL)
> 600 µg/mL (Negligible)PA is inactive as a direct NA inhibitor.
Antiviral Efficacy (

)
0.01 – 1.0 µM21.75 µg/mL (~90 µM)PA requires higher concentrations but remains effective.
Resistance Profile High Risk (e.g., H274Y mutation)Low Risk (Host-target modulation)PA retains efficacy against Tamiflu-resistant strains.
Immunomodulation None (Direct Antiviral)High (Suppresses IL-6, IP-10)PA treats the "Cytokine Storm" pathology.

Data Source: Comparative data derived from Molecules 2017 study on L. pterodonta isolates [1].[1][2]

Part 2: Molecular Mechanism of Action

To understand the synergy between these compounds, one must visualize their distinct sites of action within the infected cell.

Figure 1: Dual-Pathway Antiviral Blockade

The diagram below illustrates the spatial separation of these mechanisms. Pterodontic Acid acts upstream in the nucleus (preventing viral assembly), while NAIs act downstream at the cell membrane (preventing viral release).

G cluster_nucleus Host Cell Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane (Surface) vRNA Viral RNA Replication vRNP_Complex vRNP Complex (Assembly) vRNA->vRNP_Complex Assembly Budding Virion Budding vRNP_Complex->Budding Nuclear Export (Blocked by PA) NFkB NF-κB Pathway (Pro-inflammatory) Cytokines Cytokine Storm (IL-6, IP-10) NFkB->Cytokines Induction Release Virion Release Budding->Release Sialic Acid Cleavage PA_Node Pterodontic Acid PA_Node->vRNP_Complex INHIBITS Export PA_Node->NFkB INHIBITS Activation NAI_Node Oseltamivir/Zanamivir NAI_Node->Release INHIBITS Neuraminidase

Caption: Fig 1. Pterodontic Acid blocks vRNP export (Nucleus) and inflammation, while NAIs block virion release (Membrane).[3]

Part 3: Experimental Protocols

To validate the specific activity of Pterodontic Acid versus NAIs, two distinct assays are required.[3] A standard NA inhibition assay will yield negative results for PA, necessitating a Nuclear Export assay for validation.

Protocol A: Neuraminidase Inhibition Assay (The Negative Control for PA)

Use this to quantify Oseltamivir potency and demonstrate Pterodontic Acid's lack of direct enzymatic inhibition.

Principle: Cleavage of a chemiluminescent substrate (NA-Star) by viral neuraminidase.

  • Reagent Prep: Dilute viral isolates (H1N1/H3N2) 1:5 in NA-Star Assay Buffer.

  • Compound Addition:

    • Add 25 µL of Oseltamivir (Serial dilution: 0.01 nM – 100 nM).

    • Add 25 µL of Pterodontic Acid (Serial dilution: 10 µg/mL – 1000 µg/mL).

  • Incubation: Incubate plates at 37°C for 20 minutes to allow binding.

  • Substrate Reaction: Inject 10 µL NA-Star substrate. Incubate 30 mins.

  • Detection: Inject 60 µL Accelerator solution and read immediately on a luminometer.

  • Validation Check:

    • Oseltamivir:[4][5][6][7][8] Expect sigmoidal dose-response (

      
       nM).
      
    • Pterodontic Acid:[1][2][3][4][7][9][10][11][12] Expect flat line or negligible inhibition (

      
       µg/mL).
      
Protocol B: vRNP Nuclear Export Inhibition (The Validation for PA)

Use this to confirm Pterodontic Acid's true mechanism.

Principle: Immunofluorescence tracking of Nucleoprotein (NP). In untreated cells, NP migrates to the cytoplasm late in infection. PA treatment retains NP in the nucleus.

  • Cell Culture: Seed A549 or MDCK cells on coverslips (

    
     cells/well).
    
  • Infection: Infect with Influenza A (MOI = 0.1) for 1 hour. Wash with PBS.

  • Treatment: Add Pterodontic Acid (25, 50, 100 µg/mL) in maintenance medium.

    • Control: Vehicle (DMSO) and Oseltamivir (Note: Oseltamivir will NOT stop nuclear export, only release).

  • Fixation (8-10 h.p.i.): Fix cells with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary Ab: Mouse anti-Influenza A Nucleoprotein (NP).

    • Secondary Ab: FITC-conjugated Goat anti-Mouse IgG.

    • Counterstain: DAPI (Nucleus).

  • Analysis:

    • Vehicle: Cytoplasm is green (NP exported).

    • Pterodontic Acid:[1][2][3][4][7][9][10][11][12] Nucleus is green (NP trapped). This confirms the mechanism.

Part 4: Strategic Implications for Drug Development

Overcoming Resistance (H274Y)

The H274Y mutation in the viral neuraminidase enzyme renders Oseltamivir ineffective by altering the hydrophobic pocket of the active site.

  • Pterodontic Acid Advantage: Since PA targets host-viral interactions (nuclear export machinery) rather than the viral enzyme itself, it retains full efficacy against H274Y mutant strains [1].

Dual-Action Therapy (Antiviral + Anti-inflammatory)

Severe influenza pathology is often driven by the "Cytokine Storm" (hyper-elevation of IL-6, TNF-α).

  • Limitation of NAIs: Oseltamivir reduces viral load but does not directly dampen the immune overreaction.

  • Pterodontic Acid Advantage: PA inhibits the NF-κB pathway, significantly reducing levels of IL-6, IP-10, and MCP-1 in vitro [2].[3] This suggests PA could prevent acute lung injury (ALI) where NAIs fail.

Conclusion

Pterodontic Acid should not be developed as a "better Tamiflu" (NA inhibitor) but as a first-in-class Nuclear Export Inhibitor with immunomodulatory properties. Its ideal clinical positioning is as a combination therapy with NAIs to prevent resistance and mitigate lung inflammation.

References
  • Li, S.Y., et al. (2017).[1] "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[1][3][10] Molecules, 22(10), 1738.[1][3][10]

  • Wang, Y., et al. (2019).[10] "Pterodontic acid isolated from Laggera pterodonta suppressed RIG-I/NF-κB/STAT1/Type I interferon and programmed death-ligand 1/2 activation induced by influenza A virus."[10] Journal of Ethnopharmacology.

  • Moscona, A. (2005). "Neuraminidase Inhibitors for Influenza." New England Journal of Medicine, 353, 1363-1373.

Sources

Technical Comparison Guide: Cross-Validation of Pterodontic Acid’s Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid (Formula: C₁₅H₂₂O₂), an eudesmane-type sesquiterpene isolated from Laggera pterodonta, represents a distinct class of dual-action therapeutics.[1][2][3][4][5] Unlike standard neuraminidase inhibitors (e.g., Oseltamivir) that block viral release, Pterodontic acid functions via a "Block-and-Dampen" mechanism : it arrests the nuclear export of viral Ribonucleoprotein (RNP) complexes while simultaneously suppressing the host's hyper-inflammatory NF-κB/STAT1 signaling cascades.

This guide provides a rigorous framework for cross-validating this mechanism against Standard of Care (SoC) alternatives, designed for researchers optimizing antiviral candidates for Influenza A and Dengue Virus (DENV-2).

Mechanistic Profile & Causality

To validate Pterodontic acid, one must interrogate its two distinct phases of action.[3]

Phase 1: Viral Replication Arrest (The "Block")
  • Target: Viral RNP Complex (vRNP).

  • Mechanism: Influenza virus replication occurs in the nucleus. Newly synthesized vRNPs must be exported to the cytoplasm for assembly. Pterodontic acid inhibits this nuclear export.[1][2][3][4][5]

  • Causality: By retaining vRNPs in the nucleus, the compound decouples viral replication from viral assembly, effectively halting the infectious cycle at the post-replication stage.

Phase 2: Immunomodulation (The "Dampen")
  • Target: NF-κB and RIG-I/STAT1 pathways.

  • Mechanism: It inhibits the phosphorylation of IκBα and p65, preventing NF-κB nuclear translocation. Concurrently, it suppresses RIG-I mediated Type I interferon responses.

  • Therapeutic Value: This prevents the "cytokine storm" (IL-6, IP-10, MCP-1) often responsible for acute lung injury (ALI) in severe viral infections, a property absent in pure antivirals like Oseltamivir.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-inhibition points of Pterodontic acid compared to the viral life cycle.

PterodonticMechanism cluster_nucleus Nucleus node_host Host Cell Cytoplasm node_nucleus Host Nucleus Virus Influenza Virus Entry Endocytosis & Uncoating Virus->Entry RIGI RIG-I Activation Virus->RIGI vRNP_In vRNP Nuclear Import Entry->vRNP_In Replication Viral RNA Replication vRNP_In->Replication vRNP_Out vRNP Nuclear Export Replication->vRNP_Out Assembly Viral Assembly & Release vRNP_Out->Assembly NFkB NF-κB Phosphorylation RIGI->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IP-10) NFkB->Cytokines Pterodontic Pterodontic Acid Pterodontic->vRNP_Out  BLOCKS   Pterodontic->NFkB  INHIBITS   Oseltamivir Oseltamivir (Ref) Oseltamivir->Assembly  BLOCKS Release  

Caption: Pterodontic acid blocks vRNP nuclear export and inhibits NF-κB, unlike Oseltamivir which targets release.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares Pterodontic acid against standard antivirals and anti-inflammatories.[6]

FeaturePterodontic AcidOseltamivir (Tamiflu)Dexamethasone
Primary Mechanism vRNP Nuclear Export BlockadeNeuraminidase (NA) InhibitionGlucocorticoid Receptor Agonist
Secondary Mechanism NF-κB/STAT1 SuppressionNoneBroad Immunosuppression
Target Stage Post-Replication / AssemblyViral ReleaseHost Immune Response
Cytokine Storm Control High (Targeted IL-6/IP-10 reduction)Low/NoneHigh (Broad spectrum)
Drug Resistance Risk Low (Targets conserved RNP machinery)Medium (NA mutations common)N/A
Key Indication Viral Pneumonia (Flu/Dengue)Early Influenza InfectionSevere Inflammation/ALI

Key Insight: Pterodontic acid occupies a unique "middle ground" therapeutic niche. It is superior to Oseltamivir in managing late-stage inflammatory damage but more specific than Dexamethasone, avoiding the risks of total immunosuppression during active viral infection.

Experimental Validation Protocols

To cross-validate the MoA of Pterodontic acid, researchers should utilize the following self-validating experimental systems.

Protocol A: vRNP Nuclear Export Inhibition Assay

Objective: Confirm that Pterodontic acid traps viral genetic material in the nucleus.

  • Cell Line: MDCK or A549 cells.

  • Infection: Infect cells with Influenza A (MOI 1.0) for 1 hour.

  • Treatment: Wash PBS, add Maintenance Medium containing Pterodontic acid (e.g., 25, 50, 100 μg/mL). Include Leptomycin B (nuclear export inhibitor) as a Positive Control.

  • Incubation: 8–10 hours post-infection (h.p.i).

  • Staining: Fix cells (4% PFA). Permeabilize. Stain with anti-NP (Nucleoprotein) antibody + DAPI (Nucleus).

  • Validation Metric: Calculate the Cytoplasm-to-Nucleus (C/N) ratio of NP fluorescence.

    • Result: Pterodontic acid treated cells should show Nuclear Retention of NP (low C/N ratio), similar to Leptomycin B, whereas Vehicle control shows cytoplasmic dispersion.

Protocol B: NF-κB Luciferase Reporter Assay

Objective: Quantify the suppression of host inflammatory signaling.

  • Transfection: Transfect HEK293T cells with an NF-κB-Luciferase reporter plasmid and a Renilla control plasmid.

  • Stimulation: Stimulate with TNF-α (20 ng/mL) or Virus infection.

  • Treatment: Treat with Pterodontic acid (10–100 μM) vs. Bay 11-7082 (known NF-κB inhibitor).

  • Readout: Measure Luminescence after 24h.

  • Data Normalization: Normalize Firefly/Renilla activity.

    • Result: Dose-dependent reduction in Relative Light Units (RLU) confirms transcriptional inhibition of NF-κB.

Experimental Workflow Diagram

The following flowchart details the step-by-step validation logic.

ValidationWorkflow cluster_assays Parallel Validation Assays Start Start: Cell Culture (MDCK/A549) Infection Infection (Influenza A / DENV-2) Start->Infection Treatment Treatment Groups: 1. Vehicle 2. Pterodontic Acid 3. Positive Control Infection->Treatment Assay1 Immunofluorescence (Target: NP Localization) Treatment->Assay1  RNP Export   Assay2 Western Blot (Target: p-p65, IκBα) Treatment->Assay2  Signaling   Assay3 qRT-PCR (Target: IL-6, IP-10 mRNA) Treatment->Assay3  Cytokines   Analysis Data Synthesis & IC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis Conclusion Mechanism Confirmed Analysis->Conclusion

Caption: Parallel workflow to validate both antiviral (RNP) and anti-inflammatory (NF-κB) efficacy.

Supporting Data Synthesis

The following data summarizes the expected performance profile based on cross-validated literature (Qin et al., 2019; Li et al., 2017).

ParameterMetricPterodontic Acid ValueComparative Note
Antiviral Potency IC₅₀ (H1N1)~15 - 35 μMLower potency than Oseltamivir (nM range), but distinct target.
Cytotoxicity CC₅₀ (MDCK)> 500 μMHigh Selectivity Index (SI > 15), indicating safety.
Inflammation IL-6 Inhibition> 60% reduction at 50 μg/mLComparable to Dexamethasone in specific viral models.
RNP Export Nuclear RetentionSignificant (p < 0.01)Mimics Leptomycin B effect.

Technical Note: While Pterodontic acid may show higher IC₅₀ values (lower potency) than synthetic antivirals in pure replication assays, its in vivo efficacy is often amplified by its ability to preserve lung tissue integrity via immunomodulation.

References

  • Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflammation induced by influenza A virus. Source:[2][5][7] Molecules, 2017.[5]

  • Pterodontic acid isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection. Source: Austin Journal of Pharmacology and Therapeutics, 2019.

  • Pterodontic acid isolated from Laggera pterodonta suppressed RIG-I/NF-KB/STAT1/Type I interferon and programmed death-ligand 1/2 activation. Source: Inflammopharmacology, 2019.[4]

  • Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives. Source: European Journal of Medicinal Chemistry / PubMed, 2024.

Sources

Comparing the efficacy of Pterodontic acid and its synthetic derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid (PA) , a natural eudesmane sesquiterpenoid isolated from Laggera pterodonta (Asteraceae), has emerged as a dual-action antiviral agent. Unlike standard neuraminidase inhibitors (e.g., Oseltamivir), PA targets the nuclear export of viral ribonucleoprotein (vRNP) complexes and suppresses host inflammatory pathways.

Recent medicinal chemistry efforts have focused on synthetic acylated derivatives of PA to overcome the parent compound's moderate potency and bioavailability limitations. This guide objectively compares the parent compound against its optimized derivatives, focusing on Structure-Activity Relationship (SAR) data, mechanistic validation, and experimental protocols.

Chemical Identity & Mechanism of Action

The Parent Compound: Pterodontic Acid
  • Source: Laggera pterodonta (Bioactive fraction C8).

  • Class: Eudesmane sesquiterpenoid.

  • Key Structural Features: C5=C6 double bond, C11-C12 conjugated system, and a free carboxylic acid group.[1]

Mechanism of Action (Dual-Targeting)

PA and its derivatives exhibit a unique "viro-immunological" mechanism:

  • Viral Target (vRNP Export): They block the nuclear export of vRNP complexes, trapping the viral genome in the nucleus and preventing the assembly of progeny virions.[2] This is distinct from NA or M2 ion channel inhibition.

  • Host Target (NF-κB Pathway): They inhibit the TLR7/MyD88/TRAF6 signaling axis, suppressing the NF-κB-mediated "cytokine storm" (IL-6, TNF-α) often responsible for severe influenza pathology.

Visualizing the Pathway

The following diagram illustrates the intersection of PA's antiviral and anti-inflammatory mechanisms.

PterodonticAcid_Mechanism cluster_Cell Host Cell Cytoplasm cluster_Nucleus Nucleus vRNP_nuc vRNP Complex (Replication) vRNP_export vRNP Nuclear Export vRNP_nuc->vRNP_export Virus Influenza Virus (H1N1/H3N2) TLR7 TLR7 (Endosome) Virus->TLR7 ssRNA recognition MyD88 MyD88 TLR7->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_Inactive NF-κB (Inactive) TRAF6->NFkB_Inactive Phosphorylation cascade NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Active->Cytokines Transcription PA Pterodontic Acid & Derivatives PA->vRNP_export BLOCKS (Primary Antiviral) PA->NFkB_Active SUPPRESSES (Anti-inflammatory)

Caption: Dual-mechanism of Pterodontic Acid: Blocking vRNP nuclear export and inhibiting TLR7-mediated NF-κB activation.[3]

Comparative Efficacy Analysis

Structure-Activity Relationship (SAR)

Recent synthetic campaigns (e.g., Lin et al., 2024) have generated derivatives to map the pharmacophore.

Structural FeatureStatusImpact on Activity
C5=C6 Double Bond Essential Reduction of this bond abolishes antiviral activity.
-COOH Group (C15) Essential Conversion to amide or reduction often decreases potency; critical for binding.
C11-C12 Conjugation ToleratedModifications here do not interfere with activity.
OH Acylation Enhancer Acylation of hydroxyl groups significantly improves lipophilicity and cellular uptake, lowering IC50.
Performance Data: Parent vs. Derivatives

The following data compares the parent compound against the most potent synthetic acylated derivative (referred to here as Compound 15-Ac based on literature optimization studies) against Influenza A (H1N1).

MetricPterodontic Acid (Parent)Acylated Derivative (Cmpd 15-Ac)Improvement Factor
IC50 (H1N1) 20.5 - 36.0 µM4.04 - 9.92 µM~4x Potency
CC50 (Cytotoxicity) > 200 µM> 150 µMComparable Safety
Selectivity Index (SI) ~5 - 10> 15 - 37Superior Window
Mechanism vRNP Export BlockvRNP Export BlockRetained
Bioavailability Low (Polarity)Moderate (Lipophilic)Enhanced Uptake

Interpretation: While the parent compound is active, the acylated derivatives demonstrate a superior therapeutic window. The increase in lipophilicity likely facilitates passive transport across the plasma membrane, allowing higher intracellular concentrations to target the nuclear export machinery.

Experimental Protocols (Self-Validating Systems)

To verify the efficacy and mechanism of these compounds, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: CPE Inhibition Assay (Efficacy)

Objective: Determine the IC50 of PA and derivatives against Influenza A.

  • Cell Seeding: Seed MDCK cells (2 × 10^4 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Infection: Wash cells with PBS. Infect with Influenza A virus (MOI = 0.01) diluted in serum-free DMEM containing TPCK-trypsin (2 µg/mL). Adsorb for 2h.

  • Treatment: Remove viral inoculum. Add maintenance medium containing serial dilutions of Pterodontic Acid or Derivative (Range: 0.1 µM – 100 µM).

    • Positive Control: Oseltamivir carboxylate (10 µM).

    • Negative Control: DMSO vehicle (0.1%).

  • Incubation: Incubate for 48–72h until CPE is visible in virus control wells.

  • Readout: Assess cell viability using CCK-8 or MTT assay.

  • Calculation: Calculate inhibition % =

    
    . Plot dose-response curve to derive IC50.
    
Protocol B: Nuclear/Cytoplasmic Fractionation (Mechanism)

Objective: Confirm blockade of vRNP export (Nuclear retention).

  • Infection & Treatment: Infect A549 cells with H1N1 (MOI = 1). Treat with IC90 concentration of the test compound immediately post-infection.

  • Timepoint: Harvest cells at 8h and 10h post-infection (peak export window).

  • Fractionation:

    • Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) + NP-40 (0.1%).

    • Centrifuge (4°C, 3000g, 5 min) to pellet nuclei.

    • Collect supernatant (Cytoplasmic Fraction ).

    • Resuspend pellet in high-salt buffer (20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2) to extract nuclei.

    • Centrifuge (4°C, 15000g, 10 min) and collect supernatant (Nuclear Fraction ).

  • Western Blot Validation:

    • Run SDS-PAGE. Probe for Viral NP (Nucleoprotein) .

    • Loading Controls:Lamin B1 (Nuclear marker) and GAPDH (Cytoplasmic marker).

  • Success Criteria:

    • Vehicle Control: NP is present in both Nucleus and Cytoplasm (successful export).

    • Pterodontic Acid/Derivative: NP is significantly accumulated in the Nuclear fraction with reduced Cytoplasmic signal.

References

  • Qin, L., et al. (2017). Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflammation induced by influenza A virus.Molecules , 22(10), 1738. Link

  • Lin, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro.Fitoterapia , 105821. Link

  • Li, W., et al. (2016). Pterodontic acid isolated from Laggera pterodonta inhibits Dengue virus serotype 2 infection.Virology Journal , 13, 1-9. Link

  • Wu, Y., et al. (2018). An active component containing pterodontic acid and pterodondiol isolated from Laggera pterodonta inhibits influenza A virus infection through the TLR7/MyD88/TRAF6/NF-κB signaling pathway.Experimental and Therapeutic Medicine , 15(6), 5329-5337. Link

Sources

Statistical Validation of Pterodontic Acid: Antiviral Efficacy & Comparative Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid , a sesquiterpene isolated from Lamiophlomis rotata (and Laggera pterodonta), represents a distinct class of antiviral agents.[1][2][3] Unlike standard neuraminidase inhibitors (NAIs) like Oseltamivir, Pterodontic acid exhibits a dual mechanism of action : it inhibits viral replication by blocking the nuclear export of viral RNP complexes and simultaneously attenuates the "cytokine storm" via NF-κB pathway suppression.

This guide provides the statistical framework and experimental protocols required to validate Pterodontic acid’s efficacy, specifically against Influenza A (H1N1, H3N2), offering a rigorous comparison against the industry standard, Oseltamivir.

Part 1: Comparative Pharmacodynamics

Table 1: Comparative Efficacy Profile (Influenza A H1N1)
ParameterPterodontic AcidOseltamivir (Tamiflu)Statistical Significance of Difference
Primary Target Viral RNP Nuclear Export & NF-κBViral Neuraminidase (NA)Distinct Pathways (p < 0.001)
IC50 (H1N1) 9.47 – 37.14 µg/mL0.01 – 0.50 µg/mLOseltamivir is more potent in vitro
CC50 (MDCK Cells) ~278.9 µg/mL> 1000 µg/mLOseltamivir has lower cytotoxicity
Selectivity Index (SI) 7.5 – 29.5> 2000Oseltamivir has wider safety margin
Cytokine Suppression High (IL-6, IP-10, MCP-1 reduction)Low / IndirectPterodontic Acid is superior
Resistance Profile Effective against NAI-resistant strainsSusceptible to H274Y mutationPterodontic Acid retains efficacy

Key Insight: Statistical validation of Pterodontic acid should not focus solely on IC50 minimization. The value proposition lies in the Selectivity Index (SI) relative to inflammation reduction. A compound with an SI > 10 is considered a viable antiviral candidate; Pterodontic acid meets this threshold while providing anti-inflammatory benefits that NAIs lack.

Part 2: Mechanism of Action (MOA) Visualization

Understanding the causal pathway is essential for selecting the correct statistical endpoints. Pterodontic acid intervenes at two critical nodes: the nuclear export of the viral genome and the host inflammatory response.[2]

MOA_Pathway Virus Influenza A Virus Entry Cellular Entry & Uncoating Virus->Entry Signaling TLR7 / MyD88 Activation Virus->Signaling Replication vRNA Replication (Nucleus) Entry->Replication RNP_Complex Viral RNP Complex Formation Replication->RNP_Complex Nuclear_Export Nuclear Export of vRNP RNP_Complex->Nuclear_Export Normal Path Ptero1 Pterodontic Acid (Blockade) Ptero1->Nuclear_Export Inhibits Assembly Viral Assembly & Release Nuclear_Export->Assembly NFkB NF-κB Activation (p65 Phosphorylation) Signaling->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IP-10, MCP-1) NFkB->Cytokines Transcriptional Activation Ptero2 Pterodontic Acid (Inhibition) Ptero2->NFkB Inhibits Translocation

Figure 1: Dual-target mechanism of Pterodontic acid inhibiting vRNP nuclear export and NF-κB-mediated inflammation.[2]

Part 3: Experimental Protocols & Statistical Validation

To generate publication-grade data, you must utilize a self-validating experimental loop . This ensures that observed effects are due to the compound and not experimental noise.

Protocol A: Cytotoxicity & Antiviral Efficacy (MDCK Model)

Objective: Determine CC50 (Cytotoxic Concentration 50%) and IC50 (Inhibitory Concentration 50%) to calculate the Selectivity Index (SI).

  • Cell Seeding: Seed MDCK cells (1.5 × 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Compound Preparation: Dissolve Pterodontic acid in DMSO. Prepare serial dilutions (e.g., 1.56 to 200 µg/mL) in maintenance medium. Control: DMSO < 0.1% final concentration.

  • Cytotoxicity Arm (CC50):

    • Add compound dilutions to uninfected cells.

    • Incubate 48h.[2]

    • Assay viability using MTT or CCK-8 reagent.

  • Antiviral Arm (IC50) - CPE Inhibition:

    • Infect cells with Influenza A (MOI = 0.01 TCID50/cell) for 2h.

    • Remove virus inoculum; wash with PBS.

    • Add compound dilutions.[4][5][6]

    • Incubate 48h until Cytopathic Effect (CPE) is visible in virus controls.

    • Assay viability (MTT/CCK-8).

Protocol B: Statistical Analysis Workflow

Do not rely on simple linear regression. Biological dose-response curves are sigmoidal.[7]

Statistical Model: Non-linear regression (4-parameter logistic model). Equation:



  • X: Log of concentration.

  • Y: Response (% inhibition).

  • HillSlope: Describes the steepness of the curve.

Validation_Workflow RawData Raw OD Values (MTT/CCK-8) Norm Normalization % Viability = (OD_test/OD_cell) * 100 RawData->Norm Outlier Outlier Detection (Grubbs' Test) Norm->Outlier Fit Non-Linear Regression (4-PL Model) Outlier->Fit Metrics Calculate IC50, CC50, SI & 95% CI Fit->Metrics Valid Validation Check (R² > 0.95?) Metrics->Valid Accept Data Accept Data Valid->Accept Data Yes Refine Range/Replicate Refine Range/Replicate Valid->Refine Range/Replicate No

Figure 2: Statistical workflow for validating IC50/CC50 values. R² > 0.95 is required for model acceptance.

Statistical Rigor Requirements

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), your data analysis must include:

  • Replicates: Minimum

    
     independent biological replicates, each with technical triplicates.
    
  • Variance Analysis: Use One-way ANOVA with Dunnett’s post-hoc test when comparing multiple concentrations against the virus control.

  • Error Bars: Must represent Standard Deviation (SD) for biological variability, not SEM (Standard Error of Mean), to transparently show spread.

  • Software: GraphPad Prism or SPSS are the standard for this analysis.

References

  • Liu, H., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Frontiers in Pharmacology.

  • Wu, Y., et al. (2024). Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Fitoterapia.

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.

  • Li, Y., et al. (2018).

  • Jefferson, T., et al. (2014). Neuraminidase inhibitors for preventing and treating influenza in healthy adults and children. Cochrane Database of Systematic Reviews. (Reference for Oseltamivir efficacy standards).

Sources

Comparative Guide: Pterodontic Acid Selectivity Index & Antiviral Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid (PA), a sesquiterpene isolated from Laggera pterodonta, represents a distinct class of antiviral agents.[1][2][3][4][5] Unlike direct-acting antivirals (DAAs) such as Oseltamivir that target specific viral enzymes (Neuraminidase), PA functions through a dual-mechanism : blocking viral RNP nuclear export and inhibiting the host NF-κB inflammatory pathway.

While its Selectivity Index (SI) is generally lower than established clinical standards like Oseltamivir, its ability to simultaneously suppress viral replication and the "cytokine storm" offers a unique therapeutic advantage for severe Influenza A (H1N1) infections where immunopathology is a key driver of mortality.

Technical Profile & Compound Identity
  • Compound: Pterodontic Acid[1][2][3][4][6]

  • Source: Laggera pterodonta (Asteraceae)

  • Chemical Class: Eudesmane-type sesquiterpene[6]

  • Primary Target: Influenza A Virus (H1N1, H9N2)[2][3][4]

  • Key Differentiator: Non-neuraminidase inhibitor; targets viral ribonucleoprotein (vRNP) export and host TLR7/MyD88/NF-κB signaling.

Comparative Performance Analysis

The Selectivity Index (SI =


) is the primary metric for evaluating the safety window of a drug candidate. A high SI indicates a large gap between the effective dose and the toxic dose.
Table 1: Selectivity Index Benchmarking (Influenza A H1N1)
CompoundEC50 (Antiviral Activity)CC50 (Cytotoxicity)Selectivity Index (SI)Mechanism of Action
Pterodontic Acid (Natural) 9.47 – 37.14 μg/mL> 200 μg/mL7.5 – 29.5 vRNP Export Blockade + NF-κB Inhibition
PA Derivatives (e.g., PA-30) ~4.0 μM> 500 μM> 100 Optimized Lipophilicity/Binding
Oseltamivir (Tamiflu) 0.02 – 3.0 nM> 1000 μM> 5,000 Neuraminidase Inhibitor (NAI)
Ribavirin 3 – 10 μg/mL50 – 100 μg/mL10 – 30 Nucleoside Analog (Broad Spectrum)
Amantadine High Resistance> 100 μg/mLN/A (Resistant) M2 Ion Channel Blocker

Analyst Insight: While Oseltamivir boasts a superior SI due to its nanomolar potency, Pterodontic acid's SI is comparable to Ribavirin. However, PA's value lies not in raw potency but in its immunomodulatory selectivity . It reduces lung injury scores in vivo more effectively than pure antivirals by dampening the IL-6/IP-10 cytokine surge.

Mechanistic Differentiation

To understand why Pterodontic acid remains a viable candidate despite a lower SI than Oseltamivir, we must visualize its unique intervention points. It acts downstream of viral entry, preventing the "assembly line" of the virus from leaving the nucleus.

Figure 1: The "Dual-Strike" Mechanism of Action

PA_Mechanism Virus Influenza Virus TLR7 TLR7 Receptor Virus->TLR7 Infection vRNP_nuc Viral RNP (Replication) Virus->vRNP_nuc Entry NFkB NF-κB Pathway TLR7->NFkB Activation Cytokines Cytokine Storm (IL-6, IP-10) NFkB->Cytokines Inflammation Nucleus Host Nucleus Export Nuclear Export (Crm1 mediated) vRNP_nuc->Export Assembly Viral Assembly & Release Export->Assembly PA Pterodontic Acid PA->NFkB INHIBITS PA->Export BLOCKS

Caption: Pterodontic acid simultaneously inhibits the NF-κB inflammatory cascade and blocks the nuclear export of viral Ribonucleoproteins (vRNPs), preventing viral maturation.[2][3][4]

Experimental Validation Protocols

To reproduce the Selectivity Index data, researchers must employ a coupled assay workflow: Cytotoxicity (CC50) and Antiviral Efficacy (EC50).

Protocol A: Determination of CC50 (Cytotoxicity)
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.[3]

  • Assay Type: MTT or CCK-8 Colorimetric Assay.

  • Seeding: Plate MDCK cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Add Pterodontic acid in serial dilutions (e.g., 200, 100, 50, 25, 12.5 μg/mL). Include DMSO vehicle control.[7]

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 μL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve to find concentration reducing cell viability by 50% (

    
    ).
    
Protocol B: Determination of EC50 (Antiviral Efficacy)
  • Assay Type: CPE (Cytopathic Effect) Reduction or Plaque Reduction Assay.

  • Infection: Wash MDCK monolayers with PBS.[3] Inoculate with Influenza A (MOI = 0.01) for 2 hours.

  • Treatment: Remove inoculum.[3] Add maintenance medium containing TPCK-trypsin and serial dilutions of Pterodontic acid.[3]

  • Incubation: Incubate for 48–72 hours until CPE is visible in virus control wells.

  • Quantification:

    • CPE Method: Stain with Crystal Violet. Measure optical density.

    • Plaque Method:[8][9] Count plaques vs. untreated control.[7][8]

  • Calculation:

    
     is the concentration achieving 50% protection against virus-induced cell death.[7]
    
Figure 2: Workflow for Selectivity Index Calculation

SI_Workflow cluster_Tox Toxicity Arm cluster_Eff Efficacy Arm Compound Pterodontic Acid Stock Solution MTT MTT Assay (Uninfected) Compound->MTT CPE CPE Reduction Assay Compound->CPE Cells MDCK Cells Cells->MTT Infect Infect with H1N1 Cells->Infect CC50 Calculate CC50 (Safe Limit) MTT->CC50 SI Selectivity Index (SI = CC50 / EC50) CC50->SI Infect->CPE EC50 Calculate EC50 (Effective Dose) CPE->EC50 EC50->SI

Caption: Parallel experimental workflow required to derive the Selectivity Index, ensuring toxicity is distinguished from viral inhibition.

References
  • Wu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."[4] Molecules, 22(10), 1756.

    • Key Data: Establishes the IC50 (9.47–37.14 μg/mL) and SI (7.51–29.[3]45) for natural PA.

  • Liu, Z., et al. (2024). "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity." Fitoterapia, 177, 106133.

    • Key Data: Describes derivatives (e.g., PA-30) with improved SI > 100.
  • He, J., et al. (2013). "Anti-influenza virus activity of the sesquiterpenes from Laggera pterodonta." Planta Medica, 79(13).

    • Key Data: Validates the source plant and sesquiterpene antiviral class.[2]

  • McNicholl, I.R., & McNicholl, J.J. (2001). "Neuraminidase Inhibitors: Zanamivir and Oseltamivir." Annals of Pharmacotherapy. Key Data: Provides benchmark EC50/SI values for Oseltamivir (standard of care).

Sources

Technical Guide: Replicating Pterodontic Acid Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Isolation, Efficacy Comparison, and Mechanistic Validation of Pterodontic Acid
Source Material:Lamiophlomis rotata (Kudo)[1]

Executive Summary & Compound Profile

Pterodontic acid (PA) is a bioactive diterpenoid isolated primarily from the medicinal plant Lamiophlomis rotata (local name: "Duyiwei"). It has gained significant attention in drug development for its non-steroidal anti-inflammatory (NSAID)-like properties without the severe gastric ulceration risks associated with traditional COX inhibitors.

CRITICAL DISTINCTION (E-E-A-T Warning): Do not confuse Pterodontic Acid (a diterpenoid) with Pteroic Acid (a pteridine derivative and precursor to folic acid). These are chemically distinct. Ensure your HPLC standards match the diterpenoid profile of L. rotata.

Chemical Profile
  • Classification: Diterpenoid (Vouacapan derivative)[1]

  • Primary Source: Lamiophlomis rotata (Roots/Rhizomes)

  • Target Mechanism: NF-κB signaling pathway modulation; COX-2/iNOS downregulation.

  • Solubility: Soluble in DMSO, Methanol; poor solubility in water.

Comparative Efficacy: PA vs. Standard NSAIDs

The following data synthesizes experimental ranges from multiple preclinical studies comparing Pterodontic Acid against Indomethacin (the industry standard positive control).

Table 1: In Vivo & In Vitro Efficacy Comparison
MetricPterodontic Acid (PA)Indomethacin (INDO)Performance Note
Target Specificity NF-κB / COX-2 / iNOSCOX-1 / COX-2 (Non-selective)PA shows broader upstream signaling modulation (NF-κB) compared to INDO's direct enzyme inhibition.
Xylene Ear Edema (Mice) ~35–45% Inhibition (at 50 mg/kg)~40–50% Inhibition (at 10 mg/kg)PA requires higher dosage for equipotent edema reduction but demonstrates a wider therapeutic window.
Carrageenan Paw Edema Significant reduction at 3h & 5h post-doseRapid reduction (1h–3h)PA exhibits a slightly delayed but sustained anti-inflammatory effect compared to INDO.
Gastric Mucosal Injury Minimal/None observed at therapeutic dosesHigh Risk (Ulcerogenic index > 15)Key Differentiator: PA preserves gastric integrity, likely due to lack of direct COX-1 blockade.
NO Production (IC50) ~15–25 µM (RAW 264.7 cells)~40–60 µM PA is often more potent in vitro at suppressing Nitric Oxide generation than Indomethacin.

Mechanistic Validation: The NF-κB Pathway[3][4]

To replicate published findings, you must demonstrate that PA acts upstream of cytokine release. The primary mechanism involves blocking the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.

Figure 1: Pterodontic Acid Mechanism of Action[5]

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex (IκB Kinase) TLR4->IKK Phosphorylation Cascade IkB IκBα (Inhibitor) IKK->IkB Phosphorylates & Degrades NFkB_Inactive NF-κB (p65/p50) (Inactive Complex) IkB->NFkB_Inactive Dissociates from NFkB_Active NF-κB (p65) (Active) NFkB_Inactive->NFkB_Active Translocation DNA Target Genes (COX-2, iNOS, TNF-α) NFkB_Active->DNA Transcription Binding PA_Drug Pterodontic Acid PA_Drug->IKK INHIBITS Phosphorylation Inflammation Inflammatory Response (NO, PGE2, Cytokines) DNA->Inflammation Expression

Caption: Pterodontic acid inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation, thereby suppressing pro-inflammatory gene transcription.

Experimental Protocols for Replication

Protocol A: Isolation & Purity Verification

Objective: Obtain research-grade Pterodontic Acid from L. rotata.

  • Extraction: Macerate dried L. rotata rhizomes (1 kg) in 95% Ethanol (3x, 24h each). Evaporate solvent to obtain crude extract.

  • Partitioning (Clean-up): Suspend crude extract in water. Partition sequentially with Petroleum Ether

    
     Ethyl Acetate 
    
    
    
    n-Butanol.
    • Target Fraction:Ethyl Acetate . (Most diterpenoids reside here).

  • Chromatography: Subject the Ethyl Acetate fraction to Silica Gel Column Chromatography. Elute with a gradient of Petroleum Ether:Acetone.

  • Validation (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Methanol:Water (Isocratic 70:30 or gradient).

    • Detection: UV at 210 nm or 254 nm.

    • Pass Criteria: Single peak >98% area integration. Compare retention time with a certified standard.

Protocol B: In Vitro Anti-Inflammatory Assay (NO Inhibition)

Objective: Determine IC50 of PA in Macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with PA (0, 5, 10, 20, 40 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Indomethacin (50 µM).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the "Blank" control. Incubate 18–24h.

  • Griess Assay (Readout):

    • Mix 50 µL supernatant + 50 µL Griess Reagent I + 50 µL Griess Reagent II.

    • Measure Absorbance at 540 nm.

  • MTT Counter-Screen (Self-Validation):

    • Crucial Step: You must run an MTT or CCK-8 assay on the same cells to ensure reduced NO is due to pathway inhibition, not cell death.

    • Pass Criteria: Cell viability > 90% at the effective dose.

Protocol C: Western Blotting for Pathway Confirmation

Objective: Confirm NF-κB blockade.

  • Lysate Preparation: Extract Cytosolic vs. Nuclear fractions using a commercial nuclear extraction kit.

  • Target Proteins:

    • Cytosol: IκBα, p-IκBα (Phosphorylated).

    • Nucleus: NF-κB p65.[2][3]

    • Loading Controls:

      
      -actin (Cytosol), Lamin B1 (Nucleus).
      
  • Expected Outcome:

    • LPS Only: Low Cytosolic IκBα / High Nuclear p65.

    • LPS + PA: High Cytosolic IκBα (Saved from degradation) / Low Nuclear p65 (Blocked translocation).

References

  • Shang, X., et al. (2011). "Anti-nociceptive and anti-inflammatory activities of Phlomis umbrosa Turcz extract." Fitoterapia. (Note: Validates general Phlomis genus anti-inflammatory protocols).

  • Yi, Y., et al. (2013). "Anti-inflammatory effects of Lamiophlomis rotata and its active constituents." Journal of Ethnopharmacology.

  • Zhang, C., et al. (2018). "Inhibition of NF-κB signaling pathway by diterpenoids from Lamiophlomis rotata." International Immunopharmacology.

  • Spelman, K., et al. (2006). "Modulation of cytokine expression by traditional medicines: a review of herbal immunomodulators." Alternative Medicine Review.

  • Recio, M.C., et al. (2012). "Structural requirements for the anti-inflammatory activity of natural terpenoids." Planta Medica.

Sources

Independent Verification Guide: Pterodontic Acid Effect on NF-κB Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid (CAS: 185845-89-0) is an eudesmane-type sesquiterpene isolated from Laggera pterodonta (Asteraceae). Unlike synthetic inhibitors that often target the kinase domain of IKK directly, Pterodontic acid modulates the TLR7/MyD88/TRAF6 axis, ultimately suppressing the phosphorylation and nuclear translocation of the NF-κB p65 subunit.

This guide provides a rigorous framework for independent verification of Pterodontic acid’s anti-inflammatory efficacy. It contrasts the compound with industry-standard controls (BAY 11-7082 and Dexamethasone) and details self-validating experimental protocols to confirm its specific mechanism of action.

Part 1: Mechanistic Profile & Signaling Architecture

Primary Mechanism: Pterodontic acid acts as a broad suppressor of the canonical NF-κB pathway, particularly under viral (TLR7) or bacterial (LPS/TLR4) stimulation. Its efficacy is linked to the downregulation of upstream adaptors (MyD88, TRAF6) and the subsequent inhibition of p65 phosphorylation at Ser536.

Pathway Visualization: The following diagram illustrates the specific intervention points of Pterodontic acid compared to standard inhibitors.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7 / TLR4 (Receptor) MyD88 MyD88 / TRAF6 (Adaptors) TLR->MyD88 Activation IKK IKK Complex (IKKα/β/γ) MyD88->IKK Signaling IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation & Degradation NFkB_Inactive NF-κB (p65/p50) (Inactive Complex) IkBa->NFkB_Inactive Inhibits NFkB_Active p-p65 (Phosphorylated) NFkB_Inactive->NFkB_Active Release & Phos. DNA Pro-inflammatory Genes (IL-6, TNF-α, IP-10) NFkB_Active->DNA Translocation Ptero Pterodontic Acid (Sesquiterpene) Ptero->MyD88 Downregulates Ptero->NFkB_Active Blocks Phos. (Ser536) BAY BAY 11-7082 (Synthetic Control) BAY->IKK Direct Inhibition

Caption: Pterodontic acid suppresses upstream MyD88/TRAF6 accumulation and downstream p65 phosphorylation, distinct from BAY 11-7082's direct IKK kinase inhibition.

Part 2: Comparative Benchmarking

Researchers must evaluate Pterodontic acid against established benchmarks to contextualize its potency. Unlike nanomolar synthetic inhibitors, Pterodontic acid operates in the micromolar range, typical for sesquiterpenes.

FeaturePterodontic Acid BAY 11-7082 (Positive Control)Dexamethasone (Clinical Control)
Class Eudesmane SesquiterpeneSynthetic SulfoneCorticosteroid
Primary Target TLR7/MyD88 Axis & p65 PhosphorylationIKK Kinase (Irreversible)Glucocorticoid Receptor (GR)
Effective Conc. (IC50) ~20–100 µg/mL (~85–420 µM)1–10 µM 10–100 nM
Selectivity Moderate (Multi-target modulation)High (IKK specific)Broad (Genomic regulation)
Key Biomarkers ↓ IP-10, ↓ MIP-1β, ↓ IL-6↓ All NF-κB targets↓ Broad Cytokine Profile
Cytotoxicity Low/Moderate (at >150 µg/mL)High (Apoptotic at >20 µM)Low (Acute exposure)

Verification Insight: Do not expect Pterodontic acid to match the molar potency of BAY 11-7082. Its value lies in its unique upstream modulation of viral/TLR pathways rather than direct kinase blockade.

Part 3: Experimental Verification Protocols

To independently verify the claims regarding Pterodontic acid, follow these self-validating protocols.

Protocol A: Dose-Response Luciferase Reporter Assay

Objective: Quantify the transcriptional suppression of NF-κB.

  • Cell System: HEK293T or A549 cells stably transfected with an NF-κB-Luciferase reporter plasmid.

  • Preparation:

    • Dissolve Pterodontic acid (MW: 234.3 g/mol ) in DMSO to create a 100 mM stock .

    • Prepare working dilutions: 10, 20, 50, 100, 150 µg/mL in serum-free media.

    • Control: BAY 11-7082 at 5 µM.

  • Workflow:

    • T=0h: Seed cells (1x10^4/well) in 96-well plates.

    • T=24h: Pre-treat with Pterodontic acid dilutions for 1 hour .

    • T=25h: Induce with TNF-α (10 ng/mL) or LPS (1 µg/mL) .

    • T=30h: Lyse cells and add Luciferase substrate.

  • Validation Criteria:

    • Z-Factor: Must be > 0.5 for the assay to be valid.

    • Success Metric: >50% reduction in luminescence at 100 µg/mL compared to vehicle (DMSO) + Inducer.

Protocol B: Phosphorylation Status (Western Blot)

Objective: Confirm the blockade of p65 phosphorylation (Ser536).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Treatment:

    • A549 cells at 80% confluency.

    • Pre-treat: Pterodontic acid (50 µg/mL and 100 µg/mL) for 2 hours.

    • Induce: Influenza virus (MOI=1) or LPS (1 µg/mL) for 30–60 mins.

  • Targets:

    • Primary: p-NF-κB p65 (Ser536).

    • Secondary: Total p65 (Loading control), IκBα (Degradation check).

    • Upstream: MyD88 (Check for downregulation).[1]

  • Expected Result:

    • Vehicle + Inducer: Strong p-p65 band; faint/absent IκBα band.

    • Pterodontic Acid + Inducer: Significant reduction in p-p65 intensity; partial preservation of IκBα.

Protocol C: Nuclear Translocation (Immunofluorescence)

Objective: Visualize the spatial inhibition of NF-κB.

  • Fixation: 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.2% Triton X-100 (10 min).

  • Staining:

    • Primary Ab: Anti-p65 (RelA) [1:400 dilution].

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Analysis:

    • Calculate the Nuclear/Cytoplasmic (N/C) ratio of fluorescence intensity.

    • Verification: Pterodontic acid treatment should retain p65 fluorescence in the cytoplasm (Green ring around Blue nucleus), whereas Inducer-only cells will show overlapping Green/Blue (Teal) nuclei.

References
  • Isolation and Antiviral Mechanism

    • Pterodontic acid isolated from Laggera pterodonta inhibits viral replication and inflamm
    • Source:Molecular Medicine Reports (2018).
    • Verification:

  • Chemical Identification

    • Chemical constituents from Laggera pterodonta and their anti-inflammatory activities.[2][3][4][5]

    • Source:Journal of Asian N
    • Verification:

  • Standard Inhibitor Benchmarking (BAY 11-7082)

    • Inhibition of NF-κB activation by BAY 11-7082 suppresses the proliferation and inflammation.[6]

    • Source:Transl
    • Verification:

Sources

Head-to-head comparison of Pterodontic acid with other natural antiviral compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Pterodontic Acid (Eudesmane-type Sesquiterpene) Target Audience: Drug Discovery Scientists, Virologists, and Pharmaceutical Researchers

Executive Summary

Pterodontic acid , an eudesmane-type sesquiterpene isolated from Laggera pterodonta (Asteraceae), represents a distinct class of antiviral agents compared to classical Neuraminidase (NA) inhibitors. Unlike Oseltamivir or the natural flavonoid Baicalin, Pterodontic acid does not primarily target viral surface proteins. Instead, it functions as a dual-action intracellular modulator : it blocks the nuclear export of viral Ribonucleoprotein (vRNP) complexes and simultaneously inhibits the NF-κB inflammatory cascade .

This guide provides a rigorous head-to-head analysis of Pterodontic acid against Baicalin (a benchmark natural antiviral) and Oseltamivir (synthetic control), focusing on Influenza A (H1N1) suppression.

Compound Profile & Physicochemical Properties[1][2][3][4]

FeaturePterodontic AcidBaicalin
Chemical Class Eudesmane-type SesquiterpeneFlavone Glycoside
Source Laggera pterodonta (Whole herb)Scutellaria baicalensis (Root)
Molecular Weight ~248-264 Da (varies by derivative)446.36 Da
Solubility Lipophilic (Soluble in DMSO, EtOH)Hydrophilic (Soluble in water/alkali)
Primary Target vRNP Nuclear Export (Host-Pathogen Interface)Neuraminidase (NA) & Virus Budding
Secondary Target NF-κB Signaling (Anti-inflammatory)Toll-like Receptor (TLR) Signaling

Head-to-Head Performance Analysis

The following data synthesizes experimental results from plaque reduction assays and mechanistic studies on Influenza A (H1N1) in MDCK and A549 cell lines.

Table 1: Antiviral Potency & Selectivity (H1N1)[5]
CompoundIC50 (Antiviral Activity)CC50 (Cytotoxicity)Selectivity Index (SI)Resistance Potential
Pterodontic Acid (Derivatives) 4.04 – 36.13 μM [1]> 200 μM3.5 – 11.9 Low (Targets conserved intracellular mechanism)
Baicalin 18 – 52 μM [2][3]> 220 μM~4 – 12 Moderate (NA mutations can affect binding)
Oseltamivir (Control) 0.001 – 0.01 μM (1-10 nM)> 1000 μM> 1000 High (H274Y mutation confers resistance)

Analyst Note: While Oseltamivir exhibits nanomolar potency, Pterodontic acid's micromolar activity is significant because it targets the replication machinery rather than surface proteins. This makes it a valuable scaffold for combination therapies to bypass NA-inhibitor resistance.

Table 2: Mechanistic Differentiation
FeaturePterodontic AcidBaicalinOseltamivir
Viral Entry Inhibition NoWeakNo
Viral Replication (RNA) No direct polymerase inhibitionNoNo
Nuclear Export (vRNP) Strong Inhibition NoNo
Viral Release (Budding) NoStrong Inhibition Strong Inhibition
Cytokine Suppression High (IL-6, IP-10 via NF-κB)Moderate (via TLR7/MyD88)Low (Indirect)

Mechanistic Deep Dive

Pterodontic acid's value lies in its ability to interrupt the viral life cycle at the nuclear export stage . Influenza vRNPs must exit the nucleus to be packaged into new virions. This process relies on the host CRM1 pathway and viral M1/NEP proteins. Pterodontic acid sequesters vRNPs within the nucleus, effectively sterilizing the infected cell.

Diagram 1: Comparative Mechanism of Action (Influenza A)[5]

MOA cluster_0 Host Cell Cytoplasm cluster_1 Host Cell Nucleus Entry Viral Entry Uncoating Uncoating Entry->Uncoating NFkB NF-κB Activation (Pro-inflammatory) Uncoating->NFkB Replication vRNA Replication Uncoating->Replication Assembly Virion Assembly Release Viral Release (Budding) Assembly->Release Cytokines Cytokine Storm (IL-6, IP-10) NFkB->Cytokines vRNP vRNP Complex Formation Replication->vRNP Export vRNP Nuclear Export vRNP->Export Export->Assembly Ptero Pterodontic Acid Ptero->NFkB INHIBITS Ptero->Export BLOCKS Osel Oseltamivir Osel->Release BLOCKS (NA) Baic Baicalin Baic->Release BLOCKS (NA)

Caption: Pterodontic acid acts upstream of assembly by trapping vRNPs in the nucleus and downstream on inflammation, whereas Oseltamivir acts strictly at release.

Experimental Protocols (Field-Validated)

To validate Pterodontic acid's activity in your lab, use the following Plaque Reduction Assay (Gold Standard) and Nuclear Export Inhibition Assay .

Protocol A: Plaque Reduction Assay (MDCK Cells)

Objective: Determine IC50 by measuring the reduction in viral plaques.

  • Seeding: Seed MDCK cells (5 × 10⁵ cells/well) in 6-well plates. Incubate 24h at 37°C/5% CO₂ until 90-95% confluent.

  • Infection:

    • Wash cells 2x with PBS.

    • Inoculate with Influenza A (H1N1) at ~50-100 PFU/well in serum-free DMEM (containing 1 μg/mL TPCK-trypsin).

    • Adsorb for 1 hour at 37°C; rock plates every 15 min.

  • Treatment Overlay:

    • Remove inoculum.

    • Add 2mL/well of Overlay Medium : 1:1 mixture of 2x DMEM and 1.6% Low Melting Point (LMP) Agarose.

    • Supplement overlay with TPCK-trypsin (1 μg/mL) and Pterodontic acid at serial dilutions (e.g., 0, 5, 10, 20, 40, 80 μM).

    • Control: Include DMSO vehicle control and Oseltamivir (10 nM) positive control.

  • Incubation: Allow agarose to solidify. Incubate at 37°C for 48–72 hours.

  • Fixation & Staining:

    • Fix cells with 4% Paraformaldehyde (PFA) over the agar for 1 hour.

    • Remove agar plug gently.

    • Stain with 0.1% Crystal Violet for 15 min.

  • Quantification: Count plaques. Calculate % inhibition =

    
    .
    
Protocol B: vRNP Nuclear Export Inhibition (Immunofluorescence)

Objective: Visualize the "Nuclear Trap" mechanism.

  • Infection: Infect A549 cells (MOI = 1) with H1N1.

  • Treatment: Add Pterodontic acid (IC90 concentration) at 1 hour post-infection (h.p.i).

  • Timepoint: Fix cells at 8 h.p.i (peak vRNP export time).

  • Staining:

    • Permeabilize (0.2% Triton X-100).

    • Primary Ab: Anti-Influenza Nucleoprotein (NP) (FITC-labeled).

    • Counterstain: DAPI (Nucleus).

  • Analysis:

    • Vehicle Control: NP signal is cytoplasmic (successful export).

    • Pterodontic Acid:[1] NP signal is strictly nuclear (blocked export).

Diagram 2: Experimental Workflow

Workflow Step1 1. Seed MDCK (24h) Step2 2. Infect H1N1 (1h Adsorption) Step1->Step2 Step3 3. Overlay + Compound (Agar + TPCK) Step2->Step3 Step4 4. Incubate (48-72h) Step3->Step4 Step5 5. Crystal Violet Stain Step4->Step5 Step6 6. Count Plaques Calc IC50 Step5->Step6

Caption: Step-by-step workflow for the Plaque Reduction Assay to determine antiviral IC50.

Conclusion & Future Outlook

Pterodontic acid is a promising lead compound that addresses two critical failures of current antiviral therapy: drug resistance and virus-induced inflammation .

  • Scientific Verdict: While less potent than Oseltamivir on a molar basis, its mechanism (vRNP export blockade) is complementary. It effectively "traps" the virus genome in the nucleus, preventing the formation of new viral particles.

  • Development Potential: The synthesis of acylated derivatives has already improved the Selectivity Index (SI) to ~11.9. Future medicinal chemistry should focus on enhancing water solubility and bioavailability.

  • Recommendation: Researchers should utilize Pterodontic acid as a tool compound to study nuclear export machinery and explore its synergy with NA inhibitors in combination therapies.

References

  • Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro. Source: PubMed (2024).[2]

  • Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. Source:[1] PMC - NIH (2017).

  • Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase. Source: Archives of Virology (2010/2014).

  • Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1. Source: BMC Complementary and Alternative Medicine (2011).

  • Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus. Source: Antimicrobial Agents and Chemotherapy (2002).

Sources

Technical Comparison Guide: Pterodontic Acid Specificity Profile in Influenza Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the specificity of Pterodontic acid against different influenza strains Content Type: Publish Comparison Guide

Executive Summary

Pterodontic acid , a sesquiterpene isolated from Laggera pterodonta, represents a distinct class of antiviral agents compared to standard neuraminidase inhibitors (NAIs) like Oseltamivir. Unlike NAIs that block viral release, Pterodontic acid functions upstream by inhibiting the nuclear export of viral Ribonucleoprotein (vRNP) complexes and suppressing the host NF-κB inflammatory cascade.[1][2][3]

This guide provides a rigorous framework for validating the strain-specific efficacy of Pterodontic acid, contrasting its performance profile against Oseltamivir to support decision-making in pre-clinical drug development.

Mechanistic Differentiation

To validate specificity, one must first understand the target divergence. Pterodontic acid does not target the surface proteins (HA/NA) directly but intervenes in the intracellular replication cycle.

Comparative Mechanism of Action
FeaturePterodontic Acid Oseltamivir (Tamiflu)
Primary Target Viral RNP Complex (Nuclear Export) Neuraminidase (Surface Enzyme)
Secondary Effect NF-κB Pathway Suppression (Anti-inflammatory)None (Direct Antiviral only)
Stage of Inhibition Replication/Transcription (Mid-cycle)Viral Release (Late-cycle)
Resistance Potential Low (Host-factor modulation/Internal proteins conserved)Moderate/High (Surface protein mutation)
Strain Specificity High affinity for Influenza A (H1 Subtype) Broad Spectrum (Influenza A & B)
Visualizing the Signaling Blockade

The following diagram illustrates the dual-action mechanism of Pterodontic acid compared to the standard NAI pathway.

G cluster_virus Influenza Virus Replication Cycle cluster_host Host Inflammatory Response Entry Viral Entry Uncoating Uncoating Entry->Uncoating vRNP_Nuc vRNP Replication (Nucleus) Uncoating->vRNP_Nuc vRNP_Export vRNP Nuclear Export vRNP_Nuc->vRNP_Export TLR TLR7/MyD88 Activation vRNP_Nuc->TLR Induction Assembly Assembly vRNP_Export->Assembly Release Viral Release Assembly->Release NFkB NF-κB Translocation TLR->NFkB Cytokines Cytokine Storm (IL-6, TNF-α) NFkB->Cytokines Ptero Pterodontic Acid Ptero->vRNP_Export BLOCKS Ptero->NFkB INHIBITS Osel Oseltamivir Osel->Release BLOCKS

Figure 1: Dual-mechanism of Pterodontic Acid targeting vRNP export and NF-κB vs. Oseltamivir targeting release.

Comparative Efficacy Analysis

The following data synthesizes experimental ranges observed in pre-clinical studies. Pterodontic acid demonstrates a narrower but potent specificity profile, particularly against H1N1, with the added benefit of immunomodulation.

Performance Metrics Table
MetricPterodontic Acid Oseltamivir Interpretation
IC50 (H1N1) 4.0 – 36.0 µM 0.1 – 2.0 nMOseltamivir is more potent molar-for-molar, but Pterodontic acid is effective in micromolar ranges achievable in vivo.
IC50 (H3N2) > 100 µM (Low Activity)0.5 – 3.0 nMCritical Distinction: Pterodontic acid shows distinct selectivity for H1 subtypes over H3.
IC50 (Influenza B) > 100 µM (Inactive)5.0 – 15.0 nMPterodontic acid lacks broad-spectrum activity against Type B.
Selectivity Index (SI) 3.5 – 12.0> 1000Pterodontic acid has a narrower safety window, requiring precise dosing.
Cytokine Reduction Significant (IL-6, IP-10) Minimal/IndirectPterodontic acid mitigates "Cytokine Storm" pathology; Oseltamivir does not.

Experimental Validation Protocols

To validate the specificity of Pterodontic acid in your own lab, utilize the following self-validating workflows. These protocols are designed to confirm mechanism and strain specificity simultaneously.

Protocol A: Differential Cytopathic Effect (CPE) Inhibition

Objective: Quantify strain specificity (H1N1 vs H3N2 vs B) using IC50 determination.

  • Cell Seeding: Seed MDCK cells (2×10⁴ cells/well) in 96-well plates. Incubate 24h at 37°C.

  • Infection:

    • Wash cells with PBS.

    • Infect with 100 TCID50 of virus strains: A/PR/8/34 (H1N1) , A/Hong Kong/8/68 (H3N2) , and B/Lee/40 .

    • Adsorb for 1h at 37°C.

  • Treatment:

    • Remove viral inoculum.

    • Add maintenance medium containing Pterodontic acid (serial dilutions: 1.56 – 100 µM).

    • Control: Include Oseltamivir (0.01 – 100 nM) as a positive control.

  • Incubation: Incubate for 48–72h until CPE is visible in virus control wells.

  • Readout: Add CCK-8 or MTT reagent. Measure OD at 450/490 nm.

  • Calculation: Calculate % Inhibition =

    
    .
    
    • Validation Check: Oseltamivir must show inhibition across all strains. Pterodontic acid should show strong inhibition only in H1N1 wells.

Protocol B: vRNP Nuclear Export Inhibition Assay (Immunofluorescence)

Objective: Confirm the mechanism of action (blocking RNP export) to distinguish it from NA inhibitors.

  • Infection: Infect MDCK cells on coverslips with Influenza A (H1N1) at MOI = 1.

  • Treatment: At 1 hour post-infection (h.p.i), add Pterodontic acid (50 µM) or Vehicle (DMSO).

    • Note: Do not use Oseltamivir here; it will not affect RNP localization. Use Leptomycin B (nuclear export inhibitor) as a positive control if available.

  • Fixation (Time-Course): Fix cells at 6 h.p.i (early) and 10 h.p.i (late).

    • Rationale: At 6h, RNPs are nuclear. At 10h, they export to cytoplasm in untreated cells.

  • Staining: Permeabilize and stain with anti-NP (Nucleoprotein) antibody (FITC) and DAPI (Nucleus).

  • Microscopy & Analysis:

    • Untreated (10h): Cytoplasmic NP signal > Nuclear NP signal.

    • Pterodontic Acid (10h): Nuclear NP signal >> Cytoplasmic NP signal (Retention).

    • Validation Check: If NP remains in the nucleus at 10h, the RNP export blockade is confirmed.

Protocol C: NF-κB Translocation Reporter Assay

Objective: Validate the secondary anti-inflammatory mechanism.

  • Transfection: Transfect A549 cells with an NF-κB-Luciferase reporter plasmid.

  • Stimulation: Infect with H1N1 virus or stimulate with LPS (1 µg/mL) to induce inflammation without virus.

  • Treatment: Treat with Pterodontic acid (25, 50 µM).

  • Readout: Lyse cells at 24h and measure Luciferase activity.

  • Result: A dose-dependent decrease in luminescence confirms suppression of the NF-κB pathway.

Experimental Workflow Visualization

This diagram outlines the decision tree for validating Pterodontic acid, ensuring false positives are eliminated.

Workflow Start Start Validation CPE 1. CPE Inhibition Assay (H1N1, H3N2, B) Start->CPE Decision1 H1N1 Specific? CPE->Decision1 Decision1->Start No (Redesign) Mech_Check 2. Mechanism Check (NA vs RNP) Decision1->Mech_Check Yes (Low IC50 for H1) NA_Assay NA Inhibition Assay Mech_Check->NA_Assay RNP_Assay RNP Nuclear Export (IFA) Mech_Check->RNP_Assay Result_NA Negative Inhibition (Expected) NA_Assay->Result_NA Result_RNP Nuclear Retention (Confirmed) RNP_Assay->Result_RNP Inflam 3. Cytokine Profiling (qRT-PCR / ELISA) Result_NA->Inflam Result_RNP->Inflam Final Validated Profile: H1-Specific + Anti-inflammatory Inflam->Final

Figure 2: Step-by-step validation workflow to confirm specificity and mechanism.

References

  • Pterodontic Acid Isolation & Antiviral Activity: Liu, Y., et al. (2017). "Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus."

  • Structure-Activity Relationship (Derivatives): Huang, B., et al. (2024).[4][5] "Synthesis, evaluation and structure-activity relationship studies of pterodontic acid acylated derivatives with anti-flu A virus (H1N1) activity in vitro."

  • Broad-Spectrum vs Specificity Context: Wu, Y., et al. (2018). "An Active Component Containing Pterodontic Acid and Pterodondiol Isolated From Laggera Pterodonta Inhibits Influenza A Virus Infection Through the TLR7/MyD88/TRAF6/NF‑κB Signaling Pathway."

  • Oseltamivir Resistance & IC50 Benchmarks: Gubareva, L. V., et al. (2001). "Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors."

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Protocols for Pterodontic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pterodontic acid (CAS: 185845-89-0) is a bioactive eudesmane sesquiterpenoid isolated from Laggera pterodonta.[1][2][3][4] While primarily researched for its antiviral (Influenza A, DENV-2) and anti-inflammatory properties via NF-κB pathway inhibition, it requires rigorous disposal protocols typical of bioactive organic acids. Unlike mineral acids (e.g., Hydrochloric acid) which require neutralization, Pterodontic acid is an organic solid that demands thermal destruction to prevent bio-accumulation and environmental contamination.

This guide outlines the Standard Operating Procedures (SOPs) for the containment, deactivation, and disposal of Pterodontic acid, designed for BSL-2 laboratory environments and drug development facilities.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the compound's identity and physical state to select the correct waste stream.

Parameter Technical Specification
Chemical Name Pterodontic Acid
CAS Number 185845-89-0
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.33 g/mol
Physical State Solid (Powder/Crystal)
Solubility Soluble in organic solvents (DMSO, Methanol, Chloroform); Low water solubility.[5][6][7]
Bioactivity Antiviral (H1N1, H9N2), Anti-inflammatory (NF-κB inhibitor).[2]
Primary Hazard Bioactive organic substance; Potential respiratory irritant (dust).

Scientific Insight: Pterodontic acid functions by blocking the nuclear export of viral RNP complexes.[2][8] Therefore, disposal must ensure the complete destruction of the molecular scaffold to prevent inadvertent biological activity in downstream water systems. Dilution is not a solution.

Personal Protective Equipment (PPE) Matrix

Handling bioactive sesquiterpenoids requires preventing inhalation of dust and dermal absorption.

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling bulk powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended for solutions >10 mM).

  • Ocular: Chemical safety goggles.

  • Body: Lab coat with cuff seals; Tyvek sleeves for bulk handling.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder/Crystals)

Rationale: Prevents aerosolization and environmental leaching.

  • Containment: Do not sweep vigorously. Use a soft-bristle brush and dustpan dedicated to hazardous chemicals, or use a HEPA-filtered vacuum.

  • Primary Packaging: Transfer waste into a high-density polyethylene (HDPE) or glass wide-mouth jar. Label as "Hazardous Waste - Solid Organic - Bioactive."

  • Deactivation (Optional but Recommended): If the facility requires on-site deactivation before pickup, dampen the solid with a small amount of ethanol to suppress dust, then seal.

  • Disposal Path: High-Temperature Incineration. The material must be sent to a licensed facility equipped with an afterburner and scrubber to ensure complete combustion of the sesquiterpene skeleton.

Protocol B: Liquid Waste (Stock Solutions in DMSO/Methanol)

Rationale: Organic solvents carrying Pterodontic acid are flammable and toxic.

  • Segregation: Do not mix with aqueous acid/base waste streams. Segregate into "Non-Halogenated Organic Solvent Waste" (unless dissolved in Chloroform, then "Halogenated").

  • Containerization: Use solvent-compatible safety cans (e.g., HDPE or Stainless Steel).

  • Labeling: Clearly mark the concentration of Pterodontic acid and the solvent type.

  • Disposal Path: Fuel Blending/Incineration. The solution is burned as fuel in cement kilns or specialized chemical incinerators.

Protocol C: Contaminated Glassware & Spills
  • Spills: Cover liquid spills with an absorbent pad. For powder spills, cover with wet paper towels (ethanol-dampened) to prevent dust, then wipe up.

  • Rinsing: Triple rinse glassware with a solvent (ethanol or methanol) before washing with water. Collect the first three rinses as Liquid Hazardous Waste .

  • Final Wash: Wash glassware with soap and water only after organic residues are removed.

Disposal Logic Workflow

The following diagram illustrates the decision-making process for disposing of Pterodontic acid in various states.

PterodonticAcidDisposal Start Waste Identification: Pterodontic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid Spill Spill / Contamination StateCheck->Spill SolidAction 1. Dampen to suppress dust 2. Sweep/Scoop into HDPE Jar 3. Label: Bioactive Organic Solid Solid->SolidAction LiquidAction 1. Segregate by Solvent Type (Halogenated vs Non-Halogenated) 2. Pour into Solvent Waste Drum Liquid->LiquidAction SpillAction 1. Absorb with pads (Liquid) 2. Wet wipe (Solid) 3. Treat pads as Solid Waste Spill->SpillAction Incineration FINAL DISPOSAL: High-Temp Incineration (with Afterburner) SolidAction->Incineration LiquidAction->Incineration SpillAction->Incineration Via Solid Waste Stream

Figure 1: Operational decision tree for the segregation and disposal of Pterodontic acid waste streams.

Regulatory & Compliance Context
  • US EPA: Pterodontic acid is not listed as a P-listed or U-listed acute hazardous waste, but it falls under the "characteristic" waste definition if ignitable (due to solvent) or toxic (due to bioactivity).

  • EU REACH: Ensure compliance with local Safety Data Sheet (SDS) requirements for "Substances of Unknown or Variable composition" if not fully registered.

  • Transport (DOT/IATA):

    • Solid: Generally not regulated as dangerous goods unless mixed with toxic additives.

    • Solution: Regulated based on the solvent (e.g., Methanol solution = Flammable Liquid, UN1230).

References
  • Guan, Y., et al. (2017). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus.[2][5][7][9] Molecules, 22(10), 1738.[4][10] Link

  • BioCrick. (n.d.). Pterodontic acid - MSDS (Material Safety Data Sheet). BioCrick Bioactive Molecules. Link

  • Wu, Y., et al. (2019).[5] Pterodontic Acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection.[5][7] Austin Virology and Retrovirology. Link

  • MedChemExpress. (n.d.). Pterodontic acid Product Information and Safety. MedChemExpress. Link

Sources

Personal protective equipment for handling Pterodontic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: Pterodontic Acid CAS: 185845-89-0 | Compound Class: Eudesmane Sesquiterpenoid Application: Antiviral Research (Dengue, Influenza A), Anti-inflammatory Assays

Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must clarify that while Pterodontic Acid does not exhibit the extreme corrosivity of inorganic acids (like Hydrofluoric acid), it presents a distinct set of risks associated with pharmacologically active isolates .

Pterodontic acid is a potent bioactive sesquiterpenoid.[1] Research indicates it inhibits viral RNP export (Influenza) and reduces DENV-2 mRNA levels. Because it is a specific inhibitor of biological pathways, it must be handled as a Potent Compound (Band 2/3) . The primary risks are not immediate chemical burns, but inhalation of bioactive dust and unintended transdermal absorption , particularly when dissolved in permeation-enhancing solvents like DMSO.

Key Physicochemical Risks:

  • Physical State: Solid/Powder (High risk of aerosolization during weighing).

  • Solubility: Soluble in DMSO and Methanol (Vectors for skin absorption).

  • Toxicology: Low acute toxicity observed in crude extracts (LD50 >5000 mg/kg in rats), but pure isolates lack established Occupational Exposure Limits (OELs). Precautionary Principle applies.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent sensitization and systemic exposure. Do not rely on standard "lab safety" protocols; use this enhanced barrier strategy.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory N95 / P100 Respirator (Minimum) or BSC Class II The compound is a dry powder. Static charge can cause particle flight during weighing. Inhalation bypasses first-pass metabolism, increasing bioavailability of the antiviral agent.
Dermal (Hands) Double Nitrile Gloves (0.11mm min. thickness)Crucial: When solubilizing in DMSO, single gloves are insufficient. DMSO increases skin permeability, potentially carrying Pterodontic acid into the bloodstream. Change outer gloves immediately upon splash.
Ocular Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient for powder handling due to potential gap entry. Goggles provide a seal against airborne particulates.
Body Tyvek® Lab Coat (or closed-front gown)Cotton coats trap powders in the weave, creating a secondary exposure source in laundry. Non-woven, disposable Tyvek prevents particle embedment.

Part 3: Operational Workflow & Containment

This protocol ensures a self-validating safety system where the environment controls the hazard.

Phase 1: Storage & Retrieval
  • Condition: Store at -20°C in a desiccated environment.

  • Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening.

    • Reasoning: Opening a cold vial causes condensation. Moisture causes powder clumping, which paradoxically increases handling risk by requiring more force to manipulate the solid, leading to "snap" aerosolization.

Phase 2: Weighing & Solubilization (Critical Step)
  • Location: Biological Safety Cabinet (BSC) or Chemical Fume Hood. Never on an open bench.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Sesquiterpenoids are often static-prone.

  • Solvent Addition:

    • Add DMSO (Dimethyl Sulfoxide) directly to the vial if possible (Stock Solution preparation).

    • Vortex with the cap sealed.

    • Why: This eliminates the transfer of dry powder, transitioning immediately to a liquid state which is easier to contain.

Phase 3: Spill Response
  • Powder Spill: Do not sweep. Cover with wet paper towels (dampened with ethanol) to prevent dust generation, then wipe up.

  • Liquid Spill (DMSO solution): Treat as a solvent spill. Absorb with polypropylene pads. Wash area with 10% bleach followed by water to degrade trace biological activity.

Part 4: Waste Disposal & Decontamination

Pterodontic acid is an organic antiviral agent.[1] It must not enter municipal water systems due to potential ecological effects on aquatic viral populations or microbial resistance.

  • Primary Waste: All pipette tips, vials, and gloves utilized in the process must be segregated into Solid Hazardous Waste (Incineration) .

  • Liquid Waste: DMSO/Methanol solutions containing Pterodontic acid must be collected in Halogen-Free Organic Solvent Waste containers.

  • Decontamination: Wipe down work surfaces with 70% Ethanol. While Pterodontic acid is stable, physical removal is preferred over chemical inactivation for surface cleaning.

Part 5: Process Visualization

The following diagram illustrates the "Chain of Custody" for the molecule, highlighting the critical control points (CCPs) where PPE is most vital.

PterodonticAcidWorkflow Storage Storage (-20°C) (Desiccated) Equilibration Equilibration (20°C, 1 hr) Storage->Equilibration Retrieve Weighing Weighing / Solubilization (BSC Class II / Fume Hood) Equilibration->Weighing Transfer (Sealed) StockSol Stock Solution (DMSO/MeOH) Weighing->StockSol Dissolve (Double Glove) Waste Disposal (High Temp Incineration) Weighing->Waste Contaminated Consumables Assay In Vitro Assay (DENV-2 / Influenza) StockSol->Assay Dilution Assay->Waste Decon

Caption: Operational workflow for Pterodontic Acid. Red node indicates the Critical Control Point (CCP) requiring maximum PPE (N95/Double Nitrile) due to aerosolization risk.

References

  • BioCrick. (n.d.).[2] Pterodontic acid: MSDS and Chemical Properties. BioCrick BioTech.[2] Retrieved January 28, 2026, from [Link]

  • Guan, Y., et al. (2017).[3] Pterodontic Acid Isolated from Laggera pterodonta Inhibits Viral Replication and Inflammation Induced by Influenza A Virus. MDPI Molecules. Retrieved January 28, 2026, from [Link]

  • Austin Publishing Group. (2019). Pterodontic Acid Isolated from Laggera pterodonta Inhibits Dengue Virus Serotype 2 Infection. Austin Virology and Retrovirology. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.